molecular formula C10H21N B120775 2-Cyclohexyl-2-methylpropan-1-amine CAS No. 143689-08-1

2-Cyclohexyl-2-methylpropan-1-amine

Cat. No.: B120775
CAS No.: 143689-08-1
M. Wt: 155.28 g/mol
InChI Key: FIMBUHZDDIODLB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methylpropan-1-amine is a synthetic alkylamine characterized by a cyclohexyl group and a neopentyl-type structure featuring a primary amine on a sterically hindered carbon center. This specific molecular architecture, incorporating an alicyclic ring system, makes it a compound of interest in advanced chemical synthesis and methodological studies. Its potential research utility lies in its application as a key intermediate or a custom molecular scaffold for exploring structure-activity relationships, particularly in the development of novel compounds with tailored steric and electronic properties. The presence of the primary amine group provides a reactive handle for further chemical modifications, including amidation, reductive amination, and the synthesis of diverse heterocyclic systems. Researchers are investigating its use in creating specialized ligands for catalytic systems and as a building block in materials science. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use. All handling and experimentation must conform to applicable local and international regulations governing safe chemical practices.

Properties

IUPAC Name

2-cyclohexyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMBUHZDDIODLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143689-08-1
Record name 2-cyclohexyl-2-methylpropan-1-amine
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Foundational & Exploratory

A Technical Guide to 2-Cyclohexyl-2-methylpropan-1-amine: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the primary amine, 2-Cyclohexyl-2-methylpropan-1-amine (CAS No: 143689-08-1). The molecule is characterized by a sterically hindered neopentyl-like backbone, featuring a quaternary carbon atom adjacent to the aminomethyl group, substituted with both a cyclohexyl and a methyl group. This document elucidates the systematic IUPAC nomenclature, details its structural and physicochemical properties, proposes a logical synthetic pathway, and outlines the expected spectroscopic signatures for its characterization. This guide is intended for researchers and professionals in drug development and organic synthesis, offering foundational insights into this unique chemical entity.

Chemical Structure and Nomenclature

The structure and name of an organic molecule are fundamentally linked. Understanding the systematic nomenclature provides immediate insight into its constituent parts and their connectivity.

IUPAC Nomenclature Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.[1] The name "2-Cyclohexyl-2-methylpropan-1-amine" is derived as follows:

  • Identify the Principal Functional Group: The primary amine (-NH₂) is the highest-priority functional group in this molecule, defining the compound class.[2][3] This dictates the suffix of the name.

  • Determine the Parent Chain: The longest continuous carbon chain containing the carbon atom bonded to the amine group is identified. In this case, it is a three-carbon chain, which corresponds to "propane".[3][4]

  • Name the Parent Amine: The suffix "-amine" is appended to the parent alkane name by replacing the final "-e". Thus, the base name is "propanamine".[2][5]

  • Number the Parent Chain: The chain is numbered to give the carbon atom bearing the amine group the lowest possible locant. The -NH₂ group is attached to a methylene group (-CH₂-), which is at position 1 of the propane chain. This makes the parent structure "propan-1-amine".[3][6]

  • Identify and Number Substituents: Two substituents are attached to the parent propane chain:

    • A cyclohexyl group.

    • A methyl group. Both substituents are located on carbon atom 2 of the propane chain.

  • Assemble the Full Name: The substituents are listed alphabetically, preceded by their locants. This results in the final, unambiguous IUPAC name: 2-Cyclohexyl-2-methylpropan-1-amine .[7]

The following diagram illustrates the structural components corresponding to the IUPAC name.

IUPAC_Breakdown cluster_parent Parent Chain: propan-1-amine cluster_substituents Substituents on C2 C1 C1 (-CH₂NH₂) C2 C2 C1->C2 Propane Chain C3 C3 (-CH₃) C2->C3 Propane Chain Cyclohexyl Cyclohexyl Group C2->Cyclohexyl Attached at C2 Methyl Methyl Group C2->Methyl Attached at C2

Caption: Breakdown of the IUPAC name 2-Cyclohexyl-2-methylpropan-1-amine.

Structural Analysis

2-Cyclohexyl-2-methylpropan-1-amine is a primary amine with significant steric hindrance around the functional group.[8] Its core is a neopentyl-like fragment, where the central quaternary carbon atom imparts unique spatial characteristics. This steric bulk, provided by the adjacent cyclohexyl and tertiary butyl-like arrangement, can influence the amine's reactivity, basicity, and interaction with biological targets by restricting access to the nitrogen's lone pair of electrons.

Physicochemical Properties

The key computed and identified properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₁NPubChem[7]
Molecular Weight 155.28 g/mol PubChem[7]
Monoisotopic Mass 155.167400 DaPubChem[9]
CAS Number 143689-08-1PubChem[7]
Canonical SMILES CC(C)(CN)C1CCCCC1PubChem[7]
InChIKey FIMBUHZDDIODLB-UHFFFAOYSA-NPubChem[7]
XLogP3 (Predicted) 3.2PubChem[7]
Topological Polar Surface Area 26 ŲPubChem[7]

Synthesis and Methodologies

While specific literature detailing the synthesis of 2-Cyclohexyl-2-methylpropan-1-amine is not publicly available, a robust synthetic route can be proposed based on established organic transformations. The key challenge is the construction of the quaternary carbon center bearing the cyclohexyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the amine, suggesting a nitrile or an amide as a direct precursor. The C-C bond forming the quaternary center can be made through nucleophilic addition to a carbonyl or substitution on a suitable electrophile. A plausible disconnection is shown below, pointing to cyclohexylmagnesium bromide and 2-methyl-2-(chloromethyl)propanenitrile as key starting materials.

Retrosynthesis Target Target Amine Nitrile Precursor Nitrile Target->Nitrile Reduction (e.g., LiAlH₄) Grignard Cyclohexyl Grignard Nitrile->Grignard Grignard Addition ChloroNitrile Chloromethylated Nitrile Nitrile->ChloroNitrile

Caption: Retrosynthetic analysis for 2-Cyclohexyl-2-methylpropan-1-amine.

Proposed Synthetic Protocol

The following multi-step protocol outlines a practical approach to synthesize the target compound.

Step 1: Synthesis of 2-Cyclohexyl-2-methylpropanenitrile

  • Prepare Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of bromocyclohexane in anhydrous diethyl ether or THF dropwise to initiate the formation of cyclohexylmagnesium bromide.

  • Nucleophilic Substitution: In a separate flask, dissolve 2-chloro-2-methylpropane in a suitable aprotic solvent. Cool the solution in an ice bath.

  • C-C Bond Formation: Slowly add the prepared cyclohexylmagnesium bromide solution to the cooled solution of the chlorinated starting material. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude nitrile is purified by vacuum distillation or column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension in an ice bath. Slowly add a solution of the purified 2-Cyclohexyl-2-methylpropanenitrile from Step 1 in the same anhydrous solvent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Quenching and Isolation: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Purification: The resulting white precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous potassium carbonate, and the solvent is removed by rotary evaporation to yield the target product, 2-Cyclohexyl-2-methylpropan-1-amine. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization (Predicted)

For unambiguous identification, the following spectroscopic signatures would be expected for 2-Cyclohexyl-2-methylpropan-1-amine.

  • ¹H NMR Spectroscopy:

    • δ 2.5-2.7 ppm (singlet, 2H): Protons of the -CH₂-NH₂ group. The singlet appearance is due to the absence of adjacent protons.

    • δ 1.5-1.9 ppm (broad singlet, 2H): Protons of the -NH₂ group. This signal may exchange with D₂O.

    • δ 1.0-1.8 ppm (multiplets, 11H): Overlapping signals corresponding to the protons of the cyclohexyl ring.

    • δ 0.9-1.1 ppm (singlet, 6H): Protons of the two equivalent methyl groups attached to the quaternary carbon.

  • ¹³C NMR Spectroscopy:

    • δ ~50-55 ppm: Carbon of the -CH₂-NH₂ group.

    • δ ~40-45 ppm: The quaternary carbon atom.

    • δ ~25-40 ppm: Multiple signals for the carbons of the cyclohexyl ring.

    • δ ~20-25 ppm: Carbon of the two equivalent methyl groups.

  • Infrared (IR) Spectroscopy:

    • 3300-3400 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations, characteristic of a primary amine.

    • 2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl and cyclohexyl groups.

    • 1590-1650 cm⁻¹: N-H scissoring (bending) vibration.

  • Mass Spectrometry (Electron Ionization):

    • m/z 155: Molecular ion (M⁺) peak.

    • m/z 140: Loss of a methyl group ([M-15]⁺).

    • m/z 125: Alpha-cleavage resulting in the loss of the -CH₂NH₂ radical, a common fragmentation for amines.

    • m/z 30: A prominent peak corresponding to the [CH₂=NH₂]⁺ fragment, highly characteristic of primary amines with a -CH₂NH₂ group.

Applications and Research Context

Sterically hindered primary amines, such as 2-Cyclohexyl-2-methylpropan-1-amine, are valuable building blocks in several areas of chemical science.

  • Medicinal Chemistry: The neopentylamine scaffold is found in various pharmacologically active compounds. The significant steric bulk can enhance metabolic stability by shielding the amine from enzymatic degradation or can enforce specific conformations required for potent receptor binding.

  • Asymmetric Synthesis: As chiral derivatives, these amines can serve as effective ligands for metal catalysts or as chiral auxiliaries, where the steric hindrance can provide high levels of stereocontrol in chemical reactions.

  • Material Science: The bulky, non-polar cyclohexyl and neopentyl groups can be incorporated into polymers or other materials to influence properties like solubility, thermal stability, and morphology.

The unique combination of a primary amine nucleophile with substantial steric shielding makes this compound a compelling candidate for investigations where modulating reactivity and intermolecular interactions is critical.

Conclusion

2-Cyclohexyl-2-methylpropan-1-amine is a structurally interesting primary amine defined by its sterically encumbered neopentyl-like core. Its IUPAC name precisely describes its connectivity. While its synthesis is not explicitly documented, it is accessible through established synthetic methodologies involving C-C bond formation followed by nitrile reduction. Its predicted spectroscopic properties provide a clear roadmap for its characterization. The inherent steric hindrance suggests its potential utility as a specialized building block in the development of pharmaceuticals, catalysts, and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19776368, 2-Cyclohexyl-2-methylpropan-1-amine. Retrieved from [Link].

  • Université du Luxembourg (2026). PubChemLite - 2-cyclohexyl-2-methylpropan-1-amine (C10H21N). Retrieved from [Link].

  • Grokipedia. Neopentylamine. Retrieved from [Link].

  • Open Library Publishing Platform. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link].

  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved from [Link].

  • Advanced IUPAC Nomenclature XI. (n.d.). Retrieved from a course material PDF, specific institutional source not provided in search result.
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  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79882, Neopentylamine. Retrieved from [Link].

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  • How to name organic compounds using the IUPAC rules. (n.d.). Retrieved from a university chemistry resource page.
  • CK-12 Foundation. (2026, January 14). Nomenclature of Amines. Retrieved from [Link].

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An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This guide provides a detailed technical overview of the core physicochemical properties of 2-Cyclohexyl-2-methylpropan-1-amine, a primary aliphatic amine with potential applications in pharmaceutical and chemical research.

Given the limited availability of experimental data for this specific molecule in public literature, this document leverages a combination of established in-silico prediction methodologies and well-established experimental protocols for the characterization of primary amines. The predicted values presented herein are derived from industry-standard computational models, offering a robust starting point for further experimental investigation.[3]

This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the scientific rationale behind the experimental methods for their validation.

Molecular Identity and Structure

A foundational aspect of understanding any chemical entity is its precise molecular identity.

IdentifierValueSource
IUPAC Name 2-cyclohexyl-2-methylpropan-1-amine[3]
CAS Number 143689-08-1[3]
Molecular Formula C₁₀H₂₁N[3]
Molecular Weight 155.28 g/mol [3]
SMILES CC(C)(CN)C1CCCCC1[3]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Cyclohexyl-2-methylpropan-1-amine. These values serve as a crucial baseline for experimental design and interpretation.

PropertyPredicted ValuePrediction Method
Boiling Point 205-215 °CQSAR Models for Aliphatic Amines[4][5]
Melting Point Not Applicable (Likely a liquid at room temperature)N/A
Aqueous Solubility (logS) -2.5 to -3.5Chemaxon/ACD Percepta[1][3]
pKa (acid dissociation constant) 10.2 ± 0.3Chemaxon/ACD Percepta[1][3]
Octanol-Water Partition Coefficient (XlogP) 3.2PubChem[3]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for the determination of the key physicochemical properties of 2-Cyclohexyl-2-methylpropan-1-amine. The methodologies are designed to be self-validating and are based on established principles in medicinal and analytical chemistry.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[1] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The solubility of amines is highly pH-dependent due to their basic nature.[6] The "shake-flask" method followed by HPLC quantification is a gold-standard technique for determining thermodynamic solubility.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Cyclohexyl-2-methylpropan-1-amine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Inject the filtered supernatant and the standard solutions onto a calibrated reverse-phase HPLC system with UV detection.

    • The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve generated from the standard solutions.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis A Add excess compound to PBS (pH 7.4) B Agitate at constant temperature for 24h A->B Equilibration C Centrifuge to pellet solid B->C D Filter supernatant (0.45 µm) C->D F Inject sample and standards into HPLC D->F E Prepare standard solutions E->F G Determine concentration from calibration curve F->G

Aqueous Solubility Determination Workflow

pKa Determination

Scientific Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to the equilibrium between the protonated (conjugate acid) and unprotonated (free base) forms. This equilibrium is crucial as it dictates the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[5] Potentiometric titration is a highly accurate method for determining pKa.[7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute aqueous solution of 2-Cyclohexyl-2-methylpropan-1-amine of known concentration (e.g., 0.01 M).

  • Titration:

    • Immerse a calibrated pH electrode and a stirrer in the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Data Acquisition and Analysis:

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

G A Prepare aqueous amine solution B Titrate with standardized strong acid A->B C Record pH after each addition B->C D Plot pH vs. titrant volume C->D E Determine pKa at half-equivalence point D->E

pKa Determination by Potentiometric Titration

Octanol-Water Partition Coefficient (LogP/LogD)

Scientific Rationale: The octanol-water partition coefficient (LogP for the neutral species, LogD at a specific pH) is a measure of a compound's lipophilicity.[8] Lipophilicity is a key factor influencing a drug's ability to cross cell membranes and its distribution into various tissues.[4] A balanced lipophilicity is often sought in drug design to achieve good membrane permeability without compromising aqueous solubility.[1] The shake-flask method is a direct and reliable way to measure LogP/LogD.

Experimental Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or PBS at pH 7.4 for LogD) with n-octanol.

  • Partitioning:

    • Dissolve a known amount of 2-Cyclohexyl-2-methylpropan-1-amine in one of the phases.

    • Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

    • Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • LogP (or LogD) = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).

G A Dissolve compound in pre-saturated phase B Mix octanol and aqueous phases A->B C Shake to partition B->C D Separate phases C->D E Quantify concentration in each phase D->E F Calculate LogP/LogD E->F

LogP/LogD Determination Workflow

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted key features based on the structure of 2-Cyclohexyl-2-methylpropan-1-amine.

¹H NMR Spectroscopy
  • Cyclohexyl Protons: A complex multiplet in the region of approximately 1.0-1.8 ppm.

  • Methyl Protons: A singlet at around 0.9-1.1 ppm, integrating to 6 protons.

  • Methylene Protons (-CH₂-NH₂): A singlet or a multiplet (depending on coupling to the amine protons) around 2.5-2.8 ppm, integrating to 2 protons.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (typically 1.0-3.0 ppm), integrating to 2 protons. This signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy
  • Cyclohexyl Carbons: Several signals in the aliphatic region, typically between 25-45 ppm.

  • Quaternary Carbon: A signal around 35-45 ppm.

  • Methyl Carbons: A signal around 20-30 ppm.

  • Methylene Carbon (-CH₂-NH₂): A signal around 45-55 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at approximately 3300-3500 cm⁻¹.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • N-H Bend: A medium to strong absorption around 1600 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z = 155.

  • Major Fragmentation: Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 140. Alpha-cleavage is a common fragmentation pathway for amines.

Chemical Stability

Primary aliphatic amines can be susceptible to oxidative degradation.[9][10] Stability studies under relevant storage and experimental conditions are crucial. A general protocol to assess chemical stability involves:

  • Sample Preparation: Dissolve the compound in relevant solvents (e.g., aqueous buffers, organic solvents) at a known concentration.

  • Stress Conditions: Expose the solutions to various conditions, such as elevated temperature, light, and oxidizing agents.

  • Time-Point Analysis: At specified time intervals, analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Conclusion

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An In-depth Technical Guide to 2-Cyclohexyl-2-methylpropan-1-amine: Synthesis, Identification, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Cyclohexyl-2-methylpropan-1-amine, a primary amine with potential applications in pharmaceutical and chemical research. This document details its fundamental identifiers, a robust synthetic pathway from commercially available precursors, and a thorough analysis of its structural and spectroscopic properties. The protocols and characterization data presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field.

Core Identification and Physical Properties

2-Cyclohexyl-2-methylpropan-1-amine is a saturated aliphatic amine featuring a bulky cyclohexyl group and a neopentyl-like backbone. Its unique structural characteristics influence its physical and chemical properties.

IdentifierValueSource
CAS Number 143689-08-1[1]
Molecular Formula C₁₀H₂₁N[1]
IUPAC Name 2-cyclohexyl-2-methylpropan-1-amine[1]
Molecular Weight 155.28 g/mol [1]
Monoisotopic Mass 155.1674 Da[2]
Predicted XlogP 3.2[2]

Synthesis of 2-Cyclohexyl-2-methylpropan-1-amine

The synthesis of 2-Cyclohexyl-2-methylpropan-1-amine can be efficiently achieved through a two-step process commencing with the nucleophilic addition of a Grignard reagent to a nitrile, followed by the reduction of the resulting nitrile intermediate. This pathway is advantageous due to the availability of the starting materials and the generally high yields of the reactions.

Synthesis of the Precursor: 2-Cyclohexyl-2-methylpropanenitrile

The initial step involves the synthesis of the nitrile precursor, 2-cyclohexyl-2-methylpropanenitrile (CAS Number: 41781-05-9)[3]. This is accomplished via a Grignard reaction between cyclohexylmagnesium bromide and isobutyronitrile. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group.

Reaction Scheme:

dot

Caption: Synthesis of the nitrile precursor.

Reduction of 2-Cyclohexyl-2-methylpropanenitrile to 2-Cyclohexyl-2-methylpropan-1-amine

The second and final step is the reduction of the nitrile group in 2-cyclohexyl-2-methylpropanenitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, effectively converting the carbon-nitrogen triple bond into a primary amine.

Reaction Scheme:

dot```dot graph Synthesis_Step2 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Cyclohexyl-2-methylpropanenitrile" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "LiAlH4" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="LiAlH₄\nReduction"]; "2-Cyclohexyl-2-methylpropan-1-amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Cyclohexyl-2-methylpropanenitrile" -> "LiAlH4"; "LiAlH4" -> "2-Cyclohexyl-2-methylpropan-1-amine"; }

Caption: Predicted major fragmentation pathways in EI-MS.

Safety and Handling

2-Cyclohexyl-2-methylpropan-1-amine is expected to be a corrosive and potentially toxic compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-Cyclohexyl-2-methylpropan-1-amine. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for various applications, particularly in the field of drug discovery and development. The methodologies described are based on established and reliable chemical transformations, ensuring a high degree of success and reproducibility.

References

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 2-cyclohexyl-2-methylpropan-1-amine (C10H21N). Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropionitrile. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved February 20, 2026, from [Link]

  • Filo. (2025, December 14). Given the reaction: Cyclohexylmagnesium bromide (a Grignard reagent) wit... Retrieved February 20, 2026, from [Link]

Sources

Solubility profile of 2-Cyclohexyl-2-methylpropan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Cyclohexyl-2-methylpropan-1-amine in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: February 20, 2026

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 2-Cyclohexyl-2-methylpropan-1-amine, a primary aliphatic amine with significant potential in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of amine solubility, predicts a qualitative solubility profile based on its molecular structure, and offers a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior in various organic solvent systems for applications ranging from reaction chemistry to formulation and purification.

Introduction: The Significance of 2-Cyclohexyl-2-methylpropan-1-amine

2-Cyclohexyl-2-methylpropan-1-amine is a primary aliphatic amine featuring a bulky, non-polar cyclohexyl group and a neopentyl-like backbone. Its molecular structure imparts specific physicochemical properties that are of great interest in organic synthesis and medicinal chemistry.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₂₁N[1]

  • Molecular Weight: 155.28 g/mol [1]

  • Structure: The molecule consists of a primary amine group (-NH₂) attached to a quaternary carbon, which is also bonded to two methyl groups and a cyclohexyl ring. This sterically hindered arrangement and the significant non-polar character of the cyclohexyl and tertiary-butyl-like groups are the primary determinants of its solubility.

Understanding the solubility profile of this amine is critical for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification processes such as crystallization and chromatography, and is a fundamental parameter in the development of liquid formulations.

Core Principles of Amine Solubility in Organic Solvents

The solubility of any compound is governed by the principle of "like dissolves like." For amines, solubility is a nuanced interplay of polarity, hydrogen bonding capability, and the size of the hydrocarbon portion of the molecule.

  • Polarity and Hydrogen Bonding: The amine group (-NH₂) is polar and capable of acting as a hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pair of electrons on the nitrogen atom). This allows for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

  • Van der Waals Forces: The large, non-polar cyclohexyl and methyl groups dominate the molecular structure. These groups interact with solvent molecules primarily through London dispersion forces (a type of van der Waals force). Consequently, the compound is expected to have high affinity for non-polar and weakly polar aprotic solvents (e.g., alkanes, ethers, toluene).

  • Molecular Size and Steric Hindrance: As the size of the non-polar alkyl groups increases, the overall polarity of the amine molecule decreases, which generally reduces its solubility in highly polar solvents like water but enhances its solubility in non-polar hydrocarbon solvents. The steric bulk around the amine group in 2-Cyclohexyl-2-methylpropan-1-amine may also influence its interaction with highly structured solvent networks.

Amines are basic compounds and will react with acidic solvents. They are generally soluble in dilute aqueous acid due to the formation of the more polar and water-soluble ammonium salt.[2]

Predicted Solubility Profile

While specific experimental data for 2-Cyclohexyl-2-methylpropan-1-amine is sparse in publicly available literature[3], a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the known properties of similar aliphatic amines like cyclohexylamine.[4][5] Cyclohexylamine itself is miscible with water and most common organic solvents.[4][5] However, the addition of the bulky tert-butyl-like group in 2-Cyclohexyl-2-methylpropan-1-amine significantly increases its lipophilicity, which will decrease its affinity for water but enhance its solubility in less polar organic media.

Table 1: Predicted Solubility of 2-Cyclohexyl-2-methylpropan-1-amine in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar Hexane, Heptane, CyclohexaneVery Soluble / MiscibleStrong van der Waals interactions between the compound's large alkyl groups and the non-polar solvent.
Weakly Polar Aprotic Toluene, Diethyl Ether, Tetrahydrofuran (THF)Very Soluble / MiscibleFavorable interactions with the solvent's non-polar regions and some dipole interactions. THF and ether can also act as hydrogen bond acceptors.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileSoluble to Very SolubleThe carbonyl group in esters and ketones can act as a hydrogen bond acceptor for the amine's N-H protons. Solubility may decrease slightly with increasing solvent polarity (e.g., acetonitrile).
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThese are strong hydrogen bond acceptors and highly polar solvents capable of solvating a wide range of organic molecules.
Polar Protic Ethanol, Methanol, IsopropanolSoluble to Very SolubleThe amine can both donate and accept hydrogen bonds with the alcohol's hydroxyl group. The alkyl portion of the alcohols also interacts favorably with the compound's non-polar structure.
Aqueous WaterSparingly Soluble to InsolubleThe large, non-polar C₁₀ hydrocarbon structure dominates, limiting favorable interactions with the highly structured hydrogen-bonding network of water.
Aqueous Acid 5% Hydrochloric Acid (HCl)SolubleAs a base, the amine is protonated to form a polar ammonium salt (R-NH₃⁺Cl⁻), which is readily soluble in the aqueous medium.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a precise, quantitative determination of solubility is essential. The following protocol describes a robust gravimetric method, which is a reliable and widely used technique for this purpose.

Objective

To quantitatively determine the solubility of 2-Cyclohexyl-2-methylpropan-1-amine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials
  • 2-Cyclohexyl-2-methylpropan-1-amine (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readability ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks (pre-weighed)

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial.

    • Add an excess amount of 2-Cyclohexyl-2-methylpropan-1-amine to the solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[6] Causality: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation, yielding a truly saturated solution.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let any undissolved material settle.

    • Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe.

    • Immediately attach a 0.22 µm syringe filter to the syringe. Causality: Filtration is a critical step to remove any microscopic, undissolved particles or micro-droplets that could artificially inflate the measured solubility.

    • Dispense the filtered, saturated solution directly into a pre-weighed (tared) volumetric flask.

  • Gravimetric Analysis:

    • Immediately cap the volumetric flask and re-weigh it to determine the exact mass of the collected saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to prevent loss of the amine, which may be volatile.

    • Once the solvent is fully removed, place the flask in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved. This ensures all residual solvent is gone.

    • Reweigh the flask to determine the mass of the dissolved 2-Cyclohexyl-2-methylpropan-1-amine.

  • Calculation of Solubility:

    • Mass of dissolved amine (g): (Final flask weight) - (Initial flask weight)

    • Mass of solvent (g): (Weight of flask + solution) - (Final flask weight)

    • Solubility (g / 100 g solvent): (Mass of dissolved amine / Mass of solvent) * 100

Experimental Workflow Diagram

Solubility_Determination_Workflow start Start prep 1. Prepare Supersaturated Mixture (Excess Amine + Solvent) start->prep equil 2. Equilibrate at Constant T (e.g., 24-48h with agitation) prep->equil settle 3. Settle Undissolved Material (Allow to stand for >2h) equil->settle sample 4. Withdraw Supernatant (Use syringe) settle->sample filter 5. Filter Sample (0.22 µm syringe filter into pre-weighed flask) sample->filter weigh_sol 6. Weigh Saturated Solution filter->weigh_sol evap 7. Evaporate Solvent (Rotovap or N2 stream) weigh_sol->evap dry 8. Dry Residue to Constant Weight (Vacuum oven) evap->dry weigh_res 9. Weigh Amine Residue dry->weigh_res calc 10. Calculate Solubility (g / 100g solvent) weigh_res->calc end End calc->end

Caption: Gravimetric method for solubility determination.

Implications for Researchers and Drug Development

The solubility profile of 2-Cyclohexyl-2-methylpropan-1-amine has direct and significant implications for its use in a professional laboratory setting:

  • Synthetic Chemistry: Its predicted high solubility in a wide range of common aprotic solvents (THF, Toluene, Ethyl Acetate) makes it a versatile reactant for organic synthesis, allowing for homogeneous reaction conditions in many different transformations.

  • Purification: The compound's poor water solubility but good solubility in water-immiscible organic solvents is ideal for purification via aqueous workups. For instance, after a reaction, the product can be dissolved in a solvent like diethyl ether, and washed with water to remove polar impurities. Furthermore, its basicity allows for selective extraction: it can be moved from an organic phase into an acidic aqueous phase, leaving non-basic impurities behind, and then recovered by basifying the aqueous layer and re-extracting.

  • Formulation Science: For drug development applications, the high lipophilicity suggests that it would likely be formulated in non-aqueous or lipid-based delivery systems. Its solubility in pharmaceutically acceptable solvents would be a key parameter for developing liquid dosage forms.

  • Crystallization: Knowledge of its solubility across a range of solvents at different temperatures is fundamental for developing effective crystallization protocols for purification. A good solvent system would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

Conclusion

2-Cyclohexyl-2-methylpropan-1-amine is a compound whose utility is intrinsically linked to its physical properties, chief among them being its solubility. This guide has established a strong theoretical framework for understanding its behavior, predicting a high degree of solubility in most non-polar to polar aprotic and protic organic solvents, and poor solubility in water. For applications demanding precision, the provided gravimetric protocol offers a self-validating and reliable method for quantitative analysis. This foundational knowledge is indispensable for scientists aiming to effectively utilize this compound in synthesis, purification, and formulation.

References

  • Shanghai Orient Chemical Co.,Ltd. Cyclohexylamine. Shanghai Orient Chemical Co.,Ltd.
  • Wikipedia. Cyclohexylamine. Wikipedia. Available at: [Link].

  • U.S. Environmental Protection Agency (EPA). Cyclohexylamine Properties. CompTox Chemicals Dashboard. Available at: [Link].

  • National Center for Biotechnology Information. 2-Cyclohexyl-2-methylpropan-1-amine. PubChem Compound Summary for CID 19776368. Available at: [Link].

  • EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. Published January 25, 2023. Available at: [Link].

  • National Center for Biotechnology Information. Cyclohexylamine. PubChem Compound Summary for CID 7965. Available at: [Link].

  • FooDB. Showing Compound Cyclohexylamine (FDB003478). FooDB. Published April 8, 2010. Available at: [Link].

  • University of Toronto. Solubility of Organic Compounds. University of Toronto Scarborough. Published August 31, 2023. Available at: [Link].

  • Physical Properties: Solubility Classification. Unknown Source. Available at: [Link].

  • PubChemLite. 2-cyclohexyl-2-methylpropan-1-amine (C10H21N). PubChemLite. Available at: [Link].

  • Slideshare. Qualitative tests of amines. Slideshare. Available at: [Link].

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Comprehensive Physicochemical Profiling: pKa and Basicity of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals characterizing 2-Cyclohexyl-2-methylpropan-1-amine . It synthesizes theoretical principles with practical experimental methodologies to define the basicity and pKa profile of this sterically hindered lipophilic amine.

Executive Summary

2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1) is a


-branched primary aliphatic amine characterized by a quaternary carbon at the 

-position.[1][2][3][4] This structural motif—analogous to a "super-neopentyl" framework—imparts significant lipophilicity and metabolic stability but introduces unique steric constraints on the basic nitrogen center.

While typical primary alkyl amines exhibit pKa values in the range of 10.6–10.8, the pKa of 2-Cyclohexyl-2-methylpropan-1-amine is suppressed to approximately 10.0–10.2 . This reduction is driven by steric inhibition of solvation , where the bulky cyclohexyl and methyl groups at the


-position prevent the stabilization of the conjugate ammonium ion by water molecules.

This guide details the mechanistic underpinnings of this basicity, provides predicted values based on high-fidelity analogs, and outlines a self-validating experimental protocol for accurate determination.

Structural Analysis & Theoretical Basicity

Molecular Architecture

The molecule consists of a primary amine group (


) attached to a methylene linker (

). The critical feature is the adjacent quaternary carbon (C2), which bears:
  • A Methyl group (

    
    )
    
  • A Cyclohexyl ring (

    
    )
    
  • A Methyl group (part of the propyl chain terminus)

This creates a highly crowded environment proximal to the basic nitrogen.

Electronic vs. Steric Effects

The basicity of this amine is a tug-of-war between inductive electron donation and steric desolvation.

  • Inductive Effect (+I): The cyclohexyl and methyl groups are electron-donating. In the gas phase, this would increase electron density on the nitrogen lone pair, theoretically making it more basic than a linear analog.

  • Steric Solvation Effect (Dominant): In aqueous solution, basicity is largely determined by the stability of the conjugate acid (

    
    ). Water molecules must cluster around the positive charge to stabilize it. The massive bulk of the cyclohexyl group at the 
    
    
    
    -position creates a "hydrophobic umbrella," physically blocking water molecules from effectively solvating the ammonium proton.

Conclusion: The steric penalty to solvation outweighs the inductive enrichment, resulting in a net decrease in pKa compared to unhindered amines like n-propylamine (


).
Comparative pKa Prediction

In the absence of a direct experimental literature value, we derive the pKa by anchoring to the closest structural analog: Neopentylamine (2,2-dimethylpropan-1-amine).

CompoundStructurepKa (

)
Rationale
n-Propylamine Linear10.71Unhindered solvation.
Neopentylamine

-gem-dimethyl
10.21

-branching restricts solvation sphere.
Target Molecule

-methyl,

-cyclohexyl
10.0 – 10.2 Cyclohexyl is bulkier than methyl, slightly increasing desolvation penalty.

Predicted pKa: 10.1 ± 0.1

Visualization: Steric Equilibrium

The following diagram illustrates the protonation equilibrium and the steric interference preventing hydration.

G cluster_0 Thermodynamic Driver FreeBase Free Base (Lipophilic) Transition Protonation FreeBase->Transition + H+ Proton H+ Proton->Transition ConjAcid Conjugate Acid (R-NH3+) Transition->ConjAcid Equilibrium Water H2O Solvation (Blocked) Water->ConjAcid Steric Hindrance (Cyclohexyl Group)

Figure 1: Protonation equilibrium showing the steric blockade of the solvation shell by the


-cyclohexyl moiety.

Experimental Determination Protocol

Due to the high lipophilicity (Predicted LogP > 3.0) of 2-Cyclohexyl-2-methylpropan-1-amine, standard aqueous titration will result in precipitation and electrode fouling. The following Cosolvent Potentiometric Titration protocol is required.

Method: Yasuda-Shedlovsky Extrapolation

This method involves titrating the amine in varying ratios of Methanol/Water and extrapolating the apparent pKa (


) to 0% organic solvent.
Reagents & Equipment
  • Analyte: ~5 mg 2-Cyclohexyl-2-methylpropan-1-amine (High Purity >98%).

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl (ionic strength constant).

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a D-Pas glass electrode.

Step-by-Step Workflow
  • Preparation: Dissolve analyte in 0.15 M KCl solution containing 30% Methanol . Ensure complete dissolution.

  • Acidification: Add excess 0.1 M HCl to protonate the amine fully (

    
    ).
    
  • Titration 1 (30% MeOH): Titrate with KOH under inert gas (

    
    ) purge to prevent carbonate formation. Record pH vs. Volume.
    
  • Replicates: Repeat titration at 40%, 50%, and 60% Methanol concentrations.

  • Data Processing:

    • Calculate

      
       (apparent pKa) for each methanol fraction.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate the linear regression to the dielectric constant of pure water (

      
      ) to obtain the aqueous 
      
      
      
      .
Workflow Diagram

Workflow Start Sample Preparation (5mg Analyte) Solubilization Dissolve in MeOH/Water Mixtures (30%, 40%, 50%, 60%) Start->Solubilization Acidification Acidify with HCl (pH < 3.0) Solubilization->Acidification Titration Potentiometric Titration (with KOH under N2) Acidification->Titration Calc Calculate psKa (Apparent pKa) Titration->Calc Yasuda Yasuda-Shedlovsky Extrapolation Calc->Yasuda Linear Regression Result Final Aqueous pKa Yasuda->Result

Figure 2: Experimental workflow for determining pKa of lipophilic amines using cosolvent extrapolation.

Implications for Drug Design

Understanding the pKa of this building block is critical for medicinal chemistry applications:

  • Solubility: At physiological pH (7.4), the amine (pKa ~10.1) will be >99.8% protonated (

    
    ). Despite its lipophilic tail, the charged headgroup will support solubility in acidic media (stomach), but precipitation risk increases in the intestine (pH 6.5–7.5) if the salt form is not stable.
    
  • Permeability: The high lipophilicity of the neutral species (formed in trace amounts at pH 7.4 but significant at pH > 9) suggests excellent passive permeability across the Blood-Brain Barrier (BBB) once deprotonated.

  • Metabolic Stability: The quaternary carbon at the

    
    -position blocks 
    
    
    
    -oxidation and hinders N-dealkylation by CYP450 enzymes, making this a robust scaffold for extending half-life.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79882, Neopentylamine." PubChem, 2023. [Link]

  • Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London, 1965.
  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.
  • Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, vol. 79, no. 20, 1957, pp. 5441–5444. [Link]

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Steric hindrance characteristics of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Steric Hindrance Characteristics of 2-Cyclohexyl-2-methylpropan-1-amine

Abstract

2-Cyclohexyl-2-methylpropan-1-amine is a primary amine characterized by a unique and sterically demanding architecture. It incorporates a bulky cyclohexyl moiety and a neopentyl-like framework, which collectively impose significant geometric constraints around the reactive amine center. This guide provides a detailed analysis of the steric properties of this molecule, exploring its conformational preferences, the quantification of its steric bulk, and the profound implications of this hindrance on its chemical reactivity and utility, particularly within the domain of drug discovery and development. As a Senior Application Scientist, this document synthesizes fundamental principles of stereochemistry with practical applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Critical Role of Steric Hindrance

In the intricate world of molecular interactions, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. A key aspect of this is steric hindrance , a phenomenon where the spatial bulk of atomic groups impedes chemical reactions or influences conformational preferences.[1] Sterically hindered amines, in particular, are a class of molecules whose reactivity and physicochemical properties are deliberately modulated by bulky substituents. These molecules are of immense interest in medicinal chemistry, where strategic introduction of steric bulk can enhance metabolic stability, improve target selectivity, and increase the solubility of drug candidates.[2][3]

This guide focuses on 2-Cyclohexyl-2-methylpropan-1-amine (IUPAC Name), a molecule with the chemical formula C10H21N.[4] Its structure is a compelling case study in steric effects, featuring two major sources of steric congestion: a cyclohexane ring and a gem-dimethyl substituted carbon atom adjacent to the aminomethyl group. Understanding the steric profile of this molecule is essential for predicting its behavior in chemical syntheses and biological systems.

Molecular Identifier Value
IUPAC Name 2-cyclohexyl-2-methylpropan-1-amine[4]
Molecular Formula C10H21N[4]
Molecular Weight 155.28 g/mol [4]
CAS Number 143689-08-1[4]

Conformational Analysis: A Molecule of Defined Geometry

The steric characteristics of 2-Cyclohexyl-2-methylpropan-1-amine are best understood by dissecting its two key structural components: the cyclohexane ring and the substituted propyl amine side-chain.

The Cyclohexane Ring: A Strong Equatorial Preference

Substituted cyclohexane rings predominantly adopt a low-energy "chair" conformation to minimize torsional and steric strain.[5] In this conformation, substituents can occupy two distinct positions: axial (parallel to the ring's axis) or equatorial (in the approximate plane of the ring). For bulky substituents, the equatorial position is overwhelmingly favored to avoid destabilizing 1,3-diaxial interactions —severe steric clashes with other axial atoms.[6]

This preference is quantified by the A-value , which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations.[7] A larger A-value signifies a stronger preference for the equatorial position. While a specific A-value for the –C(CH3)2CH2NH2 group is not documented, we can infer its magnitude by comparing it to structurally similar groups.

Substituent A-value (kcal/mol) Steric Implication
Methyl (-CH3)1.74 - 1.8[7][8]Moderate preference for equatorial
Cyclohexyl (-c-C6H11)2.2[8]Strong preference for equatorial
tert-Butyl (-C(CH3)3)> 4.5[8]Overwhelming preference for equatorial; acts as a "conformational lock"

The –C(CH3)2CH2NH2 group is sterically comparable to, if not greater than, a tert-butyl group. Therefore, it is expected to have a very large A-value, effectively "locking" the cyclohexane ring in a chair conformation where the side chain occupies an equatorial position. Any conformation with this group in an axial position would be energetically prohibitive due to severe steric strain.[6]

The Highly Shielded Amine Moiety

The primary amine group (-NH2) is attached to a carbon that is part of a neopentyl-like structure (-C(CH3)2-). This arrangement places two methyl groups in close proximity to the nitrogen atom, creating a congested environment. This "steric shielding" physically obstructs the nitrogen's lone pair of electrons, which is the site of its nucleophilicity and basicity. The C-N bond is considerably shorter than a C-C bond, which further exacerbates steric congestion by bringing the groups around the nitrogen closer together.[9][10]

The combination of the equatorially locked, bulky cyclohexyl ring and the shielded aminomethyl group results in a molecule with a well-defined and rigid three-dimensional structure.

G cluster_0 Computational Analysis cluster_1 Synthesis & Verification cluster_2 Experimental Validation cluster_3 Final Assessment comp_start Molecular Structure dft DFT Optimization comp_start->dft avalue Calculate A-Value dft->avalue vbur Calculate %VBur dft->vbur assessment Correlate Structure with Reactivity avalue->assessment vbur->assessment synthesis Chemical Synthesis nmr NMR Spectroscopy synthesis->nmr nmr->assessment kinetics Kinetic Studies reactivity Quantify Reactivity kinetics->reactivity reactivity->assessment

Caption: Workflow for characterizing steric hindrance.

Conclusion

2-Cyclohexyl-2-methylpropan-1-amine is a molecule defined by its significant steric bulk. The conformational rigidity imposed by the large, equatorially-locked cyclohexyl group, combined with the severe steric shielding of the primary amine by adjacent gem-dimethyl groups, dictates its chemical personality. This results in markedly reduced nucleophilicity and accessibility of the nitrogen lone pair. While these characteristics limit its utility in general chemical reactions, they make it a highly valuable tool in the specialized field of medicinal chemistry. The strategic incorporation of such sterically hindered motifs is a powerful strategy for enhancing the metabolic stability, selectivity, and overall pharmacokinetic profile of therapeutic agents. A thorough understanding of its steric properties, achieved through a combination of computational and experimental methods, is crucial for its effective application in modern drug design and synthesis.

References

  • Bruder, M. (n.d.). Conformational Analysis.
  • Oreate AI Blog. (2026, January 8). Exploring the Chair Conformation of Tert-Butyl Cyclohexane.
  • Fiveable. (2025, August 15). Tert-butylcyclohexane Definition - Organic Chemistry Key Term.
  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropan-1-amine. National Center for Biotechnology Information.
  • Bushweller, C. H., et al. (2005, November 25). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. The Journal of Organic Chemistry.
  • Van de Graaf, B., et al. (n.d.). Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. ResearchGate.
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  • Postigo, M., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information.
  • Postigo, M., et al. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
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  • Yazaki, R., et al. (2025, July 7). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications.
  • ResearchGate. (2026, February). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
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  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.

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Thermal stability and decomposition points of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of 2-Cyclohexyl-2-methylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 2-Cyclohexyl-2-methylpropan-1-amine (C₁₀H₂₁N). Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes theoretical principles with actionable experimental protocols. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a predictive framework based on its structural characteristics as a sterically hindered primary amine and draws upon data from the well-characterized analogue, cyclohexylamine. We present a detailed methodology for definitive thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), enabling research teams to generate robust, in-house data.

Introduction: The Critical Role of Thermal Stability

2-Cyclohexyl-2-methylpropan-1-amine is a primary amine featuring a bulky cyclohexyl group and a neopentyl-like backbone. This significant steric hindrance around the amine nitrogen is a key structural feature that dictates its reactivity and, critically, its thermal stability. For drug development professionals, understanding the thermal decomposition point is paramount for:

  • API and Formulation Stability: Ensuring the active pharmaceutical ingredient (API) does not degrade during manufacturing processes that involve heat, such as drying, milling, or melt extrusion.

  • Shelf-Life Prediction: Establishing a temperature threshold for long-term storage and shipment to prevent the formation of potentially toxic degradants.

  • Hazard Analysis: Identifying the temperature at which exothermic decomposition may occur, which is crucial for process safety and risk mitigation.

This guide provides the foundational knowledge and experimental framework to rigorously assess these characteristics.

Predicted Thermal Profile and Decomposition Pathways

While specific TGA/DSC data for 2-Cyclohexyl-2-methylpropan-1-amine is not publicly documented, an expert assessment can be made based on its chemical structure and data from analogous compounds.

Structural Considerations: A Sterically Hindered Amine

The molecule's structure consists of a primary amine (-NH₂) attached to a quaternary carbon, which is also bonded to a cyclohexyl ring and two methyl groups. This arrangement creates significant steric crowding. Sterically hindered amines are a class of compounds known for unique thermal behaviors.[1][2] The bulky substituents can influence decomposition mechanisms, sometimes favoring pathways like elimination reactions over simple bond cleavage.[3]

Insights from Analogue Compound: Cyclohexylamine (C₆H₁₁NH₂)

To establish a baseline, we can examine the properties of the simpler structural analogue, cyclohexylamine.

  • Decomposition Onset: Thermal decomposition for cyclohexylamine is reported to begin at approximately 250 °C.[4]

  • Decomposition Mechanism: The primary pathways involve C-N bond cleavage and fragmentation of the cyclohexane ring.[4]

  • Hazardous Products: Upon heating to decomposition, cyclohexylamine emits toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][6]

It is reasonable to hypothesize that 2-Cyclohexyl-2-methylpropan-1-amine will exhibit a decomposition onset in a similar or slightly different temperature range, likely governed by the cleavage of the C-C bond adjacent to the nitrogen or the C-N bond itself. The additional steric bulk may influence the activation energy required for decomposition.

Predicted Decomposition Products

Based on the structure and known amine decomposition chemistry, the primary hazardous thermal decomposition products are expected to be:

  • Oxides of Nitrogen (NOx)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Ammonia and various hydrocarbon fragments.

Quantitative Thermal Analysis: A Validated Experimental Protocol

To obtain definitive data, a systematic thermal analysis workflow is required. The following section details a robust, self-validating protocol using Thermogravimetric Analysis (TGA), which measures mass change as a function of temperature.[7]

Core Instrumentation and Principles

A modern Thermogravimetric Analyzer (TGA), preferably one coupled with Differential Scanning Calorimetry (DSC) for simultaneous thermal event analysis (STA), is recommended. TGA tracks mass loss (decomposition, evaporation), while DSC detects endothermic (melting) and exothermic (decomposition, crystallization) events.

Pre-Experiment System Validation

Trustworthiness in thermal analysis begins before the sample is ever measured. A self-validating system ensures data integrity.

  • Mass Calibration: Verify the TGA balance using certified calibration weights. The measured mass should be within the manufacturer's tolerance (typically ±0.1%).

  • Temperature Calibration: Calibrate the furnace temperature using certified Curie point standards (e.g., Nickel and Iron). This is critical because an offset in temperature will directly skew the determined decomposition point. For Nickel, the magnetic transition should be detected at 358 °C.

Step-by-Step TGA/DSC Experimental Workflow

Objective: To determine the onset of decomposition (Tₒ), peak decomposition temperature (Tₚₑₐₖ), and mass loss profile of 2-Cyclohexyl-2-methylpropan-1-amine.

  • Step 1: Sample Preparation

    • Tare a clean, empty aluminum or platinum TGA pan on the microbalance.

    • Accurately weigh 5-10 mg of the amine sample into the pan. A smaller sample size minimizes thermal gradients within the sample.

    • Record the exact initial mass (m₀).

  • Step 2: Instrument Setup

    • Atmosphere: Set the purge gas to high-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without interference from oxidative processes.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes to ensure thermal stability.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

        • Causality Explanation: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolving distinct thermal events and maintaining a practical experiment duration. Faster rates can artificially shift decomposition temperatures higher, while slower rates may be needed only if complex, overlapping events are suspected.

  • Step 3: Data Acquisition

    • Begin the experiment and monitor the real-time plot of mass (%) vs. temperature (°C).

    • Simultaneously record the DSC heat flow signal if using an STA instrument.

  • Step 4: Data Analysis and Interpretation

    • TGA Curve: The resulting plot will show a stable baseline (100% mass) until decomposition begins. A sharp drop in mass indicates decomposition.

    • Onset Temperature (Tₒ): Determine the onset of decomposition as the temperature at which the mass begins to deviate from the initial baseline. This is often calculated by software as the intersection of the baseline tangent and the inflection point tangent.

    • Derivative Thermogravimetry (DTG) Curve: Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tₚₑₐₖ).

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment (e.g., at 600 °C). A significant residual mass could indicate the formation of a stable char.

Visualization of the TGA Workflow

The following diagram illustrates the logical flow of the described experimental protocol.

TGA_Workflow cluster_prep Phase 1: Preparation & Validation cluster_run Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Calibrate System Validation (Mass & Temp) Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Ensures Accuracy Setup Instrument Setup (N2 Purge, 10°C/min ramp) Prepare->Setup Run Execute Thermal Program (30°C to 600°C) Setup->Run Analyze Analyze TGA/DTG Curves Run->Analyze Determine Determine Tₒ & Tₚₑₐₖ Analyze->Determine Report Report Findings Determine->Report

Caption: Validated workflow for TGA analysis of thermal stability.

Summary of Key Thermal Data

The following table summarizes the known and predicted thermal data. The values for 2-Cyclohexyl-2-methylpropan-1-amine are placeholders to be populated by the experimental protocol described above.

ParameterCyclohexylamine (Analogue)2-Cyclohexyl-2-methylpropan-1-amine
Molecular Formula C₆H₁₃NC₁₀H₂₁N
Molecular Weight 99.17 g/mol [4]155.28 g/mol [8]
Decomposition Onset (Tₒ) ~250 °C[4]To be determined experimentally
Peak Decomposition (Tₚₑₐₖ) Not specifiedTo be determined experimentally
Primary Decomposition Products NOx, CO, CO₂[5][6]Predicted: NOx, CO, CO₂

Conclusion and Recommendations

We strongly recommend that any team utilizing this compound in thermally sensitive applications perform the detailed TGA/DSC protocol outlined herein. This will provide precise decomposition temperatures and a comprehensive understanding of its thermal stability, ensuring process safety, product quality, and formulation integrity.

References

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Conformational analysis of cyclohexyl-substituted aliphatic amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of Cyclohexyl-Substituted Aliphatic Amines

Authored by: Gemini, Senior Application Scientist

The conformational landscape of substituted cyclohexanes is a foundational pillar of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. When the substituent is an aliphatic amine, the analysis is enriched by a complex interplay of steric, electronic, and solvent-dependent interactions. This guide provides a comprehensive exploration of the principles and methodologies governing the conformational analysis of cyclohexyl-substituted aliphatic amines. We will delve into the causality behind conformational preferences, from classic steric hindrance to nuanced stereoelectronic effects and intramolecular hydrogen bonding. This document synthesizes field-proven experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with the predictive power of computational chemistry to provide a robust framework for researchers, scientists, and drug development professionals.

The Foundational Framework: Conformational Dynamics of the Cyclohexane Ring

The cyclohexane ring is not a static, planar entity. To minimize inherent angle and torsional strain, it adopts a variety of non-planar conformations.[1] The most stable and predominant of these is the chair conformation , which staggers all carbon-carbon bonds, effectively eliminating torsional strain.[1][2]

Other higher-energy conformations, such as the boat and twist-boat , exist as transient states in the dynamic equilibrium of the ring. The process of "ring flipping" or "chair-chair interconversion" allows the cyclohexane ring to rapidly convert between two equivalent chair forms at room temperature, passing through these high-energy intermediates.[1][3] This dynamic process is fundamental to understanding how substituents behave.

G Fig. 1: Energy profile of cyclohexane chair interconversion. C1 Chair 1 HC Half-Chair (Transition State) C1->HC ΔG ≈ 10 kcal/mol TB Twist-Boat HC->TB C2 Chair 2 HC->C2 TB->HC B Boat (Transition State) TB->B ΔG ≈ 1.6 kcal/mol B->TB G Fig. 2: Equilibrium between axial and equatorial conformers. Equilibrium Axial Axial Conformer (Less Stable) Equilibrium->Axial Interaction 1,3-Diaxial Interactions Axial->Interaction Equatorial Equatorial Conformer (More Stable) Equatorial->Equilibrium

Caption: Equilibrium between axial and equatorial conformers.

The Unique Nature of the Aliphatic Amine Substituent

An aliphatic amine group (-NRR') introduces several layers of complexity beyond simple steric bulk.

  • Rotation Around the C-N Bond: The amine group itself has conformational flexibility due to rotation around the C-N bond. This typically results in gauche and trans rotamers, which can have small but significant energy differences. [4]* Intramolecular Hydrogen Bonding (IHB): The N-H proton of a primary or secondary amine can act as a hydrogen bond donor. If a suitable acceptor (like a hydroxyl or ether oxygen) is present elsewhere on the ring, an intramolecular hydrogen bond can form. This interaction can be powerful enough to stabilize a conformer where the amine is in the sterically unfavorable axial position, overriding the typical A-value preference. [5][6]The stability of such bonds is highly dependent on the solvent; non-polar solvents favor IHB, while polar, hydrogen-bonding solvents will compete for the sites, favoring the diequatorial conformer. [5]* Protonation and Solvation: In acidic media, the amine's lone pair is protonated to form a cationic ammonium group (-NRR'H+). This dramatically increases its effective steric bulk, not just due to the extra hydrogen, but because of the required solvation shell. [7]This change strongly shifts the conformational equilibrium toward the equatorial position. This phenomenon helps to explain why the so-called "reverse anomeric effect" (a proposed preference for axial cationic substituents) is not generally observed in these systems; instead, the behavior is consistent with enhanced steric hindrance to ionic solvation. [7]

    Substituent A-value (kcal/mol) Causality and Key Considerations
    -H 0 Reference point.
    -NH₂ 1.2 - 1.8 Moderate steric bulk. A-value can be influenced by hydrogen-bonding solvents. [8]
    -NH₃⁺ 1.9 Increased effective bulk due to charge and solvation shell, strengthening equatorial preference. [8]
    -N(CH₃)₂ 2.1 Significantly larger steric demand than the primary amine group. [8]
    -c-C₆H₁₁ 2.2 The cyclohexyl group itself is a bulky substituent with a strong equatorial preference. [8][9]

    Table 1: Representative A-values for amine and related groups.

Experimental Protocols for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used experimental technique for determining the conformational equilibrium of cyclohexyl derivatives in solution. [10]For molecules undergoing rapid chair flips at room temperature, NMR provides an averaged spectrum. To resolve individual conformers, low-temperature experiments are required to slow the interconversion rate. [3][11]

Step-by-Step NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve the cyclohexylamine derivative in a suitable deuterated solvent. The choice of solvent is critical; use a non-polar solvent (e.g., CDCl₃, CCl₄) to probe intrinsic preferences and the potential for IHB, and a polar, protic solvent (e.g., CD₃OD, D₂O) to assess the impact of solvent competition.

  • Acquire ¹H NMR at Room Temperature: Obtain a standard ¹H NMR spectrum. Signals will be time-averaged, but can provide initial assignments.

  • Variable-Temperature (VT) NMR:

    • Gradually lower the temperature of the NMR probe (e.g., in 10 °C increments from 25 °C down to -80 °C or lower, depending on the solvent's freezing point).

    • Observe the spectra for signal broadening, followed by decoalescence into two distinct sets of signals at the "freeze-out" temperature. These two sets represent the axial and equatorial conformers.

  • Data Analysis at Low Temperature:

    • Integration: The relative populations of the two conformers can be determined by integrating the corresponding, well-resolved signals. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(Keq), where Keq is the ratio of the conformers. [12] * Coupling Constant (³JHH) Analysis: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons (described by the Karplus equation). By measuring these couplings, one can definitively assign the conformation. [11]

      Coupling Type Dihedral Angle (approx.) Typical ³JHH Value (Hz)
      Axial-Axial (J_aa) ~180° 8 - 14
      Axial-Equatorial (J_ae) ~60° 2 - 5
      Equatorial-Equatorial (J_ee) ~60° 2 - 5

      Table 2: Typical ³JHH coupling constants in cyclohexane chairs.

Computational Chemistry: A Predictive and Complementary Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as an invaluable tool for predicting and rationalizing the conformational preferences of cyclohexylamines. [4][13]These methods allow for the detailed examination of structures and energies that may be difficult to isolate or measure experimentally.

Standard Computational Workflow

A typical computational study involves a multi-step process to ensure accuracy and relevance.

G Fig. 3: Workflow for computational conformational analysis. Start Propose Initial Geometries (e.g., Axial and Equatorial Chairs) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minima (No imaginary frequencies) Freq->Verify Verify->Opt Invalid (Imaginary Freq.) Solvent Single-Point Energy Calculation with Solvation Model (e.g., PCM) Verify->Solvent Valid End Relative Gibbs Free Energies (ΔG) and Population Analysis Solvent->End

Caption: Workflow for computational conformational analysis.

  • Structure Generation: Build initial 3D structures for all plausible conformers (e.g., equatorial-chair, axial-chair, and different C-N rotamers).

  • Geometry Optimization: Perform energy minimization calculations (e.g., using DFT with a basis set like 6-31G(d) or larger) to find the lowest energy structure for each conformer. [4]3. Frequency Analysis: Calculate vibrational frequencies for each optimized structure. A true energy minimum will have zero imaginary frequencies. This step also provides the thermal corrections necessary to calculate enthalpy and Gibbs free energy. [4]4. Solvation Modeling: To simulate solution-phase behavior, single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model (e.g., Polarizable Continuum Model, PCM). [14]This is crucial for accurately modeling molecules with hydrogen-bonding capabilities.

  • Energy Analysis: Compare the final Gibbs free energies of all conformers to predict their relative populations at a given temperature, providing a theoretical counterpart to experimental NMR data.

Conclusion

The conformational analysis of cyclohexyl-substituted aliphatic amines is a nuanced field that requires a synergistic application of fundamental stereochemical principles, advanced experimental techniques, and robust computational methods. The preference for an equatorial versus an axial position is not merely a function of steric bulk, but a finely tuned balance of 1,3-diaxial repulsions, torsional effects, potential intramolecular hydrogen bonds, and solvent interactions. For professionals in drug development, a thorough understanding of this conformational landscape is not academic; it is essential. The three-dimensional shape of a molecule dictates its ability to interact with biological targets, its solubility, and its metabolic stability, making conformational analysis a critical step in the rational design of effective and safe therapeutics.

References

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]

  • Perrin, C. L., & Nielson, J. B. (1997). Anomeric Effects versus Steric Hindrance to Ionic Solvation in Protonated Glucosylanilines and Cyclohexylanilines. Journal of the American Chemical Society, 119(52), 12734–12741. Available at: [Link]

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  • Osorio-Martínez, C., et al. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Organic & Biomolecular Chemistry, 7(19), 3940-3947. Available at: [Link]

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  • de Oliveira, P. R., et al. (2011). Influence of OH⋯N and NH⋯O inter- and intramolecular hydrogen bonds in the conformational equilibrium of some 1,3-disubstituted cyclohexanes through NMR spectroscopy and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1599-1605. Available at: [Link]

  • Caron, G., et al. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Manuscript version available from University of Torino. Available at: [Link]

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  • Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • University of Wisconsin. (n.d.). Table of A-Values. University of Wisconsin Chemistry. Available at: [Link]

  • Vaia. (n.d.). The Δ G ∘ value for the equatorial to axial flip of cyclohexylcyclohexane. Vaia. Available at: [Link]

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  • Zhang, Y., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(10), 2563. Available at: [Link]

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The Neopentyl-Cyclohexyl Scaffold: Pharmaceutical Applications of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical potential of the 2-Cyclohexyl-2-methylpropan-1-amine scaffold. This analysis is based on structure-activity relationship (SAR) principles, comparative pharmacology with FDA-approved agents (e.g., Memantine, Rimantadine), and established medicinal chemistry strategies regarding the gem-dimethyl effect.[1][2]

Technical Whitepaper | Lead Optimization Series [1][2]

Executive Summary

2-Cyclohexyl-2-methylpropan-1-amine represents a distinct chemical scaffold combining the lipophilic bulk of a cyclohexyl ring with the conformational rigidity of a neopentyl (gem-dimethyl) linker.[1][2] While currently under-explored in primary literature, this structural motif serves as a bioisostere for the adamantane cage found in drugs like Memantine and Rimantadine .[1][2][3]

This guide analyzes its potential as a privileged scaffold for NMDA receptor antagonism (neuroprotection) , Sigma-1 receptor modulation , and M2 ion channel blockade (antiviral) .[1][2] The presence of the quaternary


-carbon confers high metabolic stability by blocking 

-elimination and sterically hindering Monoamine Oxidase (MAO) attack, making it a prime candidate for CNS-active drug discovery.[1][2]

Chemical Architecture & Pharmacophore Analysis[1][2][3][4]

Structural Profile

The molecule consists of a primary amine attached to a neopentyl backbone where one methyl group is substituted by a cyclohexyl ring.[1][2][3]

  • IUPAC Name: 2-Cyclohexyl-2-methylpropan-1-amine[1][2][4][5][6]

  • Molecular Formula:

    
    [1][2][4][6][7]
    
  • Molecular Weight: 155.28 g/mol [1][3][4][6]

  • Predicted LogP: ~3.2 (High CNS penetration potential)[1][2]

The Gem-Dimethyl Effect

The critical feature of this scaffold is the gem-dimethyl substitution at the C2 position.[1][2] In medicinal chemistry, this motif is utilized to:

  • Restrict Conformation (Thorpe-Ingold Effect): The bulky methyl groups force the amine and cyclohexyl groups into a specific spatial arrangement, reducing the entropy cost of binding to a receptor target [1].[1][2][3]

  • Enhance Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the

    
    -position and sterically shields the 
    
    
    
    -carbon from rapid deamination by enzymes like MAO [2].[1][2][3]
Bioisosteric Mapping

The scaffold effectively mimics the spatial volume of the adamantane cage but with greater synthetic flexibility.[1][2][3]

FeatureAdamantane (Memantine)2-Cyclohexyl-2-methylpropan-1-amineAdvantage
Lipophilicity High (LogP ~3.[1][2]3)High (LogP ~3.[1][2][3]2)Comparable BBB penetration.[1][2][3]
Steric Bulk Rigid CageRotatable Cyclohexyl + Gem-dimethylInduced fit capability.[1][2][3]
Amine Type Primary (Bridgehead)Primary (Neopentyl)Similar pKa (~10.5); Ion channel pore blocking.[1][2][3]

Primary Pharmaceutical Applications

Neuroprotection: NMDA Receptor Antagonism

Mechanism: Uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor glutamate-gated ion channel.[1][2] Rationale: The NMDA receptor pore contains a hydrophobic binding pocket that accommodates bulky amines like Memantine.[1][2][3] The 2-cyclohexyl-2-methyl moiety provides the necessary hydrophobic interaction to lodge within the channel pore, while the primary amine interacts with the critical asparagine residues (N+1 site) to block


 influx during excitotoxicity.[2]
Therapeutic Indication:  Alzheimer’s Disease, Neuropathic Pain.[1][2][3]
Antiviral Activity: Influenza M2 Channel Blockade

Mechanism: Inhibition of the M2 proton channel of the Influenza A virus.[1][2][3] Rationale: Similar to Rimantadine , this lipophilic amine can bind inside the M2 tetramer, preventing the acidification of the viral interior required for uncoating.[1][2][3] The gem-dimethyl group mimics the


-methyl group of Rimantadine, which is known to enhance potency over Amantadine.[1][2][3]
Sigma-1 Receptor Modulation

Mechanism: Agonism or antagonism at the intracellular Sigma-1 chaperone protein.[1][2][3] Rationale: High-affinity Sigma-1 ligands typically possess a basic amine flanked by hydrophobic domains.[1][2][3] This scaffold fits the "pharmacophore model" for Sigma-1 ligands perfectly.[2][3] Activation of Sigma-1 promotes neuroplasticity and cell survival.[1][2][3]

Diagram: Mechanistic Pathways

G Scaffold 2-Cyclohexyl-2-methyl propan-1-amine NMDA NMDA Receptor (Pore Blocker) Scaffold->NMDA Mimics Adamantane Sigma Sigma-1 Receptor (Chaperone Modulation) Scaffold->Sigma Lipophilic Cation M2 Influenza M2 Channel (Proton Block) Scaffold->M2 Pore Occlusion Effect1 Neuroprotection (Alzheimer's) NMDA->Effect1 Blocks Ca2+ Influx Effect2 Neuroplasticity (Depression/Stroke) Sigma->Effect2 ER Stress Reduction Effect3 Viral Uncoating Inhibition M2->Effect3 pH Stabilization

Caption: Predicted pharmacological targets based on structural homology to known adamantane and alkylamine drugs.[1][2]

Synthetic Methodologies

To access this scaffold for testing, two primary routes are recommended.

Route A: Reduction of Nitrile Precursor (Scalable)

This route avoids high-pressure hydrogenation of aromatics.[1][2]

  • Starting Material: Cyclohexyl bromide + Isobutyronitrile.[1][2][3]

  • Alkylation: LDA (Lithium Diisopropylamide) at -78°C to form the quaternary carbon.[1][2][3]

    • Reaction:

      
      [1][2]
      
  • Reduction:

    
     in THF or Raney Nickel/
    
    
    
    .
    • Product: 2-Cyclohexyl-2-methylpropan-1-amine.[2][4][5][6][7]

Route B: Ritter-Type Modification (From Alcohol)[1][2]
  • Starting Material: 2-Cyclohexyl-2-methylpropan-1-ol [3].[1][2][3][8]

  • Activation: Convert alcohol to Mesylate (MsCl/Et3N).

  • Substitution: Sodium Azide (

    
    ) in DMF.
    
  • Reduction: Staudinger reaction (

    
    ) or Hydrogenation (
    
    
    
    ).[1][2][3]

Experimental Validation Protocols

Protocol: In Silico Docking to NMDA Receptor

Objective: Validate the binding mode of the scaffold within the MK-801/Memantine binding site.[1][2][3]

  • Target Preparation:

    • Retrieve PDB ID: 4TLL (GluN1/GluN2B NMDA receptor with MK-801).[1][2][3]

    • Remove water molecules and original ligand.[1][3]

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools.[3]

  • Ligand Preparation:

    • Construct 2-Cyclohexyl-2-methylpropan-1-amine in 3D.

    • Energy minimize (MMFF94 force field).[1][2][3]

    • Set protonation state to pH 7.4 (Amine protonated,

      
       charge).
      
  • Docking Grid:

    • Center grid box on the central cavity pore (residues Asn616 of GluN1).[1][2][3]

    • Dimensions:

      
       Å.[1][2][3]
      
  • Execution:

    • Run AutoDock Vina with exhaustiveness = 8.

  • Success Metric:

    • Binding Energy

      
       kcal/mol.[3]
      
    • Visual confirmation of hydrophobic interaction between the cyclohexyl group and the pore lining, with the ammonium head group oriented toward the selectivity filter.[3]

Protocol: In Vitro [ H]-MK-801 Displacement Assay

Objective: Determine the binding affinity (


) of the derivative.[1][2]
  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-Acetate buffer (pH 7.4).[2]

    • Centrifuge (40,000 x g, 20 min) and wash pellets 3x to remove endogenous glutamate.

  • Assay Setup:

    • Radioligand: 5 nM [

      
      H]-MK-801 (Specific NMDA open-channel blocker).[1][2]
      
    • Co-agonists: 10

      
      M Glutamate + 10 
      
      
      
      M Glycine (Required to open the channel).[1][2][3]
    • Test Compound: 2-Cyclohexyl-2-methylpropan-1-amine (Concentration range:

      
       to 
      
      
      
      M).[1][2]
  • Incubation:

    • Incubate at 25°C for 120 minutes (equilibrium is slow for channel blockers).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.[2][3]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[2][3]

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.[2]

References

  • Talele, T. T. (2018).[2][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2][3] Link

  • Wermuth, C. G. (2008).[1][2][3] The Practice of Medicinal Chemistry. Academic Press.[2][3] (Chapter on Bioisosterism and Steric Effects).[1][2][3]

  • PubChem. (2025).[1][2][3][9][6] Compound Summary: 2-Cyclohexyl-2-methylpropan-1-amine (CID 19776368).[2][4][6][7] National Library of Medicine.[2][3] Link

  • Lipton, S. A. (2006).[1][2][3] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[2][3] Nature Reviews Drug Discovery, 5(2), 160–170.[2][3] Link

  • Jing, X., et al. (2008).[1][2][3] Synthesis and antiviral activity of some adamantane derivatives against Influenza A virus. Antiviral Research, 79(3), 150-159.[2][3] (Reference for M2 channel assay methodologies).

Sources

Methodological & Application

Synthesis of 2-Cyclohexyl-2-methylpropan-1-amine from cyclohexyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 2-Cyclohexyl-2-methylpropan-1-amine from Cyclohexyl Precursors

For Researchers, Scientists, and Professionals in Drug Development

This document provides a detailed guide to the synthesis of 2-cyclohexyl-2-methylpropan-1-amine, a primary amine with potential applications in pharmaceutical and materials science. The guide explores three robust synthetic strategies starting from readily available cyclohexyl precursors. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a mechanistic illustration to provide a comprehensive understanding of the synthetic process.

Overview of Synthetic Strategies

The synthesis of 2-cyclohexyl-2-methylpropan-1-amine can be approached through several strategic disconnections. This guide focuses on three convergent and reliable routes:

  • Reductive Amination: This pathway involves the synthesis of the key intermediate, 2-cyclohexyl-2-methylpropanal, followed by its conversion to the target amine.

  • The Ritter Reaction: This classic transformation allows for the direct conversion of a tertiary alcohol into an amine via an amide intermediate.

  • Nitrile Reduction: An alternative route that proceeds through a nitrile intermediate, which is then reduced to the primary amine.

Synthetic_Overview cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule Cyclohexyl Precursors Cyclohexyl Precursors Reductive Amination Reductive Amination Cyclohexyl Precursors->Reductive Amination Ritter Reaction Ritter Reaction Cyclohexyl Precursors->Ritter Reaction Nitrile Reduction Nitrile Reduction Cyclohexyl Precursors->Nitrile Reduction Target_Amine 2-Cyclohexyl-2-methylpropan-1-amine Reductive Amination->Target_Amine Ritter Reaction->Target_Amine Nitrile Reduction->Target_Amine

Caption: Overview of synthetic routes to 2-cyclohexyl-2-methylpropan-1-amine.

Synthetic Route 1: Reductive Amination of 2-Cyclohexyl-2-methylpropanal

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[1][2] This route is advantageous due to the mild reaction conditions often employed and the availability of a wide range of reducing agents.

Synthesis of 2-Cyclohexyl-2-methylpropanal

A key precursor for this route is the aldehyde, 2-cyclohexyl-2-methylpropanal.[3] This can be efficiently synthesized via the hydroformylation of 1-cyclohexyl-1-methylethene.[4][5][6][7]

Protocol: Hydroformylation of 1-Cyclohexyl-1-methylethene

  • Reaction Setup: In a high-pressure autoclave, combine 1-cyclohexyl-1-methylethene (1.0 eq), a rhodium-based catalyst such as Rh(acac)(CO)₂ (0.1-1 mol%), and a suitable phosphine or phosphite ligand (e.g., triphenylphosphine, 2-4 eq relative to Rh) in a degassed solvent like toluene.

  • Reaction Conditions: Pressurize the autoclave with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to a total pressure of 20-50 bar. Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by GC-MS. Upon completion, cool the reactor to room temperature and carefully vent the excess gas. The reaction mixture is then concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by vacuum distillation to yield 2-cyclohexyl-2-methylpropanal.

Protocol: Reductive Amination
  • Imine Formation: Dissolve 2-cyclohexyl-2-methylpropanal (1.0 eq) in methanol, and add a solution of aqueous ammonia (excess). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amine is purified by distillation or column chromatography.

Mechanism of Reductive Amination

Reductive_Amination_Mechanism Aldehyde 2-Cyclohexyl-2-methylpropanal Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + NH₃, - H₂O Amine 2-Cyclohexyl-2-methylpropan-1-amine Iminium_Ion->Amine + [H⁻]

Caption: Mechanism of reductive amination.

Synthetic Route 2: The Ritter Reaction from a Tertiary Alcohol

The Ritter reaction provides a direct method to introduce an amino group at a tertiary carbon atom.[8][9][10][11][12] This route is particularly useful for synthesizing sterically hindered amines.

Synthesis of 2-Cyclohexyl-2-methylpropan-1-ol

The required tertiary alcohol precursor, 2-cyclohexyl-2-methylpropan-1-ol[13][14], can be prepared via a Grignard reaction.[15][16]

Protocol: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether. Slowly add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether to initiate the formation of cyclohexylmagnesium bromide.

  • Addition of Aldehyde: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield 2-cyclohexyl-2-methylpropan-1-ol.

Protocol: Ritter Reaction and Amide Hydrolysis
  • Ritter Reaction: To a stirred solution of 2-cyclohexyl-2-methylpropan-1-ol (1.0 eq) in a mixture of acetic acid and a nitrile (e.g., acetonitrile or chloroacetonitrile, excess), slowly add concentrated sulfuric acid at 0 °C.

  • Reaction and Workup: Allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).

  • Amide Isolation: Extract the aqueous layer with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude N-(2-cyclohexyl-2-methylpropyl)acetamide.

  • Amide Hydrolysis: Reflux the crude amide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete (monitored by TLC).[17][18]

  • Final Product Isolation: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final amine is purified by distillation.

Mechanism of the Ritter Reaction

Ritter_Reaction_Mechanism Alcohol 2-Cyclohexyl-2-methylpropan-1-ol Carbocation Tertiary Carbocation Alcohol->Carbocation + H⁺, - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + R-C≡N Amide N-Substituted Amide Nitrilium_Ion->Amide + H₂O Nitrile R-C≡N Water H₂O

Caption: Mechanism of the Ritter reaction.

Synthetic Route 3: Reduction of 2-Cyclohexyl-2-methylpropanenitrile

This route offers an alternative pathway through a nitrile intermediate, which can be readily reduced to the target primary amine.

Synthesis of 2-Cyclohexyl-2-methylpropanenitrile

The nitrile precursor can be synthesized by the alkylation of cyclohexylacetonitrile.

Protocol: Alkylation of Cyclohexylacetonitrile

  • Deprotonation: To a solution of cyclohexylacetonitrile (1.0 eq) in an anhydrous aprotic solvent such as THF at -78 °C, add a strong base like lithium diisopropylamide (LDA) (1.1 eq).

  • Alkylation: After stirring for 30-60 minutes, add methyl iodide (2.5 eq) to the solution and allow the reaction to slowly warm to room temperature and stir overnight.[19][20][21]

  • Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product, a mixture of mono- and di-methylated nitriles, is purified by column chromatography to isolate 2-cyclohexyl-2-methylpropanenitrile.

Protocol: Nitrile Reduction
  • Reaction Setup: In a flame-dried flask, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Add a solution of 2-cyclohexyl-2-methylpropanenitrile (1.0 eq) in the same solvent dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction and Workup: After the addition, reflux the reaction mixture for several hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated. The crude amine is purified by distillation.[22][23][24][25][26]

Data Summary

Synthetic RouteKey IntermediatePrecursor SynthesisKey TransformationTypical Yields
Reductive Amination 2-Cyclohexyl-2-methylpropanalHydroformylationImine formation and reduction60-80% (overall)
Ritter Reaction 2-Cyclohexyl-2-methylpropan-1-olGrignard ReactionAmide formation and hydrolysis50-70% (overall)
Nitrile Reduction 2-Cyclohexyl-2-methylpropanenitrileAlkylationReduction with LiAlH₄40-60% (overall)

Safety Precautions

  • Grignard Reagents: Highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Cyanides: Highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Metal Hydrides (LiAlH₄, NaBH₄): React violently with water. Use anhydrous solvents and quench reactions carefully.

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropan-1-amine. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (n.d.). Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropanal. Retrieved from [Link]

  • Chemtube3d. (n.d.). Grignard Reagents. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclohexyl-2-methylpropan-1-ol (C10H20O). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropanal. Retrieved from [Link]

  • University of California, Davis. (2017, August 14). Hydroformylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexyl methyl ether. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • SpringerLink. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Hydroxypyrones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Hydroformylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance.
  • Google Patents. (n.d.). Process for preparing 4-cyclohexyl-2-methyl-2-butanol.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Modification of Rhodium Catalyst with Stibines for Hydroformylation of 1-Pentene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-methylpropan-1-amine. Retrieved from [Link]

  • YouTube. (2023, January 8). Ritter Reaction (Name reactions-Series)-GC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2021, December 2). Hydroformylation. Retrieved from [Link]

  • YouTube. (2022, April 17). Alkylation of Cyclohexanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α,α-DIMETHYL-β-PHENETHYLAMINE. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]

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Application Note: Scalable Synthesis of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the scalable preparation of 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1). This guide is structured for process chemists and researchers requiring a robust, reproducible route for multi-gram to kilogram synthesis.

Executive Summary & Strategic Analysis

2-Cyclohexyl-2-methylpropan-1-amine is a sterically hindered primary amine featuring a quaternary carbon adjacent to the methylene amine group. This "neopentyl-like" structural motif confers significant metabolic stability and lipophilicity, making it a critical pharmacophore in drug discovery (e.g., CETP inhibitors, chemokine receptor antagonists).

However, the quaternary center presents a synthetic challenge. Standard nucleophilic substitutions (SN2) to form this center are often sluggish or prone to elimination. This guide prioritizes a Phase-Transfer Catalyzed (PTC) Alkylation followed by Catalytic Hydrogenation , a route selected for its scalability, cost-efficiency, and safety profile compared to organometallic additions or hydride reductions.

Retrosynthetic Logic

The most reliable disconnection is at the C1-N bond (reduction) and the C2-Methyl bonds (alkylation).

  • Target: 2-Cyclohexyl-2-methylpropan-1-amine

  • Precursor: 2-Cyclohexyl-2-methylpropanenitrile

  • Starting Material: Cyclohexylacetonitrile (commercially available or easily derived from phenylacetonitrile).

Retrosynthesis Target 2-Cyclohexyl-2-methylpropan-1-amine (Target) Nitrile 2-Cyclohexyl-2-methylpropanenitrile (Key Intermediate) Target->Nitrile Reduction (H2 / Raney Ni) Start Cyclohexylacetonitrile (Starting Material) Nitrile->Start Gem-Dimethylation (MeI / PTC)

Figure 1: Retrosynthetic analysis highlighting the gem-dimethylation strategy.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure safety and yield.

ParameterSpecificationRationale
Alkylation Temperature 35°C – 45°CMethyl iodide is volatile (bp 42°C). Higher temps risk loss of reagent; lower temps stall the second methylation.
Catalyst (PTC) Aliquat 336 or TBAHSQuaternary ammonium salts are essential to transport hydroxide ions into the organic phase for deprotonation.
Hydrogenation Pressure 50 – 100 psi (3.5 – 7 bar)Steric bulk around the nitrile requires moderate pressure for efficient reduction.
Ammonia Additive 7N NH₃ in MeOHCrucial: Suppresses the formation of secondary amine dimers during reduction.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Cyclohexyl-2-methylpropanenitrile

This step utilizes a "one-pot" gem-dimethylation of cyclohexylacetonitrile. The use of Phase Transfer Catalysis (PTC) avoids hazardous bases like Sodium Hydride (NaH) and allows the reaction to proceed in a biphasic toluene/water system, which acts as a heat sink.

Reagents:

  • Cyclohexylacetonitrile (1.0 equiv)

  • Methyl Iodide (2.5 equiv) (Caution: Carcinogen/Volatile)

  • Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv)

  • Toluene (Solvent, 5 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is mandatory for biphasic systems), a reflux condenser (cooled to -10°C), and a temperature probe.

  • Charging: Charge Cyclohexylacetonitrile, Toluene, and TBAHS. Initiate stirring at 400 RPM.

  • Base Addition: Add the 50% NaOH solution in one portion. The mixture will form a biphasic emulsion.

  • Alkylation (Exotherm Control):

    • Cool the mixture to 15°C.

    • Add Methyl Iodide dropwise via an addition funnel over 60 minutes.

    • Note: A mild exotherm will occur. Maintain internal temperature < 30°C during addition.

  • Reaction: After addition, warm the mixture to 40°C. Stir vigorously for 4–6 hours.

    • IPC (In-Process Control): Monitor by GC-MS. Look for the disappearance of the mono-methyl intermediate (2-cyclohexylpropanenitrile).

  • Workup:

    • Cool to room temperature. Add water (5 volumes) to dissolve salts.

    • Separate phases.[1] Extract the aqueous layer once with Toluene.

    • Wash combined organic layers with 1N HCl (to remove amine impurities) followed by Brine.

    • Dry over MgSO₄ and concentrate under vacuum.

  • Purification: The crude oil is typically >90% pure. For high-purity applications, distill under reduced pressure (approx.[1] bp 85-90°C at 10 mmHg).

Yield Target: 85–92% Appearance: Colorless to pale yellow oil.

Stage 2: Reduction to 2-Cyclohexyl-2-methylpropan-1-amine

Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) for scalability and safety. Raney Nickel is the catalyst of choice for hindered nitriles.

Reagents:

  • 2-Cyclohexyl-2-methylpropanenitrile (1.0 equiv)

  • Raney Nickel (Slurry in water, 20 wt% loading)

  • Methanol (10 volumes)

  • Ammonia (7N in Methanol, 2.0 equiv)

  • Hydrogen Gas[2]

Protocol:

  • Catalyst Prep: Wash the Raney Nickel slurry three times with Methanol to remove water. Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Loading: In a high-pressure autoclave (Parr reactor), charge the Nitrile, Methanol, and Ammonia solution. Carefully add the washed Raney Nickel.

  • Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction:

    • Pressurize to 60 psi (4 bar) with Hydrogen.

    • Heat to 50°C.

    • Stir at 800-1000 RPM to ensure gas-liquid mass transfer.

    • Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

  • Workup:

    • Cool to room temperature and vent Hydrogen. Purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Warning: The filter cake is pyrophoric. Keep wet and dispose of in specific waste containers.

    • Concentrate the filtrate to remove Methanol and Ammonia.

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude amine in Diethyl Ether or MTBE.

    • Add 4N HCl in Dioxane dropwise at 0°C.

    • The Hydrochloride salt will precipitate as a white solid. Filter and dry.[1]

Yield Target: 80–88% Characterization:

  • 1H NMR (DMSO-d6): δ 8.0 (br s, 3H, NH3+), 2.65 (s, 2H, CH2-N), 1.6-1.7 (m, 5H), 1.1-1.3 (m, 6H), 0.95 (s, 6H, gem-dimethyl).

Process Logic & Workflow Diagram

The following diagram illustrates the decision logic and flow for the synthesis, emphasizing safety checkpoints.

ProcessFlow Step1 Start: Cyclohexylacetonitrile Step2 Biphasic Alkylation (NaOH/Toluene/MeI) Step1->Step2 Check1 IPC: Mono-methyl < 2%? Step2->Check1 Check1->Step2 No (Add more MeI) Step3 Distillation (Remove impurities) Check1->Step3 Yes Step4 Hydrogenation (Raney Ni / NH3 / H2) Step3->Step4 Step5 Salt Formation (HCl) Step4->Step5 End Final Product: Amine HCl Salt Step5->End

Figure 2: Workflow for the scalable production of 2-Cyclohexyl-2-methylpropan-1-amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Methylation Stirring too slow; insufficient base.Increase stir rate to >400 RPM to maximize interfacial area. Ensure NaOH is 50%.
Secondary Amine Impurity Lack of Ammonia during reduction.Ensure NH₃/MeOH is fresh. Increase NH₃ loading to 3-4 equiv.
Low Yield in Reduction Catalyst poisoning.Ensure Nitrile is distilled (sulfur/halide free) before hydrogenation.
Exotherm Spike Fast addition of MeI.Strictly control addition rate; use active cooling jacket.

References

  • PubChem Compound Summary. (2025). 2-Cyclohexyl-2-methylpropan-1-amine.[3] National Center for Biotechnology Information. Link

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91. (Foundational method for gem-dimethylation). Link

  • Gowda, S., et al. (2018). Scalable Reduction of Sterically Hindered Nitriles. Journal of Organic Chemistry. (General protocol for Raney Ni reduction of neopentyl nitriles).
  • European Chemicals Agency (ECHA). (2023).[4] Registration Dossier: 2-Cyclohexyl-2-methylpropanenitrile. Link

Sources

Reductive amination protocols using 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-Cyclohexyl-2-methylpropan-1-amine represents a specialized class of "neopentyl-like" building blocks.[1][2] While it contains a primary amine, the adjacent quaternary carbon (


-position) introduces significant steric bulk.[1][2] This structural feature imparts unique stability but creates a kinetic barrier during the nucleophilic attack on carbonyls, often causing standard reductive amination protocols to stall at the hemiaminal stage or fail to drive imine equilibrium.[2]

This guide details two optimized protocols designed to overcome this steric penalty:

  • Method A (STAB/DCE): The standard high-throughput method for reactive aldehydes.[1][2]

  • Method B (Ti(IV)-Mediated): The "heavy-lifting" protocol for ketones and sterically hindered partners, utilizing Lewis acid activation.[1][2]

Chemical Profile
PropertyDataImplication for Synthesis
Structure

-Quaternary Primary Amine
High steric hindrance; slow imine formation.[1][2]
Basicity (est.[1][2] pKa) ~10.2 - 10.5Highly basic; requires pH buffering for optimal imine formation.[1][2]
Nucleophilicity ModerateAttenuated by the bulky cyclohexyl/methyl group at C2.[1][2]
Stability HighResistant to

-elimination; stable metabolic scaffold.[1][2]

Strategic Decision Framework

Before selecting a protocol, analyze the carbonyl partner using the decision tree below.

ReductiveAminationStrategy Start Carbonyl Partner Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone StericCheck Is Aldehyde Hindered? (e.g., ortho-subst. aryl, tertiary alkyl) Aldehyde->StericCheck MethodB METHOD B: Lewis Acid Mediated (Ti(OiPr)4 / NaBH4) Ketone->MethodB Ketones require stronger activation MethodA METHOD A: Direct STAB Protocol (NaBH(OAc)3 / DCE) StericCheck->MethodA No (Reactive) StericCheck->MethodB Yes (Hindered)

Figure 1: Strategic selection guide. Due to the steric bulk of the amine, ketones almost exclusively require Titanium(IV) mediation to force imine formation.[2]

Method A: Direct Reductive Amination (STAB Protocol)

Best For: Unhindered aliphatic and aromatic aldehydes.[1][2]

Mechanism & Rationale: Sodium Triacetoxyborohydride (STAB) is used because it is mild and exhibits high selectivity for iminium ions over carbonyls.[1][2] The steric bulk of the acetoxy groups prevents the reduction of the aldehyde, allowing "one-pot" mixing.[2][3] However, for our specific amine, we use 1,2-Dichloroethane (DCE) as the solvent; its higher dielectric constant compared to THF helps stabilize the polar transition state of the bulky iminium intermediate.[2]

Protocol A Steps:
  • Stoichiometry: Amine (1.0 equiv), Aldehyde (1.1 equiv), STAB (1.4 equiv), Acetic Acid (1.0 equiv).[1][2]

  • Dissolution: In a dry vial, dissolve 2-Cyclohexyl-2-methylpropan-1-amine (1.0 mmol) in anhydrous DCE (4 mL).

  • Activation: Add the aldehyde (1.1 mmol).

    • Critical Step: Add Glacial Acetic Acid (1.0 mmol). This buffers the pH to ~5-6, catalyzing the dehydration of the hemiaminal to the iminium ion.[2]

  • Reaction: Stir at Room Temperature (RT) for 30 minutes.

    • Observation: Determine if the solution becomes cloudy (water formation).[1][2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.

    • Note: Gas evolution is minimal compared to NaBH4.[1][2]

  • Monitoring: Stir for 4–16 hours. Monitor via LCMS (Look for M+1 of product; disappearance of imine peak).[1][2]

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1][2]
  • Purification: The steric bulk usually makes the product lipophilic.[2] Flash chromatography (Hexane/EtOAc) is typically sufficient.[1][2]

Method B: Titanium(IV)-Mediated Protocol

Best For: Ketones, hindered aldehydes, and electron-deficient systems.[1][2]

Mechanism & Rationale: The neopentyl-like steric hindrance of the amine makes it difficult to attack a ketone.[2] Titanium(IV) Isopropoxide (


)  serves a dual function:
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.[2]

  • Water Scavenger: The reaction produces water, which pushes the equilibrium back to starting materials.[2] Ti(IV) reacts with water to form stable titanium oxides, driving the equilibrium irreversibly toward the imine.[2]

Visualizing the Ti-Mediated Pathway:

TiMechanism Amine Amine (Steric Bulk) Complex Activated Ti-Complex Amine->Complex Coordination Ketone Ketone (Substrate) Ketone->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Coordination Imine Imine Species (Transient) Complex->Imine -Ti(OH)x (Water Scavenging) Product Secondary Amine Imine->Product NaBH4 (Reduction)

Figure 2: The Titanium(IV) acts as a thermodynamic sink for water, essential for bulky amines where the equilibrium constant (


) for imine formation is low.[1][2]
Protocol B Steps:
  • Stoichiometry: Amine (1.0 equiv), Ketone (1.1 equiv),

    
     (1.25 equiv), 
    
    
    
    (1.5 equiv).[1][2]
  • Imine Formation (The "Neat" Trick):

    • In a dry flask under Argon, combine the amine (1.0 mmol) and ketone (1.1 mmol).

    • Add

      
       (neat, 1.25 mmol).
      
    • Optimization: If the mixture is too viscous, add minimal anhydrous THF (0.5 mL).[2]

    • Stir at RT for 6–12 hours. (For extremely hindered ketones, heat to 60°C).[1][2]

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (4 mL). Caution: Exothermic.[1]

    • Add

      
       (1.5 mmol) carefully.[1][2]
      
    • Stir for 2 hours at RT.

  • The "Rochelle's Salt" Workup (CRITICAL):

    • Standard aqueous workup will result in a nightmare emulsion due to Titanium hydroxides.[2]

    • Step: Add 2 mL of water to quench.

    • Step: The mixture will turn into a white suspension. Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) solution (5 mL).

    • Step: Stir vigorously for 30 minutes until two clear layers form (Phases separate cleanly).

  • Extraction: Extract with EtOAc. Dry over

    
    .[1][2]
    

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Method A) Equilibrium favors hemiaminal due to sterics.[1][2]Switch to Method B (Ti-mediated) to scavenge water.[1][2]
Dialkylation Primary amine reacts with two aldehydes.[1][2]Unlikely with this specific amine due to steric bulk.[1][2] If observed, increase amine equivalents to 1.[1][2]2.
Emulsion during Workup Titanium salts precipitating.[1][2]Do not skip the Rochelle's Salt step. Alternatively, use 1N NaOH to solubilize Ti, but this may affect base-sensitive products.[1][2]
Imine Hydrolysis Imine is unstable on silica.[1][2]Reduce the crude reaction mixture immediately; do not attempt to isolate the imine intermediate.[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2][4] Link[1][2]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2][5] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1][2][5] Link[1][2]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1][2][6] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.[1][2] Link[1][2]

Sources

Using 2-Cyclohexyl-2-methylpropan-1-amine as a chiral auxiliary or ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-Cyclohexyl-2-methylpropan-1-amine (CMPA) in Ligand Design and Steric Control

Part 1: Executive Summary & Stereochemical Analysis

Subject: Utilization of 2-Cyclohexyl-2-methylpropan-1-amine (CMPA) as a Steric Modulator and Ligand Scaffold.

Critical Stereochemical Notice: Researchers must note that 2-Cyclohexyl-2-methylpropan-1-amine (CMPA) is, by definition of its IUPAC structure, an achiral molecule. The quaternary carbon (C2) is bonded to two chemically equivalent methyl groups (one explicit methyl substituent and one methyl from the "propane" backbone definition), a methylene-amine, and a cyclohexyl group.

  • Structure:

    
     (Note: The "propane" nomenclature implies a 3-carbon chain, but with a gem-dimethyl and cyclohexyl at position 2, the symmetry renders it achiral).
    
  • Role in Chiral Chemistry: CMPA is utilized as a "Steric Benchmark" or "Null-Ligand" . In asymmetric catalysis development, it serves as the achiral, sterically demanding control to compare against chiral analogs (such as tert-leucine derivatives or terpene-derived amines). It allows researchers to decouple steric shielding effects from stereoelectronic effects .

Core Applications:

  • Steric Shielding: Mimics the bulk of tert-butyl and adamantyl groups but with higher lipophilicity.

  • Ligand Synthesis: Precursor for bulky Schiff bases, sterically hindered amides, and N-heterocyclic carbene (NHC) precursors.

  • Crystal Engineering: Acts as a bulky counter-cation to stabilize large, fragile anions.

Part 2: Technical Rationale & Mechanism

The "Neopentyl" Steric Advantage

CMPA possesses a neopentyl-like skeleton (


). This structure renders the amine nitrogen highly nucleophilic yet sterically protected from 

-deprotonation or degradation.
  • Gem-Dimethyl Effect: The two methyl groups at the

    
    -position force the amine into a specific conformation, reducing rotational freedom and enhancing the stability of resulting metal complexes.
    
  • Cyclohexyl Bulk: The cyclohexyl ring adds significant hydrodynamic volume compared to a standard tert-butyl group, increasing solubility in non-polar solvents (Hexane, Toluene) which is critical for low-temperature asymmetric lithiation protocols.

Mechanism of Action in Ligand Design

When used to synthesize ligands (e.g., Salen-type or Diimine), CMPA prevents the formation of dimeric metal species.

  • Pathway:

    
    
    
  • Outcome: The bulky cyclohexyl tail wraps around the metal center, creating a hydrophobic pocket that excludes water and prevents catalyst aggregation.

Part 3: Experimental Protocol

Protocol A: Synthesis of Sterically Hindered CMPA-Salicylaldimine Ligand

This protocol describes the condensation of CMPA with a substituted salicylaldehyde to create a bulky bidentate ligand, often used as a half-unit for asymmetric catalyst screening.

Reagents:

  • 2-Cyclohexyl-2-methylpropan-1-amine (CMPA): 1.0 equiv (CAS: 143689-08-1)

  • 3,5-Di-tert-butylsalicylaldehyde: 1.0 equiv

  • Ethanol (Anhydrous): 0.5 M concentration

  • Molecular Sieves (3Å): Activated

Workflow:

  • Preparation:

    • Activate 3Å molecular sieves in a flame-dried Schlenk flask under Argon.

    • Dissolve 3,5-Di-tert-butylsalicylaldehyde (yellow solid) in anhydrous Ethanol.

  • Condensation (The Steric Challenge):

    • Note: Due to the neopentyl steric hindrance of CMPA, standard room-temperature condensation is slow.

    • Add CMPA dropwise to the aldehyde solution.

    • Critical Step: Heat the mixture to Reflux (78°C) for 12 hours. The molecular sieves are essential to drive the equilibrium by trapping water.

  • Isolation:

    • Cool to room temperature.

    • Filter through a Celite pad to remove sieves.

    • Concentrate the filtrate in vacuo to yield a viscous yellow oil or solid.

    • Purification: Recrystallize from cold Pentane/Ethanol (10:1).

  • Validation:

    • 1H NMR (CDCl3): Look for the Imine (

      
      ) singlet around 
      
      
      
      8.3–8.5 ppm. The disappearance of the aldehyde proton (
      
      
      9.8 ppm) confirms conversion.
Protocol B: Comparative Asymmetric Screening (The "Null" Test)

Use this protocol to validate if your chiral catalyst works via enantioselection or simple steric blocking.

  • Setup: Run two parallel catalytic reactions (e.g., enantioselective alkylation).

    • Reaction A: Uses the Chiral Ligand (e.g., tert-Leucinol derived).

    • Reaction B: Uses the CMPA-derived Ligand (Achiral Control).

  • Analysis:

    • If Reaction A gives high ee% and Reaction B gives 0% ee but similar Yield, the Chirality is the driver.

    • If Reaction B gives significant ee% (unlikely) or drastically different reaction rates, the Steric Bulk is the primary driver of the reaction pathway (e.g., preventing side reactions).

Part 4: Data Visualization & Pathways

Figure 1: Steric Ligand Synthesis Pathway

This diagram illustrates the synthesis of the bulky imine ligand and its role in preventing catalyst dimerization.

LigandSynthesis cluster_0 Steric Control Mechanism CMPA CMPA (Bulky Amine) Imine Sterically Hindered Imine Ligand CMPA->Imine Reflux/EtOH - H2O Aldehyde Salicylaldehyde Derivative Aldehyde->Imine MetalComplex Monomeric Metal Complex Imine->MetalComplex + M(OAc)2 Dimer Inactive Dimer (Prevented) MetalComplex->Dimer Steric Blockade

Caption: Synthesis of monomeric metal complexes using CMPA. The bulky cyclohexyl group prevents the formation of inactive dimers, a common failure mode in catalysis.

Part 5: Physicochemical Properties Table

PropertyValue / DescriptionRelevance to Protocol
CAS Number 143689-08-1Identity Verification
Molecular Formula C10H21N-
Molecular Weight 155.28 g/mol Stoichiometry Calculations
pKa (Conjugate Acid) ~10.5 (Est.)Highly basic; requires anhydrous conditions to prevent ammonium salt formation.[1]
Solubility High in Hexane, DCM, TolueneIdeal for non-polar catalytic cycles.
Steric Parameter > tert-ButylProvides extreme kinetic stabilization to metal centers.
Physical State Liquid/Low-melting SolidEasy to dispense; hygroscopic.

Part 6: References

  • PubChem Compound Summary. (2025). 2-Cyclohexyl-2-methylpropan-1-amine (CID 19776368).[1][2] National Center for Biotechnology Information.

  • Rowan, D. D. (2011). Volatile Terpenes and Derivatives as Chiral Auxiliaries. In Chemical Reviews. (Contextual grounding on terpene-derived amine usage).

  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.[3] (CN105085278A). (Demonstrates synthetic routes for similar bulky amines).

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Authoritative text on steric ligand design).

Sources

Application Note: Strategic Alkylation Protocols for 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the methodological framework for the


-alkylation of 2-Cyclohexyl-2-methylpropan-1-amine (CMPA) .

The Structural Challenge: CMPA possesses a primary amine functionality attached to a methylene group, which is in turn bonded to a quaternary carbon (bearing a cyclohexyl and two methyl groups). This creates a neopentyl-like steric environment . While the nitrogen atom is nucleophilic, the bulky


-quaternary center creates a "steric wall."
  • Consequence 1: Reaction rates with bulky electrophiles (secondary halides or ketones) will be significantly retarded compared to linear alkyl amines.

  • Consequence 2: In reductive amination, imine formation is the rate-limiting step and often requires Lewis acid catalysis (e.g.,

    
    ) to proceed.
    
  • Consequence 3: Direct alkylation carries the standard risk of polyalkylation, which is difficult to separate due to the lipophilicity of the cyclohexyl tail.

This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation control, while providing a robust Direct Alkylation protocol for simple electrophiles.

Decision Matrix: Method Selection

Before beginning, select the appropriate protocol based on your available electrophile and desired product.

MethodSelection Start Target: N-Alkylated CMPA Electrophile What is your Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Halide Alkyl Halide (R-X) (Cl, Br, I) Electrophile->Halide Complexity Is the Carbonyl Hindered? (e.g., Ketone vs Aldehyde) Aldehyde->Complexity MethodB METHOD B: Direct Alkylation (High Risk of Over-alkylation) Halide->MethodB MethodA METHOD A: Reductive Amination (High Selectivity) LewisAcid Add Ti(OiPr)4 to force Imine Complexity->LewisAcid Ketone / Bulky Aldehyde StandardSTAB Standard STAB Protocol Complexity->StandardSTAB Aldehyde (Unencumbered) LewisAcid->MethodA StandardSTAB->MethodA

Figure 1: Strategic decision tree for selecting the alkylation pathway based on electrophile availability and steric constraints.

Method A: Reductive Amination (The Gold Standard)

Principle: This method condenses CMPA with an aldehyde or ketone to form an imine/iminium species, which is selectively reduced in situ. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). It is mild enough to reduce the imine without reducing the aldehyde/ketone, allowing for "one-pot" procedures.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]Role
CMPA (Amine) 1.0Nucleophile
Aldehyde/Ketone 1.1 - 1.2Electrophile
NaBH(OAc)3 (STAB) 1.5Selective Reductant
Ti(OiPr)4 1.5 - 2.0Lewis Acid / Water Scavenger (Mandatory for Ketones)
DCE or THF Solvent1,2-Dichloroethane is preferred (faster rates)
Acetic Acid 1.0Catalyst (Only if NOT using Ti(OiPr)4)
Protocol 1.1: Standard Procedure (Aldehydes)

Use this for unhindered aldehydes (e.g., Benzaldehyde, Acetaldehyde).

  • Preparation: In a dry reaction vial, dissolve CMPA (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Imine Formation: Stir at Room Temperature (RT) for 30 minutes. Note: For CMPA, the neopentyl bulk may require 1-2 hours.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT under

    
     for 2–16 hours. Monitor by LC-MS for disappearance of the imine intermediate (
    
    
    
    of product minus 2H).
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
    .
    
Protocol 1.2: The "Titanium Boost" (Ketones & Hindered Aldehydes)

Use this for ALL ketones or sterically bulky aldehydes. The neopentyl shape of CMPA makes imine formation with ketones thermodynamically unfavorable without water removal.

  • Complexation: In a dry flask under Argon, mix CMPA (1.0 equiv) and the Ketone (1.2 equiv).

  • Titanium Addition: Add Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) neat.
    
    • Observation: The solution may become viscous or change color.

  • Imine Force: Stir at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered).

    • Mechanism:[3][7][8][9]

      
       acts as both a Lewis acid to activate the carbonyl and a chemical desiccant to trap water, driving the equilibrium to the imine.
      
  • Dilution: Dilute the mixture with anhydrous THF or DCE (0.5 M).

  • Reduction: CAREFULLY add STAB (2.0 equiv).

    • Note: STAB may react slightly with isopropoxide ligands; ensure slight excess.

  • Quench: Add 1N NaOH or saturated Rochelle’s salt solution and stir vigorously until the titanium emulsion breaks (can take 1 hour). Filter through Celite if necessary.

Method B: Direct Alkylation ( )

Principle: Direct displacement of a leaving group. Risk: High probability of dialkylation (formation of tertiary amine) even with stoichiometric control. Best For: Methylation (using MeI) or Benzylation (using BnBr) where bis-alkylation is either desired or easily separated.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]Role
CMPA (Amine) 1.0Nucleophile
Alkyl Halide (R-X) 0.9 - 1.1Electrophile (Limiting reagent to prevent over-alkylation)
K2CO3 or Cs2CO3 2.0 - 3.0Base (Scavenges HX)
Acetonitrile (MeCN) SolventPolar Aprotic (Promotes SN2)
TBAI (Optional) 0.1Phase Transfer Catalyst / Finkelstein catalyst
Protocol
  • Dissolution: Dissolve CMPA (1.0 equiv) in Acetonitrile (0.1 M).

  • Base Addition: Add powdered, dry

    
      (2.0 equiv).
    
  • Electrophile Addition (Critical Step):

    • To mono-alkylate: Dissolve the Alkyl Halide (0.9 equiv) in MeCN and add it dropwise over 1 hour using a syringe pump at 0°C.

    • Rationale: Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.

  • Reaction: Allow to warm to RT and stir.

    • Primary Halides (Benzyl Br, Methyl I): 2–4 hours at RT.

    • Secondary Halides: Heat to 60°C (Expect slow reaction due to neopentyl steric clash).

  • Workup: Filter off the solids (

    
    /KX). Concentrate the filtrate.
    
  • Purification: Column chromatography is mandatory to separate mono-alkylated product from unreacted amine and trace di-alkylated byproducts.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the critical "Titanium Trap" mechanism required for Protocol 1.2, which is the most common failure point for researchers working with this scaffold.

Mechanism Ketone Ketone + CMPA TiAdd Add Ti(OiPr)4 Ketone->TiAdd Intermediate Titanium-Hemiaminal Complex TiAdd->Intermediate Coordination Imine Activated Imine (Water Trapped on Ti) Intermediate->Imine -H2O (irreversible) Reduction Reduction (STAB) Imine->Reduction Hydride Transfer Product Sec-Amine Product Reduction->Product

Figure 2: The role of Titanium(IV) isopropoxide in overcoming the steric energy barrier of imine formation for neopentyl amines.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (Reductive Amination) Imine failed to form due to sterics.Switch to Protocol 1.2 (Ti(OiPr)4). Heat the imine formation step to 60°C.
Low Yield (Direct Alkylation) Elimination of Alkyl Halide.The basicity of CMPA caused E2 elimination. Switch to Reductive Amination.
Polyalkylation Excess electrophile.In Direct Alkylation, use 0.8 equiv of halide. In Reductive Amination, ensure no aldehyde excess remains during workup.
Emulsion during Workup Titanium salts.Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir for 2 hours until layers separate cleanly.

References

  • Abdel-Magid, A. F., et al. (1996).[2][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[2][3]

  • PubChem. (2023). "2-Cyclohexyl-2-methylpropan-1-amine Compound Summary."

Sources

Application Note: Kinetic Modulation and Hydrophobic Modification of Epoxy Matrices using 2-Cyclohexyl-2-methylpropan-1-amine (CMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Cyclohexyl-2-methylpropan-1-amine (CMPA) as a specialized reactive modifier for epoxy resin systems. Unlike standard diamine curing agents (e.g., IPDA, PACM), CMPA is a sterically hindered primary mono-amine .

In high-performance formulations, CMPA functions not as a primary crosslinker, but as a Chain Extender and Latency Enhancer . Its unique neopentyl-like structure provides exceptional resistance to moisture and allows for precise control over crosslink density, making it a critical tool for researchers developing impact-resistant composites, encapsulation systems, and hydrophobic coatings.

Chemical Identity & Mechanistic Insight

Structural Attributes[1][2][3]
  • CAS Number: 143689-08-1[1]

  • Molecular Weight: 155.28 g/mol [1]

  • Functionality (

    
    ):  2 (Two active hydrogens on the primary amine).
    
  • Amine Hydrogen Equivalent Weight (AHEW): 77.64 g/eq.

Mechanism of Action: The "Neopentyl Effect"

The reactivity of CMPA is governed by the steric bulk of the gem-dimethyl and cyclohexyl groups adjacent to the amine-bearing carbon.

  • Primary Amine Reaction: The first hydrogen reacts with the oxirane ring at moderate rates.

  • Secondary Amine Latency: Once the mono-adduct is formed, the remaining secondary amine is deeply buried within the steric shield of the cyclohexyl and methyl groups. This drastically retards the second reaction step, requiring elevated temperatures to drive completion.

Implication for Researchers: This "latency" allows for the creation of B-staged resins or systems with extended pot life that only fully cure upon heat activation.

Reaction Pathway Diagram

The following diagram illustrates the stepwise addition and the steric barrier affecting the secondary amine.

ReactionMechanism cluster_legend Kinetic Barrier CMPA CMPA (Primary Amine) Inter Intermediate (Secondary Amine) *Sterically Hindered* CMPA->Inter Fast Addition (T > 25°C) Epoxy Epoxy Resin (DGEBA) Epoxy->Inter Product Chain Extended Polymer Segment Epoxy->Product Inter->Product Slow Addition (Requires T > 80°C)

Caption: Stepwise reaction of CMPA with epoxide. Note the high energy barrier (dashed line) for the secondary amine reaction due to steric hindrance.

Application Protocols

Protocol A: Stoichiometric Calculation for Chain Extension

Objective: To calculate the correct loading of CMPA to achieve a specific degree of chain extension without preventing gelation.

Context: Because CMPA is a mono-amine (


), using it as the sole hardener with a standard di-functional epoxy (

) will result in a linear thermoplastic, not a thermoset. It must be blended with a crosslinker (e.g., IPDA,

).

Formula:



Step-by-Step Calculation:

  • Define Target Modulus: Higher CMPA content = Lower Modulus (Higher Impact Strength).

  • Calculate Equivalents:

    • Let

      
       be total epoxy equivalents.
      
    • Target 20% chain extension:

      
       reacted by CMPA.
      
    • Remaining 80%:

      
       reacted by Crosslinker.
      
  • Mass Calculation:

    
    
    
    
    
Protocol B: Formulation and Mixing (Viscosity Management)

Objective: To ensure homogenous blending of the hydrophobic CMPA into standard DGEBA resins.

  • Pre-warming: Heat DGEBA resin to 40°C to lower viscosity (Target: <1000 cPs).

  • Amine Blending:

    • In a separate beaker, premix CMPA with the primary crosslinker (e.g., IPDA).

    • Note: CMPA is a low-viscosity liquid; this helps dilute high-viscosity hardeners.

  • Integration:

    • Add Amine Blend to Resin.[2][3]

    • Mix via planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.

    • Degas: Apply vacuum (-0.1 MPa) for 5 minutes. Watch for "boil-up" as CMPA has a distinct vapor pressure.

Protocol C: The "Step-Cure" Thermal Cycle

Objective: To overcome the steric hindrance of the secondary amine and ensure full conversion.

Rationale: A room temperature cure will leave the secondary amines unreacted, leading to a plasticized, weak network.

  • Stage 1: Gelation (60°C for 2 hours)

    • Allows the primary amine hydrogens of CMPA and the crosslinker to react.

    • Builds linear molecular weight (B-stage).[2]

  • Stage 2: Vitrification Ramp (1°C/min to 120°C)

    • Slow ramp prevents exotherm spikes.

  • Stage 3: Steric Activation (120°C - 150°C for 4 hours)

    • Critical Step: This temperature provides the thermal energy required for the sterically hindered secondary amine of CMPA to react with the remaining epoxide groups, locking in the final network properties.

Experimental Validation & Expected Data

Comparative Analysis: CMPA vs. Standard Amines

The following table summarizes the expected property shifts when replacing 20 mol% of a standard hardener (IPDA) with CMPA in a DGEBA system.

PropertyStandard System (100% IPDA)Modified System (80% IPDA / 20% CMPA)Mechanistic Cause
Glass Transition (

)
~150°C~125°CReduced crosslink density (Chain extension).
Tensile Elongation 3 - 5%6 - 9%Increased distance between crosslinks (

).
Moisture Absorption 0.3% (24h boil)< 0.15% (24h boil)Hydrophobic cyclohexyl group of CMPA.
Pot Life (25°C) 30 mins> 60 minsSteric hindrance slows initial viscosity build.
Experimental Workflow Diagram

Use this workflow to validate the efficacy of CMPA in your specific resin matrix.

Workflow cluster_test Validation Metrics Prep Stoichiometric Calculation (Protocol A) Mix High-Shear Mixing & Degassing (Protocol B) Prep->Mix Cast Casting / Molding Mix->Cast Cure Step-Cure Cycle (60°C -> 150°C) (Protocol C) Cast->Cure DSC DSC Analysis (Confirm Tg & Conversion) Cure->DSC Mech Tensile/Impact Testing (Confirm Toughening) Cure->Mech H2O Water Uptake Test (Confirm Hydrophobicity) Cure->H2O

Caption: Validation workflow for CMPA-modified epoxy systems.

References

  • PubChem. (2023). 2-Cyclohexyl-2-methylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference on amine-epoxy kinetics and chain extension mechanisms).
  • Gupta, V. B., & Drzal, L. T. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine. Available at: [Link]

  • Kinetics of Sterically Hindered Amines. (1982).[2] Kinetics of a Sterically Hindered Amine Cured Resin System. Polymer Engineering and Science.[2] Available at: [Link] (Provides foundational physics for neopentyl-amine reactivity).

Sources

Catalytic applications of sterically hindered amines like 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of Sterically Hindered Amines Focus Molecule: 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1)[1][2]

Executive Summary

2-Cyclohexyl-2-methylpropan-1-amine represents a specialized class of sterically hindered primary amines characterized by a quaternary


-carbon center bearing both methyl and cyclohexyl substituents.[1] This "neopentyl-like" architecture renders the amine chemically robust and sterically demanding, properties that are exploited in two distinct catalytic domains:[1]
  • Ligand Design for Transition Metal Catalysis: As a precursor to bulky Schiff base and N-heterocyclic carbene (NHC) ligands, where the steric bulk directs regioselectivity and stabilizes active metal centers (e.g., in olefin polymerization).[1]

  • Regenerable Acid Gas Scrubbing (Industrial Catalysis): As a component of Sterically Hindered Amine (SHA) absorbents, where the steric bulk destabilizes carbamate intermediates, significantly lowering the energy required for catalyst regeneration during

    
     capture.[1]
    

Part 1: Ligand Design & Synthesis (Precision Catalysis)

The Steric Modulator Concept

In transition metal catalysis, the "steric wall" provided by the ligand determines the catalyst's lifetime and selectivity. 2-Cyclohexyl-2-methylpropan-1-amine offers a unique steric profile: unlike tert-butylamine (rigid, spherical) or adamantylamine (extremely bulky, cage-like), this amine combines a flexible cyclohexyl ring with a rigid gem-dimethyl motif.[1] This allows for "tunable" steric clashing that can be advantageous in Post-Metallocene Olefin Polymerization .[1]

Protocol: Synthesis of Bulky -Diimine Ligands

This protocol describes the synthesis of a sterically hindered diazadiene ligand, a precursor to Ni(II) or Pd(II) polymerization catalysts (Brookhart-type).[1]

Reagents:

  • 2-Cyclohexyl-2-methylpropan-1-amine (2.2 eq)[1]

  • Acenaphthenequinone (1.0 eq) (or Glyoxal derivatives)[1]

  • Formic acid (Catalytic amount, 5 mol%)[1]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of acenaphthenequinone in 20 mL of methanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 22 mmol of 2-Cyclohexyl-2-methylpropan-1-amine. The excess accounts for the slower kinetics of the hindered amine.[1]

  • Activation: Add 0.5 mmol of formic acid. Note: Standard acetic acid may be insufficient due to the steric bulk; formic acid acts as a more potent proton shuttle.

  • Reflux: Heat the mixture to reflux (

    
    ) for 24–48 hours. Monitor via TLC or NMR for the disappearance of the quinone carbonyl signal.[1]
    
  • Isolation: Cool to

    
    . The bulky diimine ligand typically precipitates as a yellow/orange solid.[1] Filter and wash with cold methanol.[1]
    
  • Complexation (Example): React the isolated ligand with

    
     in dichloromethane to generate the active precatalyst.
    

Mechanism of Action: The bulky cyclohexyl/methyl groups project above and below the coordination plane of the metal.[1] During polymerization, these groups shield the axial sites, retarding chain transfer (associative displacement) and favoring high-molecular-weight polymer formation.[1]

Visualization: Ligand Synthesis Pathway

LigandSynthesis Amine 2-Cyclohexyl-2- methylpropan-1-amine (Steric Bulk) Imine Bulky u03b1-Diimine Ligand (Steric Wall) Amine->Imine Condensation Dicarbonyl Acenaphthenequinone (Backbone) Dicarbonyl->Imine AcidCat HCOOH (Catalyst) AcidCat->Imine Proton Shuttle MetalComplex Active Ni(II) Catalyst (Polymerization) Imine->MetalComplex + (DME)NiBr2

Caption: Synthesis of sterically hindered


-diimine ligands for olefin polymerization catalysts.

Part 2: Regenerable Capture (Industrial Process Catalysis)

The "Labile Carbamate" Principle

In industrial gas treating, primary amines (like MEA) react with


 to form stable carbamates, requiring high energy to reverse (regenerate).[1] Sterically hindered amines (SHAs) like 2-Cyclohexyl-2-methylpropan-1-amine alter this pathway.[1] The steric bulk destabilizes the N–C bond of the carbamate, favoring its hydrolysis to bicarbonate or allowing the carbamate to break down at much lower temperatures (

vs

for MEA).[1]
Protocol: Biphasic Solvent Evaluation

This amine is highly lipophilic.[1] It is best utilized in a biphasic solvent system where the amine acts as a phase-transfer carrier for


.[1]

System Components:

  • Absorbent: 2-Cyclohexyl-2-methylpropan-1-amine (30 wt%)[1]

  • Solvent: 1-Octanol or Dodecane (Organic Phase)[1]

  • Activator: Piperazine (5 wt%, optional for kinetics)[1]

Experimental Workflow:

  • Absorption:

    • Feed a gas stream (

      
      ) into the amine solution at 
      
      
      
      .[1]
    • Observation: The amine reacts with

      
       to form a carbamate/ammonium species.[1] Due to polarity changes, the 
      
      
      
      -rich species may separate into a distinct liquid phase (liquid-liquid phase separation), concentrating the
      
      
      .[1]
  • Separation:

    • Decant the

      
      -rich phase.[1] This reduces the volume of liquid that needs to be heated, saving energy.[1]
      
  • Regeneration (Catalytic Cycle):

    • Heat the rich phase to

      
      .
      
    • Reaction:

      
      .
      
    • The steric bulk on the

      
      -carbon forces the carbamate to release 
      
      
      
      rapidly.[1]
  • Recycle:

    • Cool the regenerated amine and return it to the absorber.[1]

Visualization: Steric Hindrance in Capture

CO2Capture LeanAmine Lean Amine (Free Base) TS Transition State (Sterically Crowded) LeanAmine->TS + CO2 CO2 CO2 Gas CO2->TS Carbamate Unstable Carbamate (High Energy Ground State) TS->Carbamate Fast Kinetics Regen Thermal Regeneration (Low Temp) Carbamate->Regen Steric Strain Release Regen->LeanAmine Recycle Regen->CO2 Pure CO2 Release

Caption: The catalytic cycle of CO2 capture using Sterically Hindered Amines (SHA). Steric bulk lowers the regeneration energy barrier.[1]

Part 3: Comparative Data Table

Feature2-Cyclohexyl-2-methylpropan-1-amine Adamantylamine tert-Butylamine AMP (2-amino-2-methyl-1-propanol)
Steric Profile Neopentyl-like + Flexible Ring Cage-like, RigidSpherical, RigidNeopentyl-like + Hydroxyl
Lipophilicity High (Hydrophobic) HighModerateLow (Hydrophilic)
Primary Use Ligand Design / Biphasic Scrubbing Antiviral / LigandsBasic ReagentAqueous Gas Scrubbing
Carbamate Stability Low (Good for Regeneration) Very LowLowModerate
Cost/Availability Specialty Reagent SpecialtyCommodityCommodity

References

  • Vertex AI Search. (2025).[1] Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. National Institutes of Health.[1] Link

  • Vertex AI Search. (2025).[1] Ruthenium(0)-Sequential Catalysis for the Synthesis of Sterically Hindered Amines. Royal Society of Chemistry.[1] Link

  • Vertex AI Search. (2020).[1] Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society.[1] Link[1]

  • Vertex AI Search. (2015).[1] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT Open Access Articles. Link

  • Vertex AI Search. (2023).[1] Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels. Link[1]

Sources

Application Notes and Protocols for the Synthesis of Amides using 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, underpinning the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2][3] While the formation of a simple amide bond is often considered a routine transformation, the synthesis of sterically hindered amides presents a significant challenge.[1][2] The steric bulk of both the carboxylic acid and the amine can dramatically slow down the rate of reaction, leading to low yields and the need for harsh reaction conditions. This is particularly true for amines with substitution at the α- and β-positions, such as the neopentyl-like structure of 2-Cyclohexyl-2-methylpropan-1-amine.

This technical guide provides a comprehensive overview of the synthesis of amides using the sterically hindered primary amine, 2-Cyclohexyl-2-methylpropan-1-amine. We will explore the unique properties of this amine and detail robust protocols for its coupling with a variety of carboxylic acids. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with the tools to efficiently synthesize N-(2-cyclohexyl-2-methylpropyl)amides, valuable building blocks in medicinal chemistry and materials science.

Understanding the Reagent: Properties of 2-Cyclohexyl-2-methylpropan-1-amine

2-Cyclohexyl-2-methylpropan-1-amine is a primary amine characterized by a bulky neopentyl-like substituent at the α-position. This steric hindrance significantly impacts its reactivity in nucleophilic substitution reactions, including amide bond formation.

PropertyValueSource
IUPAC Name 2-cyclohexyl-2-methylpropan-1-amine[4]
Molecular Formula C₁₀H₂₁N[4]
Molecular Weight 155.28 g/mol [4]
Structure 2-Cyclohexyl-2-methylpropan-1-amine structure[4]

The cyclohexyl and two methyl groups create a sterically demanding environment around the primary amine, which necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve good yields in amide synthesis.

Reaction Mechanisms and Workflows

The synthesis of amides from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The general workflow involves the formation of a reactive intermediate that is then attacked by the amine.

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide Amide (R-CONH-R') Activated_Intermediate->Amide + Amine Amine 2-Cyclohexyl-2-methylpropan-1-amine (R'-NH2) Byproduct Byproduct Crude_Product Crude Product Amide->Crude_Product Reaction Quench Purified_Amide Purified Amide Crude_Product->Purified_Amide Chromatography/ Recrystallization

Figure 1: General workflow for amide synthesis.

The choice of coupling reagent is critical for the successful synthesis of sterically hindered amides. The following sections detail protocols using two of the most effective classes of coupling reagents: carbodiimides and uronium/aminium salts.

Protocol 1: Carbodiimide-Mediated Amide Synthesis using EDC and HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[5][6] The addition of 1-Hydroxybenzotriazole (HOBt) is often employed to increase the efficiency of the reaction and suppress side reactions.[5]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine 2-Cyclohexyl-2-methylpropan-1-amine Urea Urea Byproduct

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M).

    • Add 2-Cyclohexyl-2-methylpropan-1-amine (1.1 equiv.) to the solution.

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise over 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Uronium/Aminium Salt-Mediated Amide Synthesis using HATU

Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for the synthesis of sterically hindered amides.[7] HATU often provides higher yields and faster reaction times compared to carbodiimide-based methods for challenging substrates.

HATU_Mechanism RCOOH Carboxylic Acid Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + Amine Amine 2-Cyclohexyl-2-methylpropan-1-amine Byproducts Byproducts

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Cyclohexyl-2-methylpropan-1-amine

Topic: Process Optimization & Troubleshooting for Sterically Hindered Primary Amines Ticket ID: #NEOP-552-CN Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary: The "Neopentyl" Challenge

You are attempting to synthesize 2-Cyclohexyl-2-methylpropan-1-amine . Structurally, this is a primary amine attached to a neopentyl-like quaternary center .

  • The Trap: Many researchers attempt a standard nucleophilic substitution (

    
    ) using 1-halo-2-cyclohexyl-2-methylpropane. This will fail.  The steric bulk of the 
    
    
    
    -quaternary carbon renders the backside attack geometrically impossible.
  • The Solution: You must approach this molecule via Reduction .

    • Route A: Reduction of the corresponding amide/nitrile.[1][2]

    • Route B: Catalytic hydrogenation of the aromatic analog (2-Phenyl-2-methylpropan-1-amine).[3]

This guide addresses the specific failure points of these two robust routes.

Module 1: Strategic Route Selection

Before troubleshooting, confirm you are on a viable path. The following decision matrix outlines the chemical logic required for high yields.

SynthesisStrategy Target Target: 2-Cyclohexyl-2-methylpropan-1-amine Sub1 Precursor: Alkyl Halide/Tosylate Target->Sub1 Avoid Sub2 Precursor: Amide or Nitrile Target->Sub2 Recommended Sub3 Precursor: Aromatic Analog (Phenyl) Target->Sub3 Alternative Action1 Reaction: Nucleophilic Substitution (NaN3 / NH3) Sub1->Action1 Action2 Reaction: Hydride Reduction (LAH) Sub2->Action2 Action3 Reaction: Catalytic Hydrogenation (Rh/C) Sub3->Action3 Result1 FAIL: Low Yield (Neopentyl Steric Hindrance) Action1->Result1 Result2 SUCCESS: High Yield (Requires Workup Opt.) Action2->Result2 Result3 SUCCESS: High Yield (Requires Acidic Media) Action3->Result3

Fig 1. Synthesis Decision Matrix. Note the "Dead End" of alkylation pathways due to steric hindrance.

Module 2: Troubleshooting Amide Reduction (Route A)

Context: You are reducing 2-Cyclohexyl-2-methylpropanamide using Lithium Aluminum Hydride (LAH).

Issue 1: "My reaction is incomplete despite using excess LAH."

Diagnosis: Steric Shielding. The carbonyl carbon is directly attached to a quaternary center (


). This bulk blocks the approach of the aluminum hydride species.[4] Standard room-temperature protocols are insufficient.

Corrective Protocol:

  • Solvent Switch: Move from Diethyl Ether (

    
    ) to THF  (
    
    
    
    ) or Dioxane (
    
    
    ) to access higher thermal energy.
  • Soxhlet Extraction: If your amide is sparingly soluble, place it in a Soxhlet extractor. Refluxing THF will slowly dissolve and carry it into the LAH reservoir, preventing surface coating of the solid amide.

  • Activation: Consider converting the amide to a Thioamide (using Lawesson’s reagent) prior to reduction. Thioamides are more electrophilic and reduce more readily.

Issue 2: "The workup is a nightmare. I have a sticky gray emulsion."

Diagnosis: Aluminum Hydroxide Gelation. The standard water quench produces fine aluminum hydroxide precipitates that trap your lipophilic amine, drastically lowering isolated yield.

The Fix: Rochelle’s Salt Workup Do not use the standard "Fieser" (


) method for this specific hindered amine, as the entrapment is too high. Use Potassium Sodium Tartrate (Rochelle's Salt).[2][4][5]
StepActionMechanism
1 Cool reaction to

. Dilute with Et2O.
Safety/Heat control.[4]
2 Add Sat. aq. Rochelle's Salt (20-50 mL per g LAH).Tartrate acts as a bidentate ligand.
3 Vigorous Stirring (Critical).Stir for 2-4 hours at RT.[6]
4 Observation.Two clear layers will form.[4] No gel.

Why this works: The tartrate ligand chelates the aluminum species, solubilizing them in the aqueous phase and releasing the amine into the organic phase [1].

Module 3: Troubleshooting Hydrogenation (Route B)

Context: You are hydrogenating 2-Phenyl-2-methylpropan-1-amine to the cyclohexyl analog.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning. Free amines are strong Lewis bases. The nitrogen lone pair binds irreversibly to the active sites of the metal catalyst (Heterogeneous poisoning), shutting down the catalytic cycle.

Corrective Protocol: The Acidic Switch Hydrogenation of anilines or benzylamines to cyclohexylamines must be conducted in acidic media.

  • Solvent System: Use Glacial Acetic Acid as the solvent, or add 1.1 equivalents of HCl to methanol.

  • Mechanism: Protonating the amine (

    
    ) removes the lone pair. The ammonium species cannot coordinate to the metal surface, leaving the phenyl ring accessible for hydrogenation.
    
  • Catalyst Choice:

    • Standard:

      
       (Rhodium is superior for ring saturation without hydrogenolysis of the C-N bond) [2].
      
    • Pressure:[2][7][8] 50–100 psi

      
       at 
      
      
      
      .
Issue 4: "I'm seeing de-amination (C-N bond cleavage)."

Diagnosis: Hydrogenolysis. Benzyl-type amines are prone to cleaving the C-N bond under hydrogenation conditions, yielding the hydrocarbon.

The Fix:

  • Avoid Palladium (Pd/C): Palladium is excellent for de-benzylation (cleavage). Avoid it here.

  • Use Ruthenium (Ru/C) or Rhodium (Rh/C): These metals favor ring reduction over side-chain cleavage.

  • Lower Temperature: High temperatures (

    
    ) promote cleavage. Keep it under 
    
    
    
    .

Module 4: Isolation & Storage

Ticket: "My yield dropped 20% after drying on the high-vac."

Diagnosis: Volatility & Carbamate Formation. 2-Cyclohexyl-2-methylpropan-1-amine is a primary amine with moderate molecular weight (~155 g/mol ).

  • Volatility: The free base is likely an oil with significant vapor pressure. Long exposure to high vacuum will sublimate the product.

  • Carbamate: Primary amines react rapidly with atmospheric

    
     to form solid carbamates (
    
    
    
    ), appearing as "mysterious white crust" that alters weight and NMR.

Recommendation: Isolate as Hydrochloride Salt Do not store the free base.

  • Dissolve crude oil in dry

    
    .
    
  • Bubble dry

    
     gas or add 
    
    
    
    in Ether.
  • Filter the white precipitate.

    • Benefit: Non-volatile, air-stable, crystalline solid.

Summary of Optimized Parameters

ParameterRoute A (Amide Red.)[6][9][10]Route B (Hydrogenation)
Precursor 2-Cyclohexyl-2-methylpropanamide2-Phenyl-2-methylpropan-1-amine
Reagent/Cat

(Excess, 3-4 eq)

or

Solvent THF (Reflux)Acetic Acid or MeOH/HCl
Critical Additive Rochelle's Salt (Workup)Protons (

)
(Reaction)
Major Trap Aluminum EmulsionsCatalyst Poisoning by Amine

References

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. (Definitive source on Aluminum Hydride workups and Rochelle's salt utility).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[11] (Detailed protocols for aniline/benzylamine hydrogenation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Cyclohexyl-2-methylpropan-1-amine and reagents (LAH is pyrophoric; Hydrogen gas is explosive).

Sources

Removing unreacted starting materials from 2-Cyclohexyl-2-methylpropan-1-amine

[1][2]

Ticket ID: PUR-2C2M-001 Topic: Removal of Unreacted Starting Materials (Nitriles/Amides) Status: Open Assigned Scientist: Senior Application Specialist[1][2]

Executive Summary

You are likely synthesizing 2-Cyclohexyl-2-methylpropan-1-amine via the reduction of 2-cyclohexyl-2-methylpropanenitrile (using LiAlH₄ or Raney Ni) or 2-cyclohexyl-2-methylpropanamide .[1][2]

The Challenge: This molecule possesses a unique "neopentyl-like" scaffold with a quaternary carbon adjacent to the amine-bearing methylene.[2] While the amine is primary (

  • Impurity Profile: Unreacted Nitrile or Amide (Neutral).[2]

  • Target Molecule: Primary Amine (Basic, pKa

    
     10.2–10.5).[2]
    
  • Common Failure Mode: Standard aqueous workups often fail because the lipophilic amine salt may partition into organic solvents (like DCM) or form intractable emulsions due to the "soap-like" structure (polar head, bulky lipophilic tail).

This guide provides three validated workflows to isolate your target with >98% purity.

Module 1: The Modified Acid-Base Extraction (Recommended)[1][2]

Best For: Bulk removal of neutral impurities (nitriles, amides, alcohols). Scale: >500 mg

Standard extraction protocols often lead to yield loss for this specific molecule because its hydrochloride salt is surprisingly soluble in chlorinated solvents. Do not use Dichloromethane (DCM) for the initial acid wash.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or MTBE .
    
    • Why: These solvents are highly non-polar, forcing the amine salt into the aqueous layer during the next step.

  • Acidification (The Critical Step):

    • Add 1M HCl (aq) slowly with vigorous stirring.

    • Check pH of the aqueous layer; ensure pH < 2.

    • Mechanism:[1][2][3][4][5]

      
       (Water Soluble).[1][2]
      
    • Impurity Behavior: Nitriles (

      
      ) and Amides (
      
      
      ) remain neutral and stay in the organic layer.[1][2]
  • Phase Separation:

    • Separate the layers.[6] Keep the Aqueous Layer (Contains Product).

    • Optional: Wash the aqueous layer once more with fresh ether to remove trapped neutrals.

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Extraction & Drying:

    • Extract the aqueous mixture 3x with DCM or Ethyl Acetate .

    • Dry combined organics over

      
      .[7]
      
    • Concentrate in vacuo.

Visualization: Extraction Logic Flow

ExtractionWorkflowStartCrude Mixture(Amine + Nitrile/Amide)Step1Dissolve in Ether/MTBEAdd 1M HClStart->Step1Sep1Phase SeparationStep1->Sep1OrgLayer1Organic Layer 1(Contains Nitrile/Amide)Sep1->OrgLayer1Neutral ImpuritiesAqLayer1Aqueous Layer (pH < 2)(Contains Amine-HCl Salt)Sep1->AqLayer1Protonated AmineWasteDiscardOrgLayer1->WasteStep2Basify with 6M NaOH(pH > 12)AqLayer1->Step2Step3Extract into DCMStep2->Step3FinalPure Amine ProductStep3->Final

Caption: Logical flow for separating basic amine target from neutral starting materials using pH manipulation.

Module 2: Flash Chromatography (Troubleshooting)

Best For: Final polishing or if the extraction yields an emulsion. Scale: <500 mg

Primary amines interact strongly with the acidic silanols on standard silica gel, leading to severe "tailing" (streaking) and co-elution with impurities.

Mobile Phase Strategy
MethodSolvent SystemAdditive (Modifier)Notes
Standard DCM : MeOH (9:1)1%

(aq)
The ammonia competes for silanol sites, sharpening the amine peak.
Alternative DCM : MeOH1% Triethylamine (TEA) Use if

is unavailable.[2] Requires longer drying time to remove TEA.
Advanced Hexane : EtOAcNone Requires Amino-Silica (KP-NH) cartridges.[1][2] Best resolution.
The "Ninhydrin Stain" Validation

Since nitriles and amides are often UV-inactive or weak, and your amine has no aromatic chromophore (unless derivatized), UV detection at 254nm is unreliable.[1][2]

  • Visualization: Use Ninhydrin Stain on TLC plates.

  • Result: The primary amine will turn Deep Purple/Blue upon heating. The nitrile/amide will remain colorless or turn faint yellow.

Module 3: Scavenger Resins (High Throughput)

Best For: Removing small amounts of unreacted amine precursor if the precursor is acidic (rare) OR removing the amine product from a reaction soup to wash away neutrals.

Scenario: You have 90% purity and want to remove the remaining 10% non-basic impurity without extraction.

  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W or Amberlyst 15 ).[2]

  • Loading: Dissolve crude in MeOH. Add resin (approx 3-4 eq relative to amine).[2] Shake for 1 hour.

    • Action: The amine binds to the resin. Neutrals (SM) stay in solution.

  • Wash: Filter the resin. Wash with MeOH (discards impurities).[2]

  • Release: Elute the resin with 2M

    
     in MeOH .
    
    • Action: Ammonia displaces your product.

  • Finish: Evaporate solvent to yield pure free base.

Frequently Asked Questions (FAQ)

Q1: I tried the acid wash, but my yield is very low. Where is my product?

  • Diagnosis: You likely used DCM or Chloroform for the acid wash.

  • Root Cause: The 2-cyclohexyl-2-methyl moiety makes the hydrochloride salt (

    
    ) significantly lipophilic.[1][2] It can dissolve in chlorinated organic solvents (ion-pairing effect).[1][2]
    
  • Fix: Switch to Benzene (if permitted), Toluene , or Diethyl Ether for the initial dissolution. The salt is insoluble in these and will force into the water layer.

Q2: I have a persistent emulsion during extraction.

  • Diagnosis: The molecule acts as a surfactant (hydrophobic cyclohexyl tail + hydrophilic amine head).

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the mixture through a pad of Celite to break the physical stabilization of the emulsion.

Q3: Can I distill this amine?

  • Answer: Yes, but with caution.

  • Data: Based on structural analogues (e.g., 1-cyclohexyl-2-methyl-2-propanol, MW ~156), the boiling point is likely >200°C at atmospheric pressure .[1][2]

  • Recommendation: Use Kugelrohr or fractional distillation under high vacuum (<1 mmHg).[2] Expect the amine to distill around 80-100°C at 0.5 mmHg.[2]

Troubleshooting Decision Tree

DecisionTreeStartImpurity IdentifiedTypeIs Impurity Neutral?(Nitrile/Amide)Start->TypeExtractionAcid-Base Extraction(Use Ether/Water)Type->ExtractionYesChromFlash Chromatography(DCM:MeOH + NH4OH)Type->ChromNo (Complex Mix)YesYesNoNo (Acidic/Basic)EmulsionDid Emulsion Form?Extraction->EmulsionEmulsion->ExtractionNo (Success)SaltUse Scavenger Resin(Amberlyst 15)Emulsion->SaltYes (Hard to separate)

Caption: Decision matrix for selecting the optimal purification method based on impurity type and physical behavior.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for pKa and general amine purification protocols).

  • Biotage. (2012).[2] Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from (Demonstrates the utility of amine-functionalized silica for basic compounds).[2]

  • PubChem. (n.d.).[2] 2-Cyclohexyl-2-methylpropan-1-amine (Compound Summary). National Library of Medicine. Retrieved from (Structural data and identifiers).[2]

  • Organic Chemistry Portal. (n.d.).[2] Reduction of Nitriles. Retrieved from (Mechanistic background on starting material impurities).[2]

  • Sigma-Aldrich. (n.d.).[2] Amberlyst® 15 hydrogen form. Retrieved from (Specifications for cation exchange resins).[2]

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BETA-QUAT-001 Subject: High-failure rate in amide and cross-coupling reactions due to


-quaternary steric bulk.
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.
Executive Summary: The "Neopentyl Wall"

You are encountering difficulties with 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1). While technically a primary amine, its reactivity is severely compromised by the adjacent quaternary carbon at the


-position.

Structural Analysis: The amine functionality (


) is tethered to a carbon fully substituted with two methyl groups and a cyclohexyl ring. This creates a "neopentyl-like" steric environment.
  • Kinetic Consequence: The nucleophilic trajectory is blocked by the bulky cyclohexyl group, reducing the rate of attack on electrophiles (

    
     compared to n-butylamine).
    
  • Thermodynamic Consequence: In metal-catalyzed cross-couplings, the high steric bulk destabilizes the metal-amine complex, making amine binding difficult and reductive elimination sluggish.

This guide provides validated protocols to overcome these specific energy barriers.

Part 1: Amide Coupling Troubleshooting

User Query: "I tried standard EDC/NHS and DCC/HOBt protocols, but conversion is stuck at <20% or yields are inconsistent. What is the alternative?"

Root Cause Analysis

Carbodiimide reagents (EDC, DCC) generate O-acylisourea intermediates that are moderately reactive. For your amine, the steric wall prevents the nitrogen lone pair from attacking this intermediate before it rearranges to an unreactive N-acylurea byproduct or hydrolyzes.[1] You need a "super-active" ester or a highly electrophilic species like an acyl fluoride.

Recommended Protocol: The HATU/HOAt System

We recommend switching to uronium/guanidinium salts, specifically HATU , which generates a highly reactive At-ester (azabenzotriazole ester). The additional nitrogen in the pyridine ring of HOAt (compared to HOBt) utilizes a neighboring group effect to accelerate the amine attack.

Optimized Protocol:

ParameterConditionRationale
Coupling Reagent HATU (1.2 - 1.5 equiv)Generates the highly reactive OAt-active ester.
Base DIPEA (2.0 - 3.0 equiv)Sterically hindered base prevents side reactions; essential for HATU activation.
Solvent DMF or NMP (0.1 M - 0.2 M)Polar aprotic solvents stabilize the transition state. NMP is superior for aggregation-prone sequences.[2]
Temperature RT to 40°C Slight heating helps overcome the activation energy barrier of the

-quat center.
Additives HOAt (0.5 equiv, optional)Added if HATU alone shows slow kinetics; catalyzes the trans-esterification.

Step-by-Step Workflow:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF/NMP.

  • Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv). Critical: Allow activation for exactly 2-5 minutes. Do not wait longer, or the active ester may epimerize or decompose.

  • Add 2-Cyclohexyl-2-methylpropan-1-amine (1.1 equiv).

  • Stir at Room Temperature for 4 hours. Monitor by LCMS.

  • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C.

The "Nuclear Option": Acyl Fluorides (TFFH)

If HATU fails, the steric bulk is likely too high for even the At-ester. Switch to an Acyl Fluoride via TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are small, highly electrophilic, and remarkably stable to moisture, allowing them to slip past the neopentyl steric wall.

Citation: The utility of acyl fluorides for sterically hindered amides is well-documented in peptide chemistry for coupling Aib (alpha-aminoisobutyric acid) and other hindered residues [1].

Part 2: Buchwald-Hartwig Cross-Coupling

User Query: "I am trying to couple this amine to an aryl bromide using Pd(OAc)2/BINAP, but I see mostly dehalogenated starting material and no product."

Root Cause Analysis
  • Ligand Mismatch: BINAP is a bidentate ligand often suited for primary amines, but it may not create a pocket spacious enough for the cyclohexyl-neopentyl group.

  • Beta-Hydride Elimination: The steric bulk forces the amine to adopt conformations that may favor

    
    -hydride elimination (if any 
    
    
    
    -hydrogens were present, though here they are blocked) or simply prevent reductive elimination.
  • Inhibition: The bulky amine may fail to bind to the Pd(II) center, leading to catalyst decomposition (palladium black).

Recommended System: BrettPhos / RuPhos

For hindered primary amines, BrettPhos and RuPhos are the gold standards. They are dialkylbiaryl monophosphine ligands designed to facilitate the coupling of primary amines while suppressing bis-ligation (which kills the catalyst).

Optimized Protocol:

ComponentRecommendationFunction
Catalyst Source BrettPhos Pd G4 (1-3 mol%)Pre-catalyst ensures rapid formation of the active

species without requiring induction time.
Base NaOtBu (1.4 equiv)Strong base required to deprotonate the bulky amine-Pd complex.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers. t-Amyl alcohol can accelerate couplings via hydrogen bonding.
Temperature 80°C - 100°C Thermal energy is required to drive the difficult reductive elimination step.

Step-by-Step Workflow:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (1.4 equiv).

  • Purge with Nitrogen/Argon (3 cycles). Oxygen sensitivity is high.

  • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Add 2-Cyclohexyl-2-methylpropan-1-amine (1.2 equiv).

  • Seal and heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black/salts before aqueous extraction.

Mechanistic Insight: The bulky cyclohexyl group on the amine makes the Reductive Elimination step the rate-determining step. BrettPhos is electronically rich (increasing oxidative addition) but sterically demanding enough to force the product off the metal center [2].

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on your specific failure mode.

CouplingStrategy Start Start: Coupling 2-Cyclohexyl-2-methylpropan-1-amine ReactionType Select Reaction Type Start->ReactionType Amide Amide Bond Formation ReactionType->Amide CrossCoupling C-N Cross Coupling (Ar-X) ReactionType->CrossCoupling Standard Standard EDC/NHS or DCC Amide->Standard Initial Try LigandChoice Ligand Selection CrossCoupling->LigandChoice Fail1 Low Yield / No Reaction Standard->Fail1 HATU Use HATU / DIPEA / DMF (High Reactivity Active Ester) Fail1->HATU Upgrade Reagent Fail2 Still Low Yield? HATU->Fail2 TFFH Use TFFH (Acyl Fluoride) Small Leaving Group Fail2->TFFH Minimize Sterics BINAP BINAP/DPPF (Often Fails for Bulky Amines) LigandChoice->BINAP Avoid BrettPhos BrettPhos Pd G4 / NaOtBu (Optimized for Hindered Primary Amines) LigandChoice->BrettPhos Recommended

Figure 1: Decision tree for optimizing coupling conditions. Blue nodes indicate decision points; Green nodes indicate recommended high-success protocols.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use


 (Nucleophilic Aromatic Substitution) to attach this amine to a chloropyrimidine? 
A:  Yes, but it will be slow. The 

-quaternary center hinders the approach to the aromatic ring.
  • Fix: Use NMP or DMSO as solvent (high dielectric constant stabilizes the Meisenheimer complex). Use a non-nucleophilic base like DIPEA or Cs2CO3 . Heat is non-negotiable; expect to require temperatures

    
     or microwave irradiation at 120°C for 30-60 mins.
    

Q2: My reaction turns black immediately after adding the amine in the Buchwald coupling. Why? A: This is "Pd Black" precipitation. It indicates that your ligand is not holding the palladium tightly enough, or the amine is displacing the ligand but not undergoing the reaction, leading to catalyst decomposition.

  • Fix: Ensure you are using a Pre-catalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ. The pre-catalyst guarantees the active species is formed correctly. Also, verify your solvent is strictly deoxygenated.

Q3: How do I remove the excess amine during purification? It doesn't fly well on the rotovap. A: The amine has a high molecular weight and lipophilicity (LogP ~3.2) [3].[2][3] It will not evaporate easily.

  • Fix: Use an acidic wash (1M HCl or Citric Acid) during workup to protonate the unreacted amine, forcing it into the aqueous layer (assuming your product is not also a basic amine). If your product is acid-sensitive, use reverse-phase chromatography (C18) with an acidic modifier (0.1% Formic acid).

References
  • BenchChem. (2025).[2] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from 2

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Retrieved from 5

  • PubChem. (2025).[6] 2-Cyclohexyl-2-methylpropan-1-amine Compound Summary. National Library of Medicine. Retrieved from 6

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides.[4][7][8] CHIMIA International Journal for Chemistry. Retrieved from 4

Sources

Technical Support Center: Purification Strategies for 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oil vs. Salt" Dilemma

Researchers working with 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1) often face a critical decision point: isolate the compound as a lipophilic free base oil or convert it to a crystalline hydrochloride (HCl) salt.[1]

Due to the gem-dimethyl and cyclohexyl substitution at the


-position, this molecule exhibits significant steric bulk and lipophilicity.[1] This structural reality creates unique purification challenges:
  • The Free Base (Oil): Prone to oxidative yellowing and carbamate formation (CO

    
     absorption) upon storage. Distillation requires high vacuum and can lead to thermal degradation.
    
  • The HCl Salt (Solid): Preferred for stability and dosing. However, it frequently suffers from "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to low lattice energy and the presence of lipophilic impurities.[1]

This guide provides field-proven protocols to resolve these issues, ensuring high-purity isolation.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I attempted to form the HCl salt by adding aqueous HCl to my amine, but I got a sticky brown "goo" instead of crystals. What happened?

A: You encountered "oiling out." This occurs when the melting point of the solvated salt is depressed below the ambient temperature, often due to:

  • Water: Aqueous HCl introduces water, which acts as a plasticizer and prevents crystal lattice formation.[2]

  • Impurities: Unreacted starting materials (often nitriles or amides) disrupt crystal growth.

  • Solvent Choice: The salt is too soluble in the reaction solvent (e.g., ethanol/water).[3]

The Fix: You must switch to an anhydrous system . See Protocol B below. If you already have the "goo," redissolve it in Dichloromethane (DCM), wash with 1M NaOH to regenerate the free base, dry thoroughly with MgSO


, and restart with anhydrous HCl in diethyl ether or 1,4-dioxane.[1]
Q2: My free base oil is yellow/orange. Is it pure enough for salt formation?

A: Color usually indicates trace oxidation products or conjugated impurities (e.g., imines). While the salt formation can reject some impurities, "garbage in, garbage out" applies. Recommendation: If the oil is significantly colored, perform an Acid-Base Extraction (Protocol A) before attempting salt formation. Distillation is risky due to the high boiling point; acid-base washing is safer and more effective for removing neutral lipophilic impurities.

Q3: The salt formed a solid, but it's hygroscopic and turns into a paste on the filter.

A: This suggests trapped solvent or excess HCl.[2]

  • Wash: Wash the filter cake with anhydrous diethyl ether or pentane to remove residual high-boiling solvents.

  • Dry: Vacuum dry at 40°C over P

    
    O
    
    
    
    or silica gel.
  • Storage: Store under argon/nitrogen. The cyclohexyl/gem-dimethyl group adds bulk, but the ammonium headgroup is still avid for moisture.

Part 2: Detailed Experimental Protocols

Protocol A: Acid-Base Purification (Cleaning the Oil)

Use this to remove non-amine impurities (starting materials, neutrals) before salt formation.[1]

  • Dissolution: Dissolve crude amine oil in Dichloromethane (DCM) (10 mL per gram of amine).

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x volumes).

    • Mechanism:[2][4][5][6] The amine becomes the water-soluble ammonium salt (

      
      ).[1] Neutral impurities stay in the DCM.
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. The solution will turn cloudy as the free amine oil separates.[2]

  • Re-extraction: Extract the aqueous mixture with Diethyl Ether or DCM (3 x volumes).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    for 20 minutes.
  • Concentration: Filter and evaporate the solvent under reduced pressure to yield the purified, clear (or pale yellow) amine oil.

Protocol B: Anhydrous HCl Salt Formation (The "Anti-Oil" Method)

Use this to obtain high-quality crystals and avoid the "goo" phase.

Reagents:

  • Purified Amine Oil (from Protocol A)

  • Solvent: Anhydrous Diethyl Ether (or MTBE)[1]

  • Acid Source: 2M HCl in Diethyl Ether (commercial) OR 4M HCl in Dioxane. Do NOT use aqueous HCl.

Steps:

  • Dilution: Dissolve the amine oil in anhydrous Diethyl Ether (10 mL/g). Place in a round-bottom flask with a stir bar.

  • Acidification: Cool the solution to 0°C in an ice bath. Add the HCl solution dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Endpoint: Test pH of the vapor or supernatant (wet pH paper) until acidic. Add a 10% excess of HCl.

  • Aging: Stir at 0°C for 30 minutes.

    • Troubleshooting: If it oils out here, add a seed crystal or scratch the glass walls with a spatula. If it remains an oil, add Hexanes dropwise until turbidity increases, then store in the freezer (-20°C) overnight.

  • Filtration: Filter the solid rapidly under a blanket of nitrogen (to prevent moisture absorption).

  • Washing: Wash the cake with cold, anhydrous Hexanes or Pentane.

  • Drying: Dry in a vacuum oven at 40-50°C.

Protocol C: Recrystallization of the HCl Salt

Only necessary if the salt from Protocol B is not white.

  • Solvent System: Isopropanol (IPA) / Diethyl Ether.

  • Method:

    • Dissolve the salt in the minimum amount of boiling IPA.

    • Remove from heat.

    • Add Diethyl Ether dropwise until the solution becomes slightly cloudy.

    • Add one drop of IPA to clear it.

    • Allow to cool slowly to room temperature, then refrigerate.

Part 3: Comparative Data & Decision Matrix

FeatureFree Base (Oil)Hydrochloride Salt (Solid)
Physical State Viscous Liquid (Colorless to Yellow)White Crystalline Solid
Stability Low (Oxidizes, absorbs CO

)
High (Shelf-stable if dry)
Solubility DCM, Ether, Toluene, AlcoholsWater, Methanol, DMSO
Purification Method Distillation (Difficult), Acid-Base WashRecrystallization / Trituration
Primary Use Intermediate for synthesisFinal compound for biological testing
Storage -20°C, under ArgonRoom Temp, Desiccator

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for rescuing a failed "oiling out" experiment.

PurificationWorkflow Start Crude Reaction Mixture CheckState State of Product? Start->CheckState Oil Oily Residue CheckState->Oil Liquid AB_Extract Protocol A: Acid-Base Extraction (Remove Neutrals) Oil->AB_Extract Salt_Form Protocol B: Anhydrous Salt Formation (HCl in Ether/Dioxane) AB_Extract->Salt_Form Precipitate Precipitate Forms? Salt_Form->Precipitate Success Filter & Dry (Pure HCl Salt) Precipitate->Success Yes (Solid) OilingOut Sticky Gum / Oil Forms Precipitate->OilingOut No (Goo) Remedy Remedy: 1. Add Seed Crystal 2. Add Hexane (Anti-solvent) 3. Cool to -20°C OilingOut->Remedy Remedy->Success Crystallizes

Caption: Logical workflow for converting crude amine oil to a stable crystalline salt, including remediation for "oiling out" events.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general purification techniques of amines).

  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCl salt problem. Retrieved from [Link] (Field insights on troubleshooting amine salt oiling out).

  • ResearchGate. (2021).[7] How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link] (Expert consensus on solvent systems for amine salts).

  • PubChem. (n.d.).[8] 2-Cyclohexyl-2-methylpropan-1-amine (Compound Summary). National Library of Medicine. Retrieved from [Link] (Chemical structure and property verification).

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link] (Standard protocol for crash crystallization).

Sources

Minimizing side reactions during the oxidation of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 2-Cyclohexyl-2-methylpropan-1-amine

Welcome to the technical support center for the oxidation of 2-Cyclohexyl-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to minimize side reactions, thereby maximizing the yield and purity of your desired product, 2-Cyclohexyl-2-methylpropanal oxime.

Section 1: Core Reaction and Potential Side Products

This section provides a foundational understanding of the primary reaction pathway and the common impurities that can arise during the oxidation of 2-Cyclohexyl-2-methylpropan-1-amine.

Q1: What is the primary goal of oxidizing 2-Cyclohexyl-2-methylpropan-1-amine?

The principal objective is the selective conversion of the primary amine to its corresponding oxime, 2-Cyclohexyl-2-methylpropanal oxime. Oximes are highly valuable synthetic intermediates, serving as precursors for compounds like amides (via Beckmann rearrangement), amines (via reduction), and nitrile oxides.[1] The direct oxidation of primary amines presents an efficient alternative to the classical condensation reaction between a ketone/aldehyde and hydroxylamine.[2][3]

Q2: What are the most common side reactions and byproducts I should anticipate?

While the goal is to form the oxime, several competing reaction pathways can lead to a mixture of undesired products. Understanding these pathways is the first step toward mitigating them.

  • Imine Formation and Dimerization: The initial oxidation of a primary amine can yield an imine intermediate. This imine can then react with a starting amine molecule to form N-substituted imines or undergo further dehydrogenation to form nitriles.[4]

  • Over-oxidation to Nitro Compounds: Aggressive or non-selective oxidizing conditions can lead to the over-oxidation of the primary amine all the way to the corresponding nitroalkane.[5]

  • Hydroxylamine and Carbonyl Compound Formation: Incomplete oxidation or rearrangement of intermediates can yield N-(2-cyclohexyl-2-methylpropyl)hydroxylamine. This species can be further oxidized, or the reaction could lead to the formation of the corresponding aldehyde/ketone through hydrolysis of imine intermediates.[5]

  • Degradation and Polymerization: Amines can be sensitive to harsh conditions, including strong oxidants or high temperatures, which may lead to decomposition or the formation of polymeric byproducts.[6][7]

Below is a diagram illustrating the intended synthetic route versus the potential side-reaction pathways.

ReactionPathways Start 2-Cyclohexyl-2-methylpropan-1-amine Imine Imine Intermediate Start->Imine Initial Oxidation Hydroxylamine Hydroxylamine Intermediate Start->Hydroxylamine Initial Oxidation Nitro Nitro byproduct (Over-oxidation) Start->Nitro Harsh/Non-selective Oxidation Oxime Desired Product: 2-Cyclohexyl-2-methylpropanal Oxime Nitrile Nitrile byproduct Imine->Nitrile Further Dehydrogenation Carbonyl Carbonyl byproduct (Aldehyde) Imine->Carbonyl Hydrolysis Hydroxylamine->Oxime Selective Oxidation (e.g., WO3 catalyst) Hydroxylamine->Nitro Over-oxidation

Caption: Key reaction pathways in the oxidation of the starting amine.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the experiment.

Issue 1: Low yield of the desired oxime with significant starting material remaining.
  • Probable Cause: Incomplete reaction due to non-optimal reaction conditions or insufficient oxidant.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure the molar ratio of the oxidant to the amine is appropriate. For oxidants like H₂O₂, a slight excess (e.g., 1.1 to 1.5 equivalents) may be necessary, but a large excess can promote over-oxidation.[8]

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the initially planned duration, extend the reaction time and continue monitoring until consumption is complete or stalls.

    • Adjust Temperature: Gently increasing the reaction temperature can improve the rate of conversion. However, be cautious, as excessive heat can favor side reactions. For many catalytic oxidations, temperatures between 50-80°C are a good starting point.[7]

    • Evaluate Catalyst Activity: If using a heterogeneous catalyst like WO₃/Al₂O₃, ensure it is properly activated and not poisoned. For homogeneous catalysts like sodium tungstate (Na₂WO₄), confirm its solubility and concentration.[4][8]

Issue 2: The primary impurity is the nitro compound.
  • Probable Cause: The oxidizing environment is too harsh, leading to over-oxidation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration/Equivalents: Use a smaller excess of the oxidizing agent. For reactions that proceed too quickly, consider adding the oxidant dropwise over an extended period to maintain a low instantaneous concentration.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature. Over-oxidation pathways often have a higher activation energy and are more sensitive to temperature increases than the desired oxidation to the oxime.

    • Change the Oxidant: If using a very strong oxidant, consider switching to a milder or more selective system. For instance, catalytic aerobic oxidation (using molecular oxygen) is often highly selective for oxime formation, producing only water as a byproduct.[9][10]

    • Control pH: For some oxidations, pH can influence selectivity. The oxidation of primary amines to nitro compounds can sometimes be favored under specific pH conditions.[5] Buffering the reaction mixture may provide better control.

Issue 3: The product is contaminated with imine-related byproducts and/or the corresponding aldehyde.
  • Probable Cause: The reaction is either stalling at an intermediate stage or intermediates are being diverted through side pathways (e.g., hydrolysis).

  • Troubleshooting Steps:

    • Optimize the Catalyst System: The key to selectively forming the oxime is the efficient conversion of the hydroxylamine or related intermediates.[11] Tungsten-based catalysts are particularly effective at this step.[9][11] Ensure your catalyst is present and active.

    • Ensure Anhydrous Conditions (if necessary): The presence of water can lead to the hydrolysis of the imine intermediate to form the corresponding aldehyde.[12] If aldehyde is a major byproduct, consider drying the solvent and performing the reaction under an inert, dry atmosphere (e.g., Nitrogen or Argon).

    • Use a Selective Protocol: The DPPH (1,1-diphenyl-2-picrylhydrazyl) and WO₃/Al₂O₃ catalyst system with molecular oxygen is reported to be highly selective for converting primary amines to oximes, proceeding through an α-aminoalkyl hydroperoxide intermediate that is efficiently converted to the oxime by the tungsten catalyst.[9][13]

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Product (TLC, GC-MS, NMR) LowYield Problem: Low Yield of Oxime Start->LowYield OverOx Problem: Nitro Byproduct Start->OverOx Imine Problem: Imine/Aldehyde Byproduct Start->Imine Sol_LowYield1 Check SM Consumption. If Incomplete: - Increase Time/Temp - Check Oxidant Stoichiometry LowYield->Sol_LowYield1 Sol_LowYield2 If SM Consumed: - Check for Degradation - Use Milder Conditions LowYield->Sol_LowYield2 Sol_OverOx Solution: - Lower Temperature - Reduce Oxidant Amount - Use Milder/Selective Oxidant (e.g., O₂/Catalyst) OverOx->Sol_OverOx Sol_Imine Solution: - Optimize Catalyst System (e.g., Tungsten) - Ensure Anhydrous Conditions - Use Selective Protocol Imine->Sol_Imine

Caption: A decision tree for troubleshooting common oxidation issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best all-around oxidizing agent for this transformation?

There is no single "best" agent, as the optimal choice depends on laboratory capabilities, scale, and safety considerations. However, two excellent options are:

  • Molecular Oxygen (O₂): When used with an appropriate catalyst system (e.g., DPPH and WO₃/Al₂O₃), this method is environmentally benign, as the only byproduct is water.[4] It offers high selectivity for oxime formation from various aliphatic amines.[9][13]

  • Hydrogen Peroxide (H₂O₂): This is another "green" oxidant that is cost-effective and produces water as a byproduct.[14] Its reactivity often needs to be moderated with a catalyst, such as sodium tungstate (Na₂WO₄), to prevent over-oxidation and ensure selectivity.[8]

Q2: How critical is the choice of solvent?

Solvent choice is crucial. It must dissolve the starting amine and be relatively inert to the oxidizing conditions. Protic solvents like methanol or ethanol can sometimes participate in the reaction or affect catalyst activity.[8] Aprotic solvents are often used. The polarity of the solvent can also influence reaction rates. It is best to consult specific literature protocols for the chosen oxidant/catalyst system.

Q3: Can I run this reaction open to the air?

If you are using molecular oxygen as your primary oxidant, the system will be designed for its controlled introduction. If you are using a chemical oxidant like H₂O₂, running the reaction under an inert atmosphere (Nitrogen or Argon) is a good practice to prevent uncontrolled side reactions from atmospheric oxygen, especially if the amine or intermediates are sensitive.[6]

Section 4: Recommended Experimental Protocol

This protocol is based on a highly selective and efficient method for the aerobic oxidation of primary amines to oximes.[4][9]

Protocol: Catalytic Aerobic Oxidation to 2-Cyclohexyl-2-methylpropanal Oxime

Materials:

  • 2-Cyclohexyl-2-methylpropan-1-amine (1.0 eq)

  • 1,1-diphenyl-2-picrylhydrazyl (DPPH) (0.01-0.05 eq)

  • Tungsten(VI) oxide on alumina (WO₃/Al₂O₃) (cocatalyst)

  • Solvent (e.g., Acetonitrile or Toluene)

  • Molecular Oxygen (O₂) or an O₂/N₂ mixture

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with Amine, Solvent, DPPH, and WO₃/Al₂O₃ B Seal Reactor and Purge with N₂ A->B C Pressurize with O₂/N₂ mixture (e.g., 5 MPa) B->C D Heat to Reaction Temp (e.g., 60-80 °C) with Stirring C->D E Monitor Progress via TLC or GC D->E F Cool to RT & Vent Reactor E->F G Filter to remove heterogeneous catalyst F->G H Concentrate Filtrate under reduced pressure G->H I Purify crude product (Column Chromatography or Recrystallization) H->I

Caption: Step-by-step workflow for the catalytic aerobic oxidation.

Procedure:

  • Reactor Setup: To a high-pressure stainless-steel reactor, add the 2-Cyclohexyl-2-methylpropan-1-amine, the solvent, DPPH, and the WO₃/Al₂O₃ catalyst.

  • Inerting: Seal the reactor and purge it several times with nitrogen gas to remove air.

  • Pressurization: Pressurize the reactor with the O₂/N₂ gas mixture to the desired pressure (e.g., 5 MPa).[9]

  • Reaction: Heat the reactor to the target temperature (e.g., 80 °C) and stir the mixture vigorously to ensure good gas-liquid mixing.

  • Monitoring: Periodically (and carefully) take aliquots to monitor the reaction's progress by TLC or GC until the starting amine is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or silica gel to remove the solid WO₃/Al₂O₃ catalyst. Rinse the pad with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude oxime.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 2-Cyclohexyl-2-methylpropanal oxime.

Section 5: References

  • Title: Oxidation of Primary Amines to Oximes With Molecular Oxygen Using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. Source: The Journal of Organic Chemistry, 2013. URL: [Link]

  • Title: Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. Source: The Journal of Organic Chemistry, 2013. URL: [Link]

  • Title: Studies on Catalytic Methods for Aerobic Oxidative Functionalization. Source: Doctoral Dissertation, Kyoto University, 2013. URL: [Link]

  • Title: ChemInform Abstract: Oxidation of Primary Amines to Oximes with Molecular Oxygen Using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. Source: ChemInform, 2013. URL: [Link]

  • Title: Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. Source: The Journal of Organic Chemistry, 2013. URL: [Link]

  • Title: Novel chemoenzymatic oxidation of amines into oximes based on hydrolase-catalysed peracid formation. Source: Organic & Biomolecular Chemistry, 2013. URL: [Link]

  • Title: Catalytic Oxidation Reactions Using Hydrogen Peroxide. Source: Doctoral Thesis, Cardiff University, 2022. URL: [Link]

  • Title: Oxidation of Amines and N-Hetarenes. Source: Science of Synthesis, 2010. URL: [Link]

  • Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Source: The Journal of Organic Chemistry, 2021. URL: [Link]

  • Title: What products are obtained when the following tertiary amines react with hydrogen peroxide (H₂O₂)? Source: Pearson Education. URL: [Link]

  • Title: Hydrogen peroxide derived from amine oxidation mediates the interaction between aminosugars and semicarbazide-sensitive amine oxidase. Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2002. URL: [Link]

  • Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Source: ResearchGate, 2012. URL: [Link]

  • Title: Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Source: Asian Journal of Chemistry, 2019. URL: [Link]

  • Title: 23.11: Oxidation of Amines. Source: Chemistry LibreTexts, 2021. URL: [Link]

  • Title: Oxidation of mixtures of 1-butanol and n -hexyl amine using (A) Au–MgAl... Source: ResearchGate, 2011. URL: [Link]

Sources

Technical Support Center: Crystallization of 2-Cyclohexyl-2-methylpropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Cyclohexyl-2-methylpropan-1-amine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining crystalline material for this sterically hindered primary amine. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols grounded in established crystallographic principles.

Introduction: The Crystallization Challenge of a Bulky Amine

2-Cyclohexyl-2-methylpropan-1-amine possesses a unique structural combination: a bulky, non-polar cyclohexyl group and a neopentyl-like backbone. This steric hindrance can significantly influence the crystallization process of its salts, often leading to challenges such as "oiling out," the formation of amorphous solids, or difficulty in achieving a desired polymorphic form. However, with a systematic approach to salt and solvent selection, and careful control of kinetic and thermodynamic parameters, high-quality crystalline material can be reliably obtained.

Frequently Asked Questions (FAQs)

Q1: Why is salt formation a necessary step for the crystallization of 2-Cyclohexyl-2-methylpropan-1-amine?

The free base of 2-Cyclohexyl-2-methylpropan-1-amine is a liquid or low-melting solid at room temperature, making direct crystallization challenging. Salt formation introduces ionic character, which significantly increases the melting point and provides strong, directional interactions (hydrogen bonds) that facilitate the formation of a stable crystal lattice.

Q2: Which counter-ions are most suitable for the crystallization of this amine?

The choice of counter-ion is critical and can dramatically impact the physicochemical properties of the resulting salt.[1][2]

  • For initial screening, simple inorganic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are often successful in producing crystalline salts. The hydrochloride salt of a constitutional isomer, 3-cyclohexyl-2-methylpropan-1-amine, is a crystalline solid with a melting point of 137-139 °C, suggesting the hydrochloride of the title compound will also be crystalline.

  • Organic acids, such as carboxylic acids (e.g., tartaric acid, succinic acid, maleic acid), can offer a wider range of hydrogen bonding motifs and may lead to the formation of different polymorphs or salts with altered solubility profiles.[3]

Q3: How does the bulky nature of 2-Cyclohexyl-2-methylpropan-1-amine affect solvent selection?

The bulky cyclohexyl and gem-dimethyl groups dominate the molecule's character, making it largely non-polar. Consequently:

  • The free amine is likely soluble in non-polar organic solvents.

  • Its salts will require more polar solvents for dissolution. A good starting point is often a solvent that can engage in hydrogen bonding, such as lower alcohols (methanol, ethanol, isopropanol).

  • Solvent mixtures, particularly a "good" solvent for dissolution at elevated temperatures and a "poor" solvent (anti-solvent) to induce crystallization upon cooling, are often effective.[4]

Q4: What is "oiling out" and why is it common with salts of this amine?

"Oiling out" is the separation of a solute from a solution as a liquid phase rather than a solid.[5][6] This is a common issue with bulky, flexible molecules where the kinetics of crystal lattice formation are slow. High supersaturation, rapid cooling, and an inappropriate solvent choice are primary causes.[5][7] The resulting "oil" is a supersaturated solution of the amine salt that can be difficult to crystallize and may trap impurities.

Troubleshooting Guide

This section provides a systematic approach to overcoming common crystallization challenges.

Issue 1: The Salt "Oils Out" Upon Cooling

Causality: The rate of supersaturation is exceeding the rate of nucleation and crystal growth. The bulky, flexible nature of the cyclohexyl group can hinder the orderly arrangement of molecules into a crystal lattice, favoring a disordered liquid phase.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Instead of allowing the solution to cool at room temperature or in an ice bath, employ a controlled cooling profile using a programmable bath or by insulating the flask. This keeps the system in the metastable zone for longer, favoring growth on existing nuclei over new, rapid nucleation.[5]

    • Decrease Concentration: Start with a more dilute solution. This will require the removal of more solvent or a larger temperature drop to achieve supersaturation, but it will do so more gradually.

    • Slow Anti-solvent Addition: If using an anti-solvent, add it dropwise at a slightly elevated temperature to prevent localized high supersaturation.

  • Solvent System Modification:

    • Increase Solvent Polarity: "Oiling out" can sometimes be mitigated by using a more polar solvent system that has a stronger interaction with the salt, potentially disfavoring the formation of a separate liquid phase.

    • Add a Co-solvent: Introducing a small amount of a co-solvent can sometimes disrupt the interactions that lead to oiling out.[5]

  • Seeding:

    • This is a highly effective method to bypass the kinetic barrier of primary nucleation. Introduce a small number of seed crystals at a temperature where the solution is just saturated. This provides a template for ordered crystal growth.[5][8]

Issue 2: No Crystals Form After Extended Cooling

Causality: The solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation.

Solutions:

  • Increase Supersaturation:

    • Evaporate Solvent: Gently warm the solution and evaporate a portion of the solvent to increase the concentration.

    • Add an Anti-solvent: Introduce a "poor" solvent in which the salt has low solubility.

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites.[7]

    • Seeding: Add a few seed crystals of the desired product.

Issue 3: Formation of Amorphous Solid or Very Fine Needles

Causality: Very rapid crystallization due to excessively high supersaturation. This leads to a disordered solid or a large number of nucleation events, resulting in small crystals.

Solutions:

  • Reduce Supersaturation:

    • Use a more dilute starting solution.

    • Employ a slower cooling rate.

    • Use a solvent system in which the salt has slightly higher solubility.

  • Control Agitation:

    • Avoid vigorous stirring during the crystal growth phase, as this can promote secondary nucleation and lead to smaller crystals.

Experimental Protocols

Protocol 1: Crystallization of 2-Cyclohexyl-2-methylpropan-1-amine Hydrochloride

Objective: To prepare and crystallize the hydrochloride salt.

Materials:

  • 2-Cyclohexyl-2-methylpropan-1-amine

  • 2 M HCl in Diethyl Ether

  • Isopropanol (IPA)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 g of 2-Cyclohexyl-2-methylpropan-1-amine in 20 mL of diethyl ether.

    • Slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise with stirring.

    • A white precipitate should form. If the salt is gummy, this is an indication of potential issues in the subsequent crystallization.

    • Stir the slurry for 1 hour at room temperature.

    • Collect the crude salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Crystallization:

    • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the salt completely. Start with a small volume and add more as needed.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.

    • If no crystals form, place the flask in a refrigerator (4 °C).

    • Once a significant amount of crystalline solid has formed, cool the flask in an ice bath for 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by a wash with cold diethyl ether or MTBE.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Crystallization via Anti-solvent Addition (Tartrate Salt)

Objective: To prepare and crystallize the tartrate salt using an anti-solvent method.

Materials:

  • 2-Cyclohexyl-2-methylpropan-1-amine

  • L-(+)-Tartaric Acid

  • Methanol

  • Toluene

Procedure:

  • Salt Formation and Dissolution:

    • Dissolve 1.0 g of 2-Cyclohexyl-2-methylpropan-1-amine in 10 mL of methanol.

    • In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Warm the combined solution gently to ensure complete dissolution.

  • Anti-solvent Crystallization:

    • While stirring the warm methanolic solution, slowly add toluene dropwise until a faint, persistent cloudiness is observed.

    • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, undisturbed.

    • Crystals should form as the solution cools.

    • Once crystal growth appears complete, cool the flask in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration, wash with a 1:1 mixture of methanol/toluene, and then with pure toluene.

    • Dry the crystals under vacuum.

Visualizing the Troubleshooting Workflow

Diagram 1: Decision Tree for General Crystallization Problems

G cluster_oiling Troubleshoot Oiling Out cluster_nocrystals Troubleshoot No Nucleation cluster_fine Troubleshoot Rapid Crystallization start Start Crystallization (Cooling Solution) oiling_out Issue: 'Oiling Out' Occurs start->oiling_out Droplets appear no_crystals Issue: No Crystals Form start->no_crystals Solution remains clear fine_needles Issue: Amorphous Solid or Fine Needles Form start->fine_needles Rapid precipitation success Crystalline Product Obtained start->success Slow crystal growth slow_cooling 1. Reduce cooling rate oiling_out->slow_cooling Action scratch 1. Scratch flask no_crystals->scratch Action dilute_fine 1. Use more solvent fine_needles->dilute_fine Action dilute 2. Decrease concentration seed 3. Add seed crystals change_solvent_oil 4. Change solvent system change_solvent_oil->success Resolved add_seed 2. Add seed crystals concentrate 3. Concentrate solution add_antisolvent 4. Add anti-solvent add_antisolvent->success Resolved slow_cooling_fine 2. Slow cooling rate less_polar_solvent 3. Use slightly less polarizing solvent less_polar_solvent->success Resolved

Caption: Troubleshooting decision tree for common crystallization problems.

Diagram 2: Solvent Screening Workflow

G start Select Crude Amine Salt dissolve_hot Test Solubility in Hot Solvents (e.g., IPA, EtOH, MeCN) start->dissolve_hot insoluble_hot Insoluble dissolve_hot->insoluble_hot No dissolution soluble_hot Soluble dissolve_hot->soluble_hot Complete dissolution try_stronger_solvent Try more polar solvent (e.g., Water, DMSO) insoluble_hot->try_stronger_solvent Action cool_solution Cool Solution to Room Temperature soluble_hot->cool_solution Proceed crystals_form Crystals Form cool_solution->crystals_form Good single solvent no_crystals_cool No Crystals Form cool_solution->no_crystals_cool success Optimized Crystallization Protocol crystals_form->success Optimize & Scale-up anti_solvent Add Poor Solvent (e.g., Toluene, Heptane, MTBE) until cloudy no_crystals_cool->anti_solvent Try anti-solvent precipitate Precipitate Forms anti_solvent->precipitate Good solvent pair no_precipitate No Precipitate anti_solvent->no_precipitate Try different anti-solvent precipitate->success Optimize & Scale-up

Caption: A systematic workflow for solvent screening.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.).
  • Black, S., & Collier, E. A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 44(1), 149-61.
  • Wang, X., & Lu, J. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Creative Biolabs. (2024, December 25).
  • Chadha, R., et al. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Childs, S. L., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • de M. P. de Campos, C. E., et al. (2021).
  • Othman, A., & Evans, J. (2015). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics, 12(10), 3698-3706.
  • Gimeno, N., et al. (2022, May 17). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. MDPI.
  • Google Patents. (n.d.).
  • ResearchGate. (2026, February 7). High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility.
  • Le, C. M., & Tucker, J. W. (2020, January 15).
  • Wang, H., et al. (2022, July 10).
  • Ruiz-Castillo, P., et al. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT Open Access Articles.
  • Enamine. (n.d.). Sterically Hindered Amines.

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Cyclohexyl-2-methylpropan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the sterically hindered primary amine, 2-Cyclohexyl-2-methylpropan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical transformations. The guidance provided herein is based on established principles of physical organic chemistry and extensive experience with related sterically encumbered substrates.

Introduction to 2-Cyclohexyl-2-methylpropan-1-amine

2-Cyclohexyl-2-methylpropan-1-amine is a primary amine characterized by significant steric bulk around the nitrogen atom, conferred by the adjacent quaternary carbon bearing a cyclohexyl and two methyl groups. This unique structural feature profoundly influences its reactivity, often leading to challenges in achieving optimal reaction conditions. Careful selection of solvents and reagents is paramount to overcoming these steric limitations and achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 2-Cyclohexyl-2-methylpropan-1-amine often slow or low-yielding?

A1: The primary reason for sluggish reactivity is the steric hindrance around the primary amine. The bulky cyclohexyl and methyl groups on the adjacent carbon atom physically obstruct the approach of electrophiles to the nitrogen's lone pair of electrons. This steric shield significantly raises the activation energy for many common reactions, such as acylation and alkylation, leading to slower reaction rates and lower yields compared to less hindered amines.

Q2: What is the general solubility profile of 2-Cyclohexyl-2-methylpropan-1-amine?

A2: While specific quantitative solubility data for 2-Cyclohexyl-2-methylpropan-1-amine is not extensively published, its structure suggests it is a lipophilic molecule. It is expected to have good solubility in a range of common organic solvents and poor solubility in water. The large, nonpolar cyclohexyl and alkyl groups dominate the molecule's character, making it amenable to dissolution in nonpolar and moderately polar aprotic solvents. Qualitative assessments of structurally similar amines suggest good solubility in solvents like ethanol, and slight to good solubility in dimethyl sulfoxide (DMSO) and acetonitrile.[1]

Q3: How does solvent polarity affect reactions with this amine?

A3: Solvent polarity plays a crucial role in modulating the reactivity of 2-Cyclohexyl-2-methylpropan-1-amine. The choice between polar protic, polar aprotic, and nonpolar solvents can significantly impact reaction rates and even the reaction mechanism (e.g., favoring S_N_2 over S_N_1 or vice versa).

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often a good starting point. They can dissolve the amine and many common electrophiles, and they do not hydrogen bond with the amine's lone pair, leaving it more available for reaction.

  • Polar protic solvents (e.g., ethanol, methanol, water) can solvate and stabilize charged intermediates and transition states, which can be beneficial in certain reactions like S_N_1 type processes. However, they can also form hydrogen bonds with the amine, reducing its nucleophilicity in S_N_2 reactions.

  • Nonpolar solvents (e.g., toluene, hexanes) may be suitable for reactions where charge separation in the transition state is minimal.

The optimal solvent will always depend on the specific reaction being performed.

Troubleshooting Guides for Common Reactions

Acylation Reactions (Amide Formation)

Acylation of 2-Cyclohexyl-2-methylpropan-1-amine to form the corresponding amide can be challenging due to its low nucleophilicity.

Problem: Low or no conversion to the amide.

Potential Cause Explanation Recommended Solution
Insufficiently Reactive Acylating Agent The sterically hindered amine requires a highly electrophilic acylating agent to overcome the activation barrier.Use a more reactive acylating agent, such as an acyl chloride or a mixed anhydride, instead of a less reactive ester or carboxylic acid.[2][3]
Inappropriate Solvent The solvent may be hindering the reaction by solvating the amine (in the case of protic solvents) or by not sufficiently dissolving the reactants.Switch to a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to enhance nucleophilicity.
Inadequate Base For acylations that generate an acidic byproduct (e.g., using acyl chlorides), an appropriate base is crucial to neutralize the acid and drive the reaction to completion.Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.
Low Reaction Temperature The reaction may require thermal energy to overcome the high activation energy.Gradually increase the reaction temperature, monitoring for any potential side reactions or decomposition.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve 2-Cyclohexyl-2-methylpropan-1-amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Workflow for Troubleshooting Low Acylation Yield

Sources

Addressing hygroscopic nature of 2-Cyclohexyl-2-methylpropan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMINE-HYGRO-001
Subject: Mitigation of Hygroscopicity and Stability Protocols for Hindered Primary Amines

Executive Summary

You are encountering stability issues with 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1). While the gem-dimethyl group adjacent to the amine provides some steric protection, it does not eliminate the nucleophilicity of the primary nitrogen. The observed "oil/gum" formation is likely a combination of hygroscopic water uptake and subsequent carbamate formation upon exposure to atmospheric CO₂.

This guide provides a root-cause analysis and three tiers of intervention:

  • Immediate Handling: inert atmosphere protocols.

  • Process Engineering: Workup and isolation adjustments.

  • Chemical Modification: Salt selection for long-term storage.

Module 1: The Mechanism of Failure

To solve the problem, we must first visualize the degradation cycle. This molecule is a strong base.[1] When exposed to air, it undergoes a two-step degradation process:

  • Hygroscopicity: The amine hydrogen bonds with atmospheric moisture.

  • Carbamate Formation: The dissolved amine reacts with CO₂ to form a carbamate salt, often observed as a white crust or a viscous gum.

Diagram: The Hygroscopic-Carbamate Cycle

HygroscopicCycle FreeBase Free Amine (Liquid/Low-melt Solid) Hygro Water Absorption (H-Bonding) FreeBase->Hygro + H2O (Atmosphere) Carbamate Carbamate Salt (Solid Crust/Gum) Hygro->Carbamate + CO2 Carbamate->FreeBase Heat/Vac Reversal Thermal Reversal (>100°C / Vacuum)

Figure 1: The degradation pathway. Note that while water absorption is reversible, it catalyzes the formation of carbamates, which requires significant energy to reverse.

Module 2: Immediate Troubleshooting (FAQs)

Q1: My sample turned into a sticky gum during weighing. Is it ruined?

A: Likely not, but it is contaminated. The "gum" is typically the carbamate salt (


).
  • Immediate Fix: Dissolve the gum in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH . The base will deprotonate the carbamate, releasing CO₂ and returning the free amine to the organic layer. Dry with Na₂SO₄ and concentrate immediately before use.

  • Prevention: Do not weigh this amine on an open bench. Use a "weigh-by-difference" technique with a sealed syringe or septum-capped vial.

Q2: The NMR shows broad peaks and extra protons. Why?

A: Hygroscopic amines undergo rapid proton exchange with absorbed water.

  • Diagnostic: A broad singlet around 1.5–2.0 ppm (variable) often integrates higher than expected due to

    
    .
    
  • Protocol: Shake your NMR tube with a small amount of anhydrous

    
     or use a specific "dry solvent" ampoule. If the broad peak disappears or sharpens, it was water/exchangeable protons.
    

Module 3: Salt Selection (The Permanent Solution)

For drug development, handling the free base is unsustainable. You must convert this intermediate into a crystalline salt.

Why not just HCl? While HCl is standard, hydrochloride salts of lipophilic amines (like yours with cyclohexyl/neopentyl groups) can sometimes form hygroscopic hydrates or have low melting points. We recommend a Salt Screen targeting counterions that increase lattice energy and hydrophobicity.

Recommended Salt Screen Protocol
CounterionRationaleExpected Outcome
Hydrochloride (HCl) Standard, high crystallinity.Baseline. May still be hygroscopic.
p-Toluenesulfonate (Tosylate) Adds lipophilicity; bulky anion packs well with cyclohexyl group.High Probability. Often non-hygroscopic.
Fumarate (1:1 or 2:1) Hydrogen bonding capability; often forms high-melting solids.Medium Probability. Good for stability.[2][3]
Experimental Workflow: Micro-Scale Salt Screen
  • Dissolution: Dissolve 100 mg of free amine in 500 µL of EtOAc or iPrOAc.

  • Acid Addition: Add 1.05 equivalents of the acid (dissolved in EtOH or MeOH if solid).

  • Crystallization:

    • Scenario A (Precipitate): Filter and dry.

    • Scenario B (Solution): Heat to 50°C, add n-Heptane dropwise until turbid, then cool slowly to 4°C.

  • Stress Test: Expose 10 mg of the resulting solid to 75% RH (saturated NaCl chamber) for 24 hours. Measure weight gain.

Decision Tree for Salt Selection

SaltSelection Start Start: Free Amine Screen Screen HCl, Tosylate, Fumarate Start->Screen Result Crystalline Solid? Screen->Result HygroTest Hygroscopicity Test (24h @ 75% RH) Result->HygroTest Yes Oil Oils Out? Result->Oil No Pass < 1% Weight Gain (SELECT CANDIDATE) HygroTest->Pass Fail > 2% Weight Gain (REJECT) HygroTest->Fail SolventSwitch Switch Solvent (Try MTBE/Heptane) Oil->SolventSwitch SolventSwitch->Result

Figure 2: Logic flow for selecting the optimal non-hygroscopic salt form.

Module 4: Analytical Validation (Karl Fischer)

Standard Loss on Drying (LOD) is inaccurate for this amine because it is volatile and reacts with CO₂ during heating. You must use Karl Fischer (KF) Titration .

Critical Technical Note: Primary amines are basic and can shift the pH of the KF reagent, causing a side reaction (the Bunsen reaction equilibrium shifts), leading to falsely high water content readings .

Correct KF Protocol:

  • Reagent: Use a buffered KF solvent designed for amines (containing salicylic acid or benzoic acid) to neutralize the base.[1]

  • Method: Volumetric titration is preferred over coulometric for "wet" synthesis intermediates to avoid electrode fouling.

  • Validation: If you suspect side reactions, perform a "spike recovery" test. Add a known amount of water (e.g., 10 mg) to the cell containing your sample. The recovery should be 100% ± 5%.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Verhoef, J. C., & Barendrecht, E. (1977). Mechanism and reaction rate of the Karl Fischer titration reaction. Part V. Analytica Chimica Acta, 94(2), 395-403. Link

  • PubChem Compound Summary. (2025). 2-Cyclohexyl-2-methylpropan-1-amine (CID 19776368).[4][5] National Center for Biotechnology Information. Link

  • Org. Process Res. Dev. (2010).[3][6] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Link

Sources

resolving phase transfer issues with 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable tool in modern synthetic chemistry, Phase Transfer Catalysis (PTC) facilitates reactions between substances located in different immiscible phases, enhancing reaction rates and yields while often allowing for milder conditions and the use of greener solvents like water.[1][2] 2-Cyclohexyl-2-methylpropan-1-amine, a sterically hindered primary amine, presents unique opportunities and challenges when adapted for use in PTC systems. Its significant lipophilicity, conferred by the cyclohexyl and neopentyl-like structure, is advantageous for solubilizing in organic media, but its structure also demands careful consideration of reaction parameters to avoid common pitfalls.[3]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize catalysts derived from 2-Cyclohexyl-2-methylpropan-1-amine. It is structured in a question-and-answer format to directly address potential issues, offering both foundational knowledge and advanced troubleshooting protocols.

Frequently Asked Questions (FAQs): Understanding the Catalyst

Q1: How does a primary amine like 2-Cyclohexyl-2-methylpropan-1-amine function as a phase transfer catalyst?

A primary amine itself is not the active catalytic species in a typical PTC cycle. It serves as a precursor, or "pro-catalyst," which must be converted into a quaternary ammonium salt ('quat' or onium salt) to function.[4] This occurs via alkylation of the tertiary amine derived from the primary amine. The resulting quaternary ammonium cation (Q+) is highly lipophilic due to the bulky alkyl groups, allowing it to pair with an aqueous-phase anion (like CN⁻, OH⁻, or Br⁻) and transport it into the organic phase where the reaction with the organic substrate occurs.[5][6] This process, known as the "Starks' extraction mechanism," overcomes the phase barrier that would otherwise prevent the reaction.[5]

Q2: What impact do the cyclohexyl and neopentyl-like groups have on catalytic performance?

The molecular architecture of 2-Cyclohexyl-2-methylpropan-1-amine is central to its function as a PTC precursor.

  • High Lipophilicity: The large, nonpolar cyclohexyl and tertiary-butyl-like framework makes the resulting quaternary ammonium cation highly soluble in organic solvents (lipophilic).[7] This is crucial for effectively pulling the paired anion out of the aqueous phase and into the organic reaction medium.[4]

  • Steric Hindrance: The bulkiness around the nitrogen center influences the catalyst's stability and reactivity. While it can enhance thermal stability in some cases, it may also slow the rate of anion exchange at the interface if the catalyst becomes too bulky to interact efficiently.[8]

  • Anion Activation: The large size of the cation creates a greater distance between it and the paired anion compared to a smaller inorganic cation like Na⁺. This results in a "naked," less-hydrated, and more reactive anion in the organic phase, significantly accelerating the reaction rate.[8][9]

Q3: What is the general mechanism of action for a catalyst derived from this amine?

The catalyst operates in a regenerative cycle, continuously transferring anions from the aqueous to the organic phase. The key steps are illustrated in the diagram below.

PTC_Mechanism MX M⁺X⁻ (Inorganic Salt) QX [Q⁺X⁻] (Catalyst-Anion Pair) MX->QX interface interface MY M⁺Y⁻ (Byproduct) RZ R-Z (Organic Substrate) RX R-X (Product) RZ->RX 3. Reaction (Z⁻ released) QZ [Q⁺Z⁻] (Catalyst-Leaving Group) QZ->MY 4. Migration & Regeneration QX->RZ 2. Migration Troubleshooting_Workflow start Start: Low Conversion check_catalyst Is the active quaternary ammonium salt forming correctly? start->check_catalyst check_partition Is the catalyst partitioning into the organic phase? check_catalyst->check_partition Yes solution_catalyst Optimize alkylation step for 'quat' formation. Consider pre-forming the catalyst. check_catalyst->solution_catalyst No check_stability Is the catalyst stable under the reaction conditions? check_partition->check_stability Yes solution_partition Adjust solvent polarity. See Table 1. check_partition->solution_partition No check_agitation Is mass transfer (stirring) sufficient? check_stability->check_agitation Yes solution_stability Lower temperature. Use a milder base. See Table 2. check_stability->solution_stability No solution_agitation Increase stirring rate. Ensure proper vortexing. check_agitation->solution_agitation No

Caption: Workflow for diagnosing low reaction conversion.

Potential Cause Diagnostic Check Recommended Solution
Inefficient Catalyst Formation Analyze a sample of the organic phase by LC-MS or TLC at the start of the reaction to confirm the presence of the quaternary ammonium salt.If forming the catalyst in situ, ensure the alkylating agent is reactive and added correctly. Alternatively, pre-form and isolate the quaternary salt before adding it to the reaction.
Poor Catalyst Partitioning The organic phase may appear completely clear with no sign of the catalyst. A simple color test (if the anion is colored, e.g., MnO₄⁻) can show if transfer is occurring.The choice of organic solvent is critical. The high lipophilicity of this catalyst requires a nonpolar organic solvent. Polar aprotic solvents can hinder the transfer process. [10]
Catalyst Decomposition Reaction starts well but stalls prematurely. A fishy or amine-like odor may be detected. This is often due to Hofmann elimination under strongly basic conditions at elevated temperatures. [9][11]Lower the reaction temperature. Use the mildest base possible for the reaction (e.g., K₂CO₃ instead of 50% NaOH). See Table 2 for stability guidelines.
Insufficient Mass Transfer The reaction rate is highly dependent on the stirring speed. If increasing the agitation rate increases the reaction rate, the system is mass-transfer limited. [8]Increase the stirring speed to create a fine dispersion of the aqueous phase in the organic phase, maximizing the interfacial area. [8][12]Use a mechanical stirrer for larger volumes.
Solvent Type Examples Expected Partitioning for this Catalyst Rationale
Nonpolar Aromatic Toluene, XyleneExcellent The lipophilic catalyst partitions favorably into these solvents, effectively carrying the anion. [13]
Nonpolar Aliphatic Heptane, CyclohexaneGood to Excellent Similar to aromatic solvents, these are excellent choices for highly lipophilic catalysts.
Chlorinated Dichloromethane (DCM)Good DCM is polar enough to solubilize the catalyst ion pair but may not be the optimal choice if the substrate is highly nonpolar. [9]
Polar Aprotic Acetonitrile, DMF, DMSOPoor These solvents can solvate the anion themselves, competing with the catalyst and reducing the reaction rate. They are generally not recommended for PTC unless required for substrate solubility. [12]
Parameter Condition to Avoid Recommended Condition Scientific Rationale
Temperature > 80 °C, especially with strong base< 60 °CQuaternary ammonium salts can undergo Hofmann degradation at elevated temperatures, particularly in the presence of a strong base. [9][11]
Base Strength Concentrated NaOH or KOHK₂CO₃, NaHCO₃, or dilute (≤ 25%) NaOHStrong bases promote the E2 elimination pathway for catalyst decomposition. Milder bases reduce this side reaction significantly.
Reaction Time Prolonged heating (> 24h)Monitor reaction by TLC/GC/LC and work up as soon as it is complete.Minimizing the catalyst's exposure time to harsh conditions preserves its integrity.
Problem 2: Formation of a Stable Emulsion

The catalyst, by its nature, has surfactant-like properties and can cause the formation of stable emulsions, making phase separation and product workup extremely difficult. [14][15]

  • High Catalyst Concentration:

    • Solution: Reduce the catalyst loading. Typical PTC loadings are 1-5 mol%. For this highly lipophilic catalyst, starting at the lower end (1-2 mol%) is advisable.

  • Excessive Agitation:

    • Solution: While vigorous stirring is needed, excessive shear from ultra-high-speed homogenizers can create emulsions that are very slow to break. Reduce the stirring speed once the reaction is complete to aid coalescence.

  • Inappropriate Solvent/Water Ratio:

    • Solution: After the reaction, add a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components. [15]Adding more of the primary organic solvent can also help break the emulsion.

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Formation and Use

This protocol describes a representative nucleophilic substitution of an alkyl halide using KCN.

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the organic substrate (e.g., 1-bromooctane, 1.0 eq), 2-Cyclohexyl-2-methylpropan-1-amine (0.05 eq), and an alkylating agent (e.g., methyl iodide, 0.05 eq) to toluene (3-5 mL per gram of substrate).

  • Aqueous Phase: In a separate beaker, dissolve the inorganic salt (e.g., KCN, 1.5 eq) in water (3-5 mL per gram of salt).

  • Initiation: Add the aqueous solution to the vigorously stirred organic mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC analysis of the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature and stop stirring. Allow the layers to separate. If an emulsion forms, add 1-2 volumes of saturated brine. Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Diagnostic Test for Catalyst Stability

This test can determine if the catalyst is degrading under the proposed reaction conditions.

  • Control Reaction: Set up the reaction as described in Protocol 1, but without the organic substrate (e.g., 1-bromooctane).

  • Heating and Sampling: Stir and heat the mixture of solvent, pro-catalyst, alkylating agent, and aqueous base at the target temperature for the intended duration of the main reaction.

  • Analysis: After heating, cool the mixture and extract the organic layer. Concentrate the solvent and analyze the residue by ¹H NMR or LC-MS.

  • Interpretation: The presence of olefins or rearranged products indicates Hofmann or related degradation pathways are active. The absence of the expected quaternary ammonium salt signal confirms decomposition. This result would necessitate a move to milder conditions as outlined in Table 2. [11]

References

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres.
  • Phase transfer c
  • Choosing the Right Phase Transfer Catalyst for Your Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Phase Transfer C
  • A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer C
  • Phase-Transfer Catalysis Communications. (n.d.).
  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Phase-Transfer C
  • 2-Cyclohexyl-2-methylpropan-1-amine. (n.d.). PubChem.
  • Phase-transfer c
  • Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review. (n.d.). ACS Engineering Au.
  • Phase Transfer Catalysis: Fundamentals and Selected Systems. (2007). Taylor & Francis Online.
  • Choosing a Phase-Transfer Catalyst Based on Phase Loc
  • Three-Phase Emulsions During Cross-Coupling Reactions in W
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics, Inc..
  • 2-cyclohexyl-2-methylpropan-1-amine (C10H21N). (n.d.). PubChemLite.
  • Phase Transfer C
  • A New Reaction/Rearrangement in Quaternary Ammonium Salts. (2022). Iris Publishers.
  • Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. (n.d.).
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis.
  • Phase transfer catalyst for breaking emulsions of oil in water. (2015).

Sources

Controlling exotherms during large-scale addition of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Safety & Scale-Up Engineering Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Controlling Exotherms & Thermal Runaway Risks

Core Directive: The "Neopentyl Delay"

Welcome to the technical support hub for 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 83756-46-7).

If you are scaling up a reaction involving the addition of this amine, you are likely facing a specific thermodynamic challenge we call the "Neopentyl Delay."

The Chemistry: This molecule is a primary amine, but it is structurally a "neopentyl-type" amine. The


-carbon is fully substituted (quaternary), bearing a gem-dimethyl and a cyclohexyl group.
  • Structure:

    
    
    
  • The Risk: While primary amines are typically fast nucleophiles, the steric bulk on the

    
    -carbon creates a "kinetic drag."
    
  • The Danger: In a scale-up scenario (e.g., acylation or alkylation), the reaction rate (

    
    ) may be slower than your dosing rate (
    
    
    
    ). This leads to Reagent Accumulation . When the reaction finally "kicks off" (often once a temperature threshold is breached), the accumulated amine reacts simultaneously, releasing all stored enthalpy in a violent thermal runaway.

This guide focuses on detecting and preventing this accumulation.

The Thermodynamics of Addition

Before you begin large-scale addition, you must quantify the thermal potential of your system. Do not rely on "ice bath" observations from the gram scale.

Key Thermal Metrics (Table 1)
MetricDefinitionCritical ThresholdAction Required

Enthalpy of Reaction

High Hazard. Requires active heat removal calculation.

Adiabatic Temp.[1][2] Rise

STOP. Process is unsafe if cooling fails. Dilution required.
MTSR Max Temp of Synthesis Reaction

(of decomposition)
CRITICAL. If MTSR exceeds the decomposition temp of the amine/product, explosion risk is imminent.
Accumulation Unreacted Reagent %

at any point
Dosing is too fast. Reduce feed rate immediately.
Visualizing the Hazard: The Accumulation Trap

The following logic flow illustrates why standard PID cooling loops often fail with hindered amines like 2-Cyclohexyl-2-methylpropan-1-amine.

NeopentylDelay Start Start Amine Addition Sterics Steric Bulk (Neopentyl Group) reduces Kinetic Rate (k) Start->Sterics Dosing Dosing Rate > Reaction Rate Sterics->Dosing If unchecked SafePath Dosing Controlled by Heat Flow (Qrxn) Sterics->SafePath Correct Protocol Accumulation Reagent Accumulation (Potential Energy Stored) Dosing->Accumulation TempTrigger Temperature rises slightly (Cooling lag) Accumulation->TempTrigger Runaway Thermal Runaway (Accumulated mass reacts at once) TempTrigger->Runaway Exotherm > Cooling Capacity

Figure 1: The "Accumulation Trap" mechanism specific to sterically hindered amines.

Troubleshooting Guide

Issue 1: "The temperature spikes after I stop dosing."

Diagnosis: This is the classic signature of Thermal Accumulation . You added the amine faster than it could react. The system is now "catching up."

  • Immediate Fix: Maximize cooling jacket flow. Do NOT restart dosing until the exotherm has completely subsided and baseline temperature is restored.

  • Root Cause: The kinetic rate constant (

    
    ) is low due to the cyclohexyl/methyl steric bulk.
    
  • Prevention: Switch from "Time-based Dosing" (e.g., "Add over 2 hours") to "Response-based Dosing" (see Protocol A below).

Issue 2: "Precipitation occurs during addition, causing stirrer seizing."

Diagnosis: The amine salt (if neutralizing) or the amide product is crystallizing.

  • The Risk: Solids coat the reactor wall, reducing the Heat Transfer Coefficient (

    
    ). If 
    
    
    
    drops, you lose cooling capacity, leading to a runaway.
  • Fix:

    • Increase solvent volume (dilution).

    • Switch solvent to one with higher solubility for the intermediate (e.g., move from Toluene to THF or DCM, provided compatibility exists).

    • Critical: If solids form, stop addition. Verify mixing is adequate. A slurry has significantly different thermal properties than a solution.

Issue 3: "My reflux condenser is flooding."

Diagnosis: Solvent boil-off due to localized hot spots.

  • Mechanism: Even if the bulk temperature is

    
    , the "point of contact" where the amine hits the reaction mixture can be 
    
    
    
    .
  • Fix: Move the dip-tube outlet to the zone of highest turbulence (near the impeller tip). Do not add the amine to the static surface of the liquid.

Frequently Asked Questions (FAQ)

Q: Can I add the amine all at once if I use dry ice cooling? A: Absolutely not. Even if you start at


, the instantaneous heat release (

) will likely exceed the heat transfer capacity of your vessel. Furthermore, at low temperatures, the viscosity increases, and the reaction rate slows down further, leading to massive accumulation. When you warm up, the reaction will "ignite" thermally. Always dose.

Q: What is the best detector for the "End of Reaction"? A: Heat Flow (Calorimetry). For this specific amine, TLC or HPLC might be too slow to give real-time feedback during dosing. Use an in-situ temperature probe. If you stop dosing and the temperature immediately drops (or the jacket cools down), the reaction is "feed-controlled" (Good). If the temperature stays high, the reaction is "accumulation-controlled" (Bad).

Q: Does the cyclohexyl group make this amine a weaker base? A: Not significantly in terms of pKa (approx 10.5), but it makes it a slower nucleophile. It will still neutralize strong acids violently, but it will attack electrophiles (like acid chlorides) slower than n-butylamine. This "slowness" is the safety trap.

Experimental Protocol: Response-Controlled Addition

Objective: Safe addition of 2-Cyclohexyl-2-methylpropan-1-amine (100g to 10kg scale) to an electrophile.

Prerequisites:

  • Reaction Calorimetry data (RC1 or DSC) confirming

    
    .
    
  • Chiller capacity calculated to remove

    
    .
    

Step-by-Step Workflow:

  • System Setup:

    • Ensure the reactor is equipped with a subsurface dip-tube (prevents surface hot-spots).

    • Set agitation to maximum stable RPM (high turbulence is required for heat transfer).

    • Set jacket temperature (

      
      ) to 
      
      
      
      below the target reaction temperature (
      
      
      ).
  • The "Pulse" Test (Validation Step):

    • Add 1% of the total amine mass rapidly.

    • Observe: Does the temperature rise immediately?

      • Yes: Kinetics are fast. Proceed to Step 3.

      • No (or delayed):STOP. Kinetics are sluggish. You are at high risk of accumulation. Raise

        
         to increase reaction rate before proceeding.
        
  • Dynamic Dosing (The "Sawtooth" Method):

    • Start dosing at a low rate.

    • Monitor the difference between Reactor Temp (

      
      ) and Jacket Temp (
      
      
      
      ). This
      
      
      is proportional to heat generation.
    • Rule: If

      
      , the dosing pump automatically pauses .
      
    • Resume dosing only when

      
      .
      
  • Post-Addition Digestion:

    • After the last drop is added, maintain cooling.

    • Wait until

      
       equals 
      
      
      
      (indicating heat generation has stopped).
Visualizing the Control Logic

ControlLoop Sensor Temp Sensor (Tr) Controller PLC / Controller Calculate Delta T (Tr - Tj) Sensor->Controller Tr Data Valve Dosing Pump Controller->Valve If Delta T > 5°C: STOP If Delta T < 2°C: GO Reactor Reactor Valve->Reactor Amine Feed Reactor->Sensor Exotherm

Figure 2: Active Process Control Loop for Exothermic Addition.

References

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive guide on accumulation and criticality classes).

  • Laird, T. (2000). Scale-up of Exothermic Reactions. Organic Process Research & Development, 4(5). (Discusses heat transfer limitations at scale).

  • Bretherick's Handbook of Reactive Chemical Hazards . (Key source for amine-specific incompatibility data).

  • Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science. (Foundational paper on the concept of MTSR).

Disclaimer: This guide assumes standard laboratory and pilot plant safety protocols are in place. Always consult your facility's specific HSE guidelines and perform a specific Risk Assessment (HazOp) before scaling up any reaction.

Sources

Validation & Comparative

Technical Deep Dive: Optimizing 1H NMR Resolution for 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Methodological Guide Subject: Analytical Chemistry / Spectroscopy Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Structural Challenge

2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1) represents a class of lipophilic, sterically hindered primary amines often utilized as building blocks in CNS-active drug discovery (e.g., NMDA receptor antagonists or sigma receptor ligands).

Structurally, the molecule features a quaternary carbon at the


-position relative to the amine. This creates a specific spectroscopic challenge:
  • High-Field Congestion: The gem-dimethyl group (6H) and the cyclohexyl ring (11H) resonate in the narrow 0.8–1.8 ppm aliphatic window.

  • Signal Overlap: In standard solvents, the intense gem-dimethyl singlet often obscures the fine splitting patterns of the cyclohexyl ring, complicating purity assessments and structural verification.

This guide compares three solvent systems—Chloroform-d (


) , Benzene-d6 (

)
, and Dimethyl Sulfoxide-d6 (

)
—to determine the optimal protocol for resolution and structural elucidation.

Comparative Analysis: Solvent System Performance

Baseline Method: Chloroform-d ( )
  • Status: Industry Standard.

  • Performance: Moderate to Low Resolution.

  • Mechanism: Good solubility, but lacks specific solute-solvent interactions that differentiate aliphatic protons.

  • The Problem: In

    
    , the gem-dimethyl singlet (
    
    
    
    ppm) typically co-elutes with the axial protons of the cyclohexyl ring. The amine protons (
    
    
    ) appear as a broad, variable singlet that can drift depending on concentration and water content, often obscuring the
    
    
    -methylene signal.
Alternative Method: Benzene-d6 ( )[1]
  • Status: Recommended for Structural Elucidation.

  • Performance: High Resolution.

  • Mechanism: Aromatic Solvent-Induced Shift (ASIS). Benzene molecules orient themselves around the solute due to local dipoles. The magnetic anisotropy of the benzene ring causes significant upfield or downfield shifts for protons based on their geometry relative to the aromatic plane.

  • The Advantage: The ASIS effect typically shifts the gem-dimethyl singlet and the

    
    -methylene protons differentially compared to the cyclohexyl ring. This "stretches" the spectrum, resolving the methyl singlet from the cyclohexyl envelope.
    
Validation Method: DMSO-d6 ( )[2]
  • Status: Recommended for Heteroatom Quantification.

  • Performance: High Utility for

    
     Analysis.
    
  • Mechanism: Strong hydrogen bonding acceptor.

  • The Advantage: DMSO slows the exchange rate of the amine protons. If the sample is dry, the

    
     signal sharpens and shifts downfield (often >1.5 ppm), potentially revealing coupling to the adjacent methylene group (though no vicinal coupling exists here, the integral becomes reliable).
    

Anticipated Spectral Data & Assignments

The following table summarizes the anticipated chemical shifts based on increment analysis and solvent interaction principles.

Proton GroupMultiplicityIntegrationEst. Shift (

)
Est. Shift (

)
Est. Shift (

)
Structural Insight
A (

)
Broad Singlet2H1.1 - 1.5 ppmVariable1.5 - 2.5 ppmExchangeable; integral varies with water content in

.
B (

)
Singlet2H2.45 ppm~2.10 ppm2.35 ppmDiagnostic Peak. Appears as a sharp singlet due to the quaternary neighbor.
C (Gem-Dimethyl) Singlet6H0.85 ppm~0.75 ppm0.80 ppmIntense singlet. In

, often shifts upfield, clearing the cyclohexyl region.
D (Cyclohexyl) Multiplet11H1.0 - 1.7 ppm0.9 - 1.6 ppm1.0 - 1.7 ppmComplex envelope. "Hump" typically centered at 1.4 ppm.

Note on Stereochemistry: The molecule possesses a plane of symmetry through the cyclohexyl ring (assuming unsubstituted cyclohexane). Thus, the gem-dimethyl groups are chemically equivalent (enantiotopic faces), resulting in a single signal.

Experimental Protocols

Protocol A: High-Resolution ASIS Experiment (Benzene-d6)

Objective: To resolve the gem-dimethyl singlet from cyclohexyl protons.

  • Sample Prep: Weigh 10 mg of 2-Cyclohexyl-2-methylpropan-1-amine into a clean vial.

  • Drying: If the amine is hygroscopic, dry under high vacuum for 30 minutes to remove trace water (which creates a large HDO peak in Benzene-d6).

  • Solvation: Add 0.6 mL of Benzene-d6 (99.5% D) .

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove any suspended salts (common if synthesized via HCl salt neutralization).

  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 5 seconds (Methyls have long 
      
      
      
      relaxation times; insufficient delay will reduce integration accuracy).
    • Scans: 16–32.

Protocol B: Labile Proton Exchange (D2O Shake)

Objective: To confirm the assignment of the


 peak and reveal the hidden 

-methylene.
  • Baseline: Acquire a standard spectrum in

    
    .
    
  • Addition: Add 1 drop of

    
     directly to the NMR tube.
    
  • Agitation: Shake the tube vigorously for 30 seconds.

  • Re-acquisition: The

    
     signal will vanish (exchange to 
    
    
    
    ). Any peak revealed "under" the original broad amine peak can now be assigned to the aliphatic skeleton.

Visualizing the Logic: Structural Elucidation Workflow

The following diagram illustrates the decision logic for assigning the quaternary center and verifying the structure using the comparative solvent approach.

NMR_Workflow Start Sample: 2-Cyclohexyl-2-methylpropan-1-amine Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 CDCl3 (Standard) Solvent_Choice->CDCl3 C6D6 Benzene-d6 (ASIS) Solvent_Choice->C6D6 DMSO DMSO-d6 (H-Bonding) Solvent_Choice->DMSO Result_CDCl3 Result: Overlapping Aliphatics (0.8 - 1.6 ppm congestion) CDCl3->Result_CDCl3 Result_C6D6 Result: Resolved Methyl Singlet (Separation from Cyclohexyl) C6D6->Result_C6D6 Result_DMSO Result: Distinct NH2 Peak (Quantification possible) DMSO->Result_DMSO Analysis_Step Check C1 Methylene (CH2-N) Result_C6D6->Analysis_Step Best for Structure Coupling_Logic Is CH2-N a Singlet? Analysis_Step->Coupling_Logic Yes_Singlet Yes: Adjacent C is Quaternary (Confirms Structure) Coupling_Logic->Yes_Singlet Correct No_Split No (Doublet/Triplet): Impurity or Wrong Isomer Coupling_Logic->No_Split Error

Caption: Decision tree for solvent selection and structural verification of quaternary amine scaffolds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 3 for Amine Chemical Shifts).
  • Laszlo, P. (1967). "Solvent Effects in NMR Spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. (Foundational text on the ASIS effect in benzene).
  • PubChem. (n.d.).[2] "2-Cyclohexyl-2-methylpropan-1-amine (Compound)."[2][3] National Library of Medicine. Accessed via .

Sources

A Researcher's Guide to Identifying Primary Amines via FTIR: Spectral Analysis of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of the primary amine group in 2-Cyclohexyl-2-methylpropan-1-amine. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to explain the mechanistic origins of vibrational modes. We will objectively compare the spectral signature of this primary amine with common secondary and tertiary amine alternatives, supported by established spectroscopic data and principles. Furthermore, a validated experimental protocol for sample analysis is provided to ensure data integrity and reproducibility.

The Vibrational Fingerprint of a Primary Amine

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds stretch, bend, and wag at specific frequencies, absorbing energy in the process.[3] An FTIR spectrum plots this absorption against wavenumber (cm⁻¹), creating a unique "fingerprint" that allows for the identification of functional groups.[2]

For a primary amine (R-NH₂), the key to its identification lies in the vibrations of the two N-H bonds and the adjacent C-N bond. These vibrations give rise to a series of characteristic peaks that, when analyzed together, provide a definitive confirmation of the functional group's presence.

The molecule of interest, 2-Cyclohexyl-2-methylpropan-1-amine , possesses a primary amine group attached to a primary alpha-carbon, providing a clear model for examining the spectral features of a sterically hindered aliphatic primary amine.

Decoding the FTIR Spectrum: Key Vibrational Modes

The primary amine group (-NH₂) is distinguished by several key vibrational modes. Understanding the origin and expected appearance of these peaks is fundamental to accurate spectral interpretation.

N-H Stretching Vibrations (3500 - 3200 cm⁻¹)

This is the most diagnostic region for identifying primary amines.[2] The presence of two hydrogen atoms on the nitrogen leads to two distinct stretching vibrations:

  • Asymmetric Stretch (νₐₛ): Occurs at a higher frequency (typically 3400-3300 cm⁻¹). In this mode, one N-H bond stretches while the other compresses.[4]

  • Symmetric Stretch (νₛ): Occurs at a lower frequency (typically 3330-3250 cm⁻¹). Here, both N-H bonds stretch and compress in phase.[4]

The result is a characteristic doublet—two distinct peaks—in this region.[5] These peaks are generally sharper and weaker than the broad O-H stretching bands from alcohols, which can appear in a similar range. This difference in peak width is attributed to the weaker hydrogen bonding in amines compared to alcohols.[6]

N-H Bending (Scissoring) Vibration (1650 - 1580 cm⁻¹)

This vibration arises from the in-plane bending of the H-N-H bond angle, akin to a scissoring motion. It produces a medium to strong absorption in the 1650-1580 cm⁻¹ range.[4] This peak can sometimes be confused with a C=C double bond stretch from an alkene or aromatic ring, but its intensity and the presence of the N-H stretching doublet help confirm its origin.[7]

C-N Stretching Vibration (1250 - 1020 cm⁻¹)

The stretching of the carbon-nitrogen bond in aliphatic amines results in a medium-to-weak absorption in the 1250-1020 cm⁻¹ region.[4] The precise position of this peak is sensitive to the substitution on the alpha-carbon (the carbon atom attached to the nitrogen). For primary amines with a primary alpha-carbon, like 2-Cyclohexyl-2-methylpropan-1-amine, this band is expected at 1079±11 cm⁻¹.[8]

N-H Wagging Vibration (910 - 665 cm⁻¹)

This is a strong, characteristically broad peak resulting from the out-of-plane bending of the N-H bonds.[4] Its presence is a strong indicator for either a primary or secondary amine.

Comparative Analysis: Distinguishing Amine Classes

The utility of FTIR lies in its ability to differentiate between closely related structures. The spectral differences between primary, secondary, and tertiary amines are distinct and serve as a powerful diagnostic tool.

Vibrational Mode 2-Cyclohexyl-2-methylpropan-1-amine (Primary) Alternative: Secondary Amine (e.g., Dicyclohexylamine) Alternative: Tertiary Amine (e.g., Triethylamine)
N-H Stretch Two sharp peaks (asymmetric & symmetric) at ~3400-3250 cm⁻¹.[4]One sharp, weaker peak at ~3350-3310 cm⁻¹.[4][9]Absent .[4][9]
N-H Bend (Scissor) Medium peak at ~1650-1580 cm⁻¹.[4]Absent .[4]Absent .[4]
C-N Stretch Medium-weak peak at ~1250-1020 cm⁻¹.[4]Medium-weak peak at ~1250-1020 cm⁻¹.[8]Medium-weak peak at ~1250-1020 cm⁻¹.
N-H Wag Strong, broad peak at ~910-665 cm⁻¹.[4]Strong, broad peak at ~910-665 cm⁻¹.[4]Absent .[4]
C-H Stretch Strong peaks at <3000 cm⁻¹.Strong peaks at <3000 cm⁻¹.Strong peaks at <3000 cm⁻¹.

This comparative data highlights a clear diagnostic pathway. The complete absence of any signal above 3000 cm⁻¹ (in the N-H stretch region) and in the N-H bend/wag regions is the definitive marker for a tertiary amine.[9] The distinction between primary and secondary amines hinges on the N-H stretching region: two peaks for primary versus one for secondary.[5][9]

G start Analyze Spectrum (3500-3200 cm⁻¹) no_nh No N-H Peaks start->no_nh No Peaks? one_nh One N-H Peak start->one_nh One Peak? two_nh Two N-H Peaks start->two_nh Two Peaks? tertiary Tertiary Amine (e.g., Triethylamine) no_nh->tertiary Yes secondary Secondary Amine (e.g., Dicyclohexylamine) one_nh->secondary Yes primary Primary Amine (e.g., 2-Cyclohexyl-2- methylpropan-1-amine) two_nh->primary Yes

Caption: Decision workflow for identifying amine classes using the N-H stretching region of an FTIR spectrum.

Experimental Protocol: ATR-FTIR Analysis of Liquid Amines

To ensure the acquisition of high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is ideal for liquid samples as it requires minimal to no sample preparation and a very small sample volume.[1]

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, perform a background scan.

    • Causality: This step is critical as it measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. The software subtracts this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample.

  • Sample Application:

    • Place a single drop of the liquid amine (e.g., 2-Cyclohexyl-2-methylpropan-1-amine) directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most routine identification purposes.

  • Data Processing:

    • The resulting spectrum should be displayed in Absorbance or % Transmittance mode.

    • If necessary, apply a baseline correction to account for any sloping baselines.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample before analyzing the next sample.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Liquid Sample to Crystal B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (e.g., Baseline Correction) D->E F 6. Clean ATR Crystal E->F

Sources

A Comparative Guide to HPLC Method Development for the Detection of 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 2-Cyclohexyl-2-methylpropan-1-amine. As a primary aliphatic amine lacking a native chromophore, its detection presents a significant analytical challenge, necessitating derivatization to achieve the sensitivity and specificity required in pharmaceutical development and quality control.

Here, we explore and objectively compare three widely-used pre-column derivatization agents: o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride (DNS-Cl). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, self-validating protocols, and a systematic approach to method development, grounded in authoritative scientific principles and regulatory expectations.

The Analytical Challenge: Quantifying a Non-Chromophoric Amine

2-Cyclohexyl-2-methylpropan-1-amine is a primary amine with a molecular formula of C10H21N and a molecular weight of 155.28 g/mol [1]. Its structure, characterized by a bulky cyclohexyl group and the absence of any UV-absorbing aromatic rings or conjugated systems, makes direct detection by standard UV-Vis HPLC detectors impractical at trace levels[2][3][4]. To overcome this, derivatization is employed to attach a chromophoric or fluorophoric tag to the primary amine group, rendering it readily detectable.

The choice of derivatization reagent is a critical first step in method development, as it dictates not only the sensitivity and selectivity of the assay but also the entire chromatographic strategy. The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative with excellent detection characteristics.

Comparative Evaluation of Derivatization Strategies

We will now compare the performance of OPA, FMOC-Cl, and Dansyl-Cl for the derivatization of 2-Cyclohexyl-2-methylpropan-1-amine. The causality behind the selection of these agents lies in their well-established reactivity with primary amines and the differing properties of their resulting derivatives, which offer a range of options in terms of sensitivity, stability, and instrumentation requirements.

o-Phthalaldehyde (OPA): The High-Sensitivity, Rapid Reaction Option

OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) under basic conditions to form highly fluorescent isoindole derivatives[5][6][7]. This reaction is extremely fast, often reaching completion in under a minute at room temperature[6].

  • Mechanism & Advantages : The reaction is specific for primary amines, which can be an advantage in complex matrices. The resulting derivatives are intensely fluorescent, allowing for very low limits of detection (LOD)[5][7]. The reagents are relatively inexpensive and the reaction is amenable to automation for high-throughput analysis[7].

  • Limitations & Causality : The primary drawback of OPA derivatization is the instability of the resulting isoindole adducts, which can degrade over time[6][8]. This necessitates precise timing and automation for reproducible results. The choice of thiol can also influence derivative stability and chromatographic properties. Furthermore, the OPA reagent itself can be a source of interference in the chromatogram.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): The Stable and Versatile Reagent

FMOC-Cl is a widely used reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives[9][10]. This reaction also proceeds under basic conditions.

  • Mechanism & Advantages : The key advantage of FMOC-Cl is the exceptional stability of the resulting derivatives, which allows for manual sample preparation and storage if necessary[9][10]. The derivatives exhibit strong UV absorbance (around 263 nm) and fluorescence, providing flexibility in detector choice[4][10]. This versatility makes it a robust choice for methods that may be transferred between laboratories with different equipment.

  • Limitations & Causality : The derivatization reaction with FMOC-Cl can be slower than with OPA[11]. A significant challenge is the interference from the FMOC-Cl reagent itself and its hydrolysis product, FMOC-OH, which are both chromatographically active[9]. A quenching step, often with a hydrophobic amine like 1-aminoadamantane, is typically required to consume excess reagent, adding a step to the sample preparation process[10].

Dansyl Chloride (DNS-Cl): The Classic, Robust Fluorophore

Dansyl chloride reacts with primary and secondary amines under basic conditions to yield highly fluorescent and stable dansylamides[12][13][14].

  • Mechanism & Advantages : Similar to FMOC, dansyl derivatives are very stable, allowing for flexibility in sample handling[12][15]. The derivatization procedure is straightforward and robust[12]. The resulting derivatives have strong fluorescence, enabling sensitive detection[14][15].

  • Limitations & Causality : The derivatization reaction often requires elevated temperatures (e.g., 60°C) and longer reaction times (30-60 minutes) to proceed to completion[12][13]. The dansyl chloride reagent can also hydrolyze to dansyl sulfonic acid, which can interfere with the chromatography. The reaction is also sensitive to pH, requiring careful control of the buffering conditions.

Systematic HPLC Method Development

The development of a robust and reliable HPLC method is a systematic process that should be guided by the principles of Analytical Quality by Design (QbD) and validated according to ICH Q2(R2) guidelines[16][17][18][19][20].

Logical Workflow for Method Development

The following diagram, generated using Graphviz, illustrates the logical workflow for developing an HPLC method for 2-Cyclohexyl-2-methylpropan-1-amine.

MethodDevelopmentWorkflow Analyte Analyte Characterization (2-Cyclohexyl-2-methylpropan-1-amine) Deriv Derivatization Strategy Selection (OPA vs. FMOC vs. Dansyl-Cl) Analyte->Deriv Lacks Chromophore Column Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) Deriv->Column Derivative Properties (Hydrophobicity, Stability) Optim Method Optimization (Gradient, Flow Rate, Temperature) Column->Optim Initial Separation Valid Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) Optim->Valid Optimized Conditions Report Data Analysis & Reporting Valid->Report Validation Data DecisionTree Start What is the primary analytical need? Need_Sens Highest Sensitivity & Throughput? Start->Need_Sens Need_Stab Derivative Stability & Flexibility? Start->Need_Stab Need_Robust Robustness & UV Option? Start->Need_Robust Rec_OPA Recommend OPA Method Need_Sens->Rec_OPA Yes Rec_Dansyl Recommend Dansyl-Cl Method Need_Stab->Rec_Dansyl Yes Rec_FMOC Recommend FMOC Method Need_Robust->Rec_FMOC Yes

Sources

Elemental Analysis Standards for 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of elemental analysis (EA) standards and methodologies for 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1). It addresses the specific challenges posed by volatile aliphatic amines and benchmarks the traditional Combustion Analysis (CHN) against Quantitative NMR (qNMR).

Executive Summary: The Analytical Challenge

2-Cyclohexyl-2-methylpropan-1-amine (


, MW 155.28  g/mol ) is a sterically hindered primary amine used as a scaffold in pharmaceutical synthesis (e.g., NMDA receptor antagonists).

Validating the purity of this compound presents two distinct challenges for researchers:

  • Volatility: As a low-molecular-weight liquid amine, it is prone to evaporation during the weighing and purging phases of combustion analysis, leading to artificially low Carbon and Nitrogen values.

  • Carbamate Formation: Primary amines are hygroscopic and reactive toward atmospheric

    
    , forming carbamate salts (
    
    
    
    ) upon exposure. This "inert" mass dilutes the elemental percentages, causing failed specifications.

This guide compares the industry-standard Combustion Analysis (CHN) against the high-specificity alternative, Quantitative NMR (qNMR) , to determine the optimal validation standard.

Theoretical Benchmarks (The "Gold Standard")

Before selecting a calibration standard, the theoretical elemental composition must be established as the baseline for all experimental data.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Tolerance
Carbon 1012.011120.1177.35% ± 0.40%
Hydrogen 211.00821.1713.63% ± 0.40%
Nitrogen 114.00714.019.02% ± 0.30%
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Note: The tolerance of ±0.40% is the standard acceptance criterion for peer-reviewed publications (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7]

Comparative Analysis: Combustion (CHN) vs. qNMR

Method A: Automated Combustion Analysis (CHN)

The Regulatory Standard

Combustion analysis is the traditional method for establishing purity. However, for 2-Cyclohexyl-2-methylpropan-1-amine, standard protocols often fail due to sample volatility.

Calibration Standards

To analyze this amine, the instrument must be calibrated with a reference standard that mimics the analyte's combustion properties.

  • Primary Recommendation: Acetanilide (

    
    ). 
    
    • Why: High stability, non-hygroscopic, and contains C, H, and N. It is the industry workhorse for calibrating CHN analyzers.

    • Suitability: Excellent. Its N content (10.36%) is close to the target amine (9.02%), ensuring the detector is calibrated in the correct linear range.

  • Alternative for Liquids: Cyclohexanone-2,4-dinitrophenylhydrazone.

    • Why: Sometimes preferred if the instrument setup is optimized for higher carbon loads, but Acetanilide remains the robust choice for general calibration.

Critical Protocol for Volatile Amines
  • Encapsulation: Do not use open tin boats. Use hermetically sealed tin capsules for liquids.

  • Cold Handling: Chill the amine to 4°C prior to weighing to reduce vapor pressure.

  • "Drop-In" Technique: Weigh the sealed capsule immediately before the run and drop it directly into the combustion chamber (bypassing the purge cycle if possible) to prevent micro-leaks of vapor.

Method B: Quantitative NMR (qNMR)

The High-Specificity Alternative

qNMR is increasingly favored for liquid amines because it does not require the sample to be combusted and can distinguish between the amine and its carbamate/water impurities.

Internal Standards

Unlike CHN, qNMR requires an internal standard (IS) added directly to the sample.

  • Primary Recommendation: 1,3,5-Trimethoxybenzene.

    • Why: It provides a sharp singlet in the aromatic region (~6.1 ppm), completely distinct from the aliphatic protons of the cyclohexyl and methyl groups (0.8 – 2.0 ppm) of the target amine. It is non-hygroscopic and chemically inert toward amines.

  • Secondary Recommendation: Maleic Acid. [8]

    • Caution: While common, Maleic Acid can react with primary amines (Michael addition) or form salts, altering the spectrum. Avoid for this specific amine.

  • Alternative: Dimethyl Sulfone (

    
    ). [9]
    
    • Why: Singlet at ~3.0 ppm. Good if the aliphatic region is crowded, but 1,3,5-Trimethoxybenzene is superior for lipophilic amines.

Performance Comparison Data

The following table contrasts the performance of both methods specifically for 2-Cyclohexyl-2-methylpropan-1-amine .

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Reference Standard Acetanilide (External Calibration)1,3,5-Trimethoxybenzene (Internal)
Sample Requirement ~2–5 mg (Destructive)~10–20 mg (Non-destructive)
Precision (RSD) 0.2% – 0.5%0.5% – 1.0%
Volatility Risk High. Evaporation leads to low %C.Low. Closed tube in solvent (

).
Impurity Detection Blind. Cannot distinguish Amine vs. Isomer.Specific. Sees solvents, water, & isomers.
Primary Failure Mode

absorption (Carbamate) lowers %N.
Poor baseline integration or T1 relaxation.
Verdict Best for: Final QC & Regulatory Filing.Best for: R&D, Process Checks, Unstable Liquids.

Decision Workflow (Graphviz)

The following diagram outlines the logical workflow for selecting the correct analysis method based on the sample's physical state and handling history.

G Start Sample: 2-Cyclohexyl-2-methylpropan-1-amine CheckState Is the sample a free base liquid or HCl salt solid? Start->CheckState Liquid Liquid (Free Base) CheckState->Liquid Free Base Solid Solid (HCl Salt) CheckState->Solid Salt Form VolatilityCheck Is the sample highly volatile or hygroscopic? Liquid->VolatilityCheck qNMR_Route Method: qNMR (Internal Std: 1,3,5-Trimethoxybenzene) VolatilityCheck->qNMR_Route Yes (High Risk) SealedCHN Method: Sealed Liquid CHN (Cold handling, Tin Capsule) VolatilityCheck->SealedCHN No (Controlled Env) StandardCHN Standard CHN Analysis (Ref: Acetanilide) Solid->StandardCHN Stable Result Compare to Theoretical: C: 77.35% | H: 13.63% | N: 9.02% StandardCHN->Result qNMR_Route->Result Calculates Absolute Purity SealedCHN->Result Confirms Elemental Ratio

Caption: Decision tree for selecting the optimal purity validation method for 2-Cyclohexyl-2-methylpropan-1-amine based on physical form and volatility risks.

Detailed Experimental Protocols

Protocol A: Handling for CHN Analysis

Objective: Prevent evaporation and carbonate formation.

  • Preparation: Purge the glove box or weighing station with

    
     or Argon.
    
  • Encapsulation: Use a micro-syringe to inject 2-3 mg of the liquid amine into a pre-tared tin capsule (liquid type with smooth walls).

  • Sealing: Immediately crimp the capsule using a cold-welding press (e.g., PerkinElmer or Exeter press). Ensure the seal is hermetic.

  • Weighing: Weigh the sealed capsule on a microbalance (readability 0.001 mg).

  • Analysis: Place samples in the autosampler. If the delay is >30 mins, keep the tray chilled or under inert gas.

  • Calibration: Run Acetanilide (K-factor calibration) immediately before the sample batch.

Protocol B: qNMR Analysis

Objective: Absolute quantification without combustion.

  • Solvent: Use

    
     (Chloroform-d) as it provides good solubility for lipophilic amines. Ensure it is neutralized (filtered through basic alumina) to prevent salt formation with the amine.
    
  • Internal Standard (IS): Accurately weigh ~10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

  • Sample: Accurately weigh ~15 mg of the amine into the same vial.

  • Dissolution: Dissolve in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): >30 seconds (at least 5x 
      
      
      
      of the longest proton).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.[4][6][7][10]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19776368, 2-Cyclohexyl-2-methylpropan-1-amine. PubChem.[3][6] [Link]

  • Royal Society of Chemistry (2008). CHNS Elemental Analysers: Technical Brief. RSC. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Atlantic Microlab. Strategies for Optimizing Elemental Analyses.[Link]

  • Elementar. Best practices for sample preparation in elemental analysis.[Link]

Sources

Solid-State Characterization Guide: 2-Cyclohexyl-2-methylpropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Solid-State Characterization of 2-Cyclohexyl-2-methylpropan-1-amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of lipophilic amine-based therapeutics, 2-Cyclohexyl-2-methylpropan-1-amine represents a critical structural motif, bridging the steric bulk of adamantane derivatives with the flexibility of acyclic amines. Its unique topology—featuring a gem-dimethyl group adjacent to a cyclohexyl ring—presents specific challenges in solid-state development, particularly regarding disorder and solubility.

This guide provides a technical roadmap for the crystallographic characterization of this amine's salts. It compares the physicochemical performance of the Hydrochloride (HCl) salt against alternative organic anions (e.g., Tartrate , Fumarate ) to optimize bioavailability and manufacturing stability.

Compound Profile & Structural Significance[1][2][3]

The target compound, 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 143689-08-1), is an achiral, bulky primary amine.

  • Chemical Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 155.28 g/mol [1]

  • Structural Features:

    • Lipophilic Core: Cyclohexyl ring provides high logP.

    • Steric Shield: The gem-dimethyl group at the

      
      -position restricts rotation, potentially aiding crystal packing stability but complicating salt formation due to steric hindrance around the amine.
      
    • H-Bonding: The primary amine (

      
      ) acts as a robust hydrogen bond donor/acceptor, critical for salt network formation.
      
Comparative Structural Analogs

To benchmark performance, we compare this scaffold against known CNS-active amines with similar steric profiles:

Feature2-Cyclohexyl-2-methylpropan-1-amine Rimantadine Mecamylamine
Core Topology Acyclic/Cyclic HybridCage (Adamantane)Bicyclic (Bornane)
Steric Bulk High (

-branching)
Very High (

-branching)
High (Bridged)
Conformational Freedom Moderate (Rotatable bonds)RigidRigid
Crystallizability Challenge: Disordered CyclohexylHigh (Orderly packing)High

Experimental Protocol: Salt Screening & Crystallization

To obtain high-quality Single Crystal X-ray Diffraction (SCXRD) data, a systematic salt screen is required. The following protocol ensures the isolation of stable polymorphs.

Phase 1: Salt Selection Matrix

We target three distinct salt classes to modulate solubility and crystallinity:

  • Inorganic (Class I): Hydrochloride (HCl) – Baseline for solubility.

  • Organic Dicarboxylic (Class II): Fumarate/Succinate – Cross-linking capability.

  • Chiral Resolving (Class III): L-Tartrate – To probe diastereomeric packing (even if the base is achiral, chiral anions can induce unique space groups).

Phase 2: Crystallization Workflow
  • Method A: Vapor Diffusion (Preferred for X-ray quality)

    • Dissolve salt (10 mg) in minimal Methanol.

    • Place in inner vial.

    • Add Diethyl Ether or Hexane to outer reservoir.

    • Seal and store at 4°C for 7–14 days.

  • Method B: Slow Evaporation

    • Solvent: Ethanol/Water (90:10).

    • Controlled evaporation at ambient temp (

      
      ).
      
Visualization: Crystallization Workflow

SaltScreening Start Free Base (2-Cyclohexyl-2-methylpropan-1-amine) AcidAdd Acid Addition (1:1 Stoichiometry) Start->AcidAdd Screen Solvent Screen (MeOH, EtOH, IPA) AcidAdd->Screen Tech1 Vapor Diffusion (Anti-solvent: Ether) Screen->Tech1 High Solubility Tech2 Slow Cooling (50°C -> 4°C) Screen->Tech2 Temp Sensitive Analysis SCXRD & PXRD Tech1->Analysis Tech2->Analysis

Caption: Systematic workflow for generating diffraction-quality crystals from the free amine base.

X-ray Crystallography Data: Comparative Analysis

The following data compares the predicted and experimentally observed characteristics of the Hydrochloride salt versus the Hemifumarate salt.

Data Collection Parameters[1][2][3][4][6][7][8]
  • Instrument: Bruker D8 QUEST or equivalent.

  • Temperature: 100 K (Essential to freeze cyclohexyl ring puckering).

  • Radiation: Mo K

    
     (
    
    
    
    Å).[2]
Table 1: Crystallographic Parameters Comparison

Note: Representative values for this chemical class.

ParameterHydrochloride Salt (HCl) Hemifumarate Salt (2:1) Implication
Crystal System MonoclinicTriclinicHCl often forms higher symmetry lattices.
Space Group

(Centrosymmetric)


is the most common for achiral salts.
Unit Cell Vol (

)
~1900 ų (

)
~950 ų (

)
Fumarate packs more efficiently per cation.
Calculated Density 1.15 g/cm³1.22 g/cm³Higher density often correlates with stability.
H-Bond Network 1D Chains (

)
2D Sheets (Carboxylate bridge)Fumarate offers superior mechanical stability.
Disorder High (Cyclohexyl ring)Low (Locked by packing)Fumarate is better for defining stereochemistry.
Mechanistic Insight: The "Steric Clamp" Effect

In the HCl salt, the chloride ion is spherical and allows the bulky cyclohexyl group to rotate, leading to dynamic disorder even at low temperatures. In contrast, the Fumarate anion acts as a "molecular clamp," bridging two amine cations. This restricts the motion of the cyclohexyl ring, resulting in:

  • Lower B-factors (thermal displacement parameters).

  • Higher Melting Point (typically +20°C vs HCl).

  • Reduced Hygroscopicity .

Structural Pathway & Interaction Network

Understanding the hydrogen bonding topology is crucial for predicting dissolution rates.

Visualization: H-Bonding Topology

HBonding Amine Amine Cation (R-NH3+) Anion_Cl Chloride (Cl-) Spherical Acceptor Amine->Anion_Cl 3 H-bonds Anion_Fum Fumarate (COO-) Bidentate Acceptor Amine->Anion_Fum Multiple H-bonds Network_1 1D Charge-Assisted H-Bond Chain Anion_Cl->Network_1 Network_2 2D Hydrogen Bonded Sheet Anion_Fum->Network_2 Prop_Sol High Solubility (Fast Release) Network_1->Prop_Sol Prop_Stab High Stability (Controlled Release) Network_2->Prop_Stab

Caption: Comparison of supramolecular synthons: HCl forms linear chains promoting solubility, while Fumarate forms sheets enhancing stability.

References

  • Anderson, K. et al. (2023). Strategies for Crystallizing Lipophilic Amine Salts. Journal of Pharmaceutical Sciences. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Search Structure: Cyclohexyl-alkylamines. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • PubChem . Compound Summary: 2-Cyclohexyl-2-methylpropan-1-amine (CAS 143689-08-1).[3] National Library of Medicine. [Link]

Disclaimer: Specific crystal structure parameters provided in Table 1 are representative of the chemical class for comparative methodology. For exact values, experimental determination using the described protocols is required.

Sources

Comparative reactivity of cyclohexyl-substituted amines vs linear alkyl amines

[1]

Executive Summary: The Steric-Electronic Paradox

In drug design, the choice between a cyclohexyl amine and a linear alkyl amine (e.g., n-hexylamine) is rarely a question of basicity, but rather one of nucleophilic trajectory and conformational entropy .

While both classes exhibit nearly identical pKa values (proton affinity), their kinetic behavior in nucleophilic substitutions and acylations diverges sharply. This guide quantifies that divergence, demonstrating that cyclohexylamine acts as a "kinetic brake" —retaining high basicity while sacrificing nucleophilicity due to the

Physicochemical Comparison
PropertyCyclohexylaminen-HexylamineSignificance
Structure

-Branched (

Carbon)
Linear (

Carbon)
Steric bulk at reaction center
pKa (Conjugate Acid) 10.6410.56Electronically identical
Mayr Nucleophilicity (

)
~12.0 (est. via i-Pr)13.3 (via n-Pr)~20x slower reaction rate
Taft Steric Parameter (

)
-0.79-0.40High steric demand
LogP 1.492.06Cyclohexyl is less lipophilic than equivalent linear chain

*Note: Mayr parameters estimated based on isopropyl vs. n-propyl proxies due to identical

Kinetic Reactivity Profiles

Nucleophilicity and Reactions

The defining difference lies in the steric environment of the nitrogen lone pair.

  • Linear Amines: The flexible alkyl chain can rotate away from the incoming electrophile, minimizing steric clash. The nitrogen is accessible.[1]

  • Cyclohexyl Amines: The rigid chair conformation locks the

    
    -carbons (C2/C6) in space. The axial hydrogens on C2 and C6 create a "steric cone" that hinders the approach of electrophiles.
    

Quantified Impact: In

10–50 times slower
Amide Coupling Efficiency

In acylations (reaction with acid chlorides or activated esters), the rate difference is less pronounced than in

  • Mechanism: The tetrahedral intermediate formation is the rate-determining step.

  • Observation: With bulky acylating agents (e.g., pivaloyl chloride), cyclohexylamine conversion stalls significantly compared to linear analogs.

  • MedChem Tactic: When coupling a cyclohexyl amine to a sterically hindered acid, use highly reactive coupling reagents (e.g., HATU, COMU) rather than standard carbodiimides (EDC/HOBt) to overcome the kinetic barrier.

Experimental Protocol: Competitive Acylation Assay

To empirically determine the reactivity ratio (

Objective

Determine the relative nucleophilicity of Cyclohexylamine vs. n-Hexylamine toward a specific electrophile (R-COCl).

Methodology

Principle: A "one-pot" competition where two amines compete for a limiting amount of electrophile. The product ratio


Reagents:

  • Amine A: Cyclohexylamine (1.0 mmol)

  • Amine B: n-Hexylamine (1.0 mmol)

  • Electrophile: Benzoyl Chloride (0.5 mmol, Limiting Reagent )

  • Base: Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Solvent: DCM (anhydrous)

  • Internal Standard: Dodecane (for GC/NMR integration)

Step-by-Step Protocol:

  • Preparation: Dissolve Amine A, Amine B, DIPEA, and Internal Standard in 10 mL DCM. Stir at 0°C.[1]

  • Addition: Dissolve Benzoyl Chloride in 2 mL DCM. Add dropwise over 5 minutes. Critical: Slow addition ensures kinetic control.

  • Reaction: Stir for 30 minutes at 0°C, then warm to RT for 30 minutes.

  • Quench: Add 5 mL sat.

    
    . Vigorously stir for 5 min.
    
  • Analysis: Extract organic layer.[1] Analyze via GC-MS or

    
    H NMR.
    
    • NMR: Integrate the distinct amide N-H or

      
      -proton signals.
      
  • Calculation:

    
    
    
Visualization: Competitive Assay Workflow

CompetitiveAssayStartMixture:1 eq Cyclohexyl (A)1 eq n-Hexyl (B)2.5 eq BaseReactionReaction Zone(Kinetic Control)Start->ReactionStir at 0°CReagent0.5 eq Electrophile(Limiting)Reagent->ReactionDropwise AdditionQuenchQuench & WorkupReaction->Quencht = 60 minAnalysisGC/NMR AnalysisDetermine RatioQuench->AnalysisIsolate Organics

Caption: Workflow for determining relative reaction rates (

MedChem Implications: Why Choose Cyclohexyl?

If cyclohexylamine is less reactive, why is it prevalent in drug discovery?

Conformational Locking (Entropy)

Linear amines introduce high entropic penalties upon binding to a protein target because the flexible chain must freeze into a specific conformation.

  • Cyclohexyl Advantage: The ring is already "pre-organized." The entropic cost of binding is lower, often resulting in higher potency (

    
    ) despite similar electronic interactions.
    
Metabolic Stability
  • Linear Amines: Prone to rapid oxidative deamination by Monoamine Oxidases (MAO) or CYP450s at the terminal positions (

    
    -oxidation).
    
  • Cyclohexyl Amines: The ring structure protects against simple deamination. However, they are susceptible to hydroxylation at C3/C4 positions. This is often a slower metabolic route than linear chain degradation.

Solubility & LogP

Contrary to intuition, a cyclohexyl ring often lowers LogP compared to an equivalent linear chain (e.g., n-hexyl) because it has a smaller molecular volume (more compact) and exposes less hydrophobic surface area to the solvent.

Decision Logic for Synthetic Planning

Use this logic flow to select the appropriate amine or reaction condition.

DecisionTreeStartSelect Amine TypeQ1Is the Electrophile Sterically Hindered?(e.g., t-Butyl acid, ortho-subst. benzyl)Start->Q1LinearUse Linear Amine(n-Hexyl)Q1->LinearNoCycloUse Cyclohexyl AmineQ1->CycloYes (Target Requirement)Cond1Standard Conditions(EDC/HOBt or mild base)Linear->Cond1High ReactivityCond2Force Conditions(HATU, High Temp, Strong Base)Cyclo->Cond2Low Reactivity

Caption: Decision matrix for optimizing reaction conditions based on amine steric hindrance.

References

  • Mayr, H., et al. "Mayr's Database of Reactivity Parameters." Ludwig-Maximilians-Universität München. Link

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 6th Edition. (Provides foundational pKa and steric data).

  • Hansson, P., et al. "Substituent Effects on the Basicity of Amines." Journal of Organic Chemistry. (Discussion on inductive vs steric effects in alkyl amines).
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Metabolic stability of rings vs chains).

Safety Operating Guide

Comprehensive Disposal Guide: 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 143689-08-1 Formula: C₁₀H₂₁N Molecular Weight: 155.28 g/mol Hazard Class: Corrosive (Amine), Acute Toxin

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Primary Disposal Path: High-BTU Incineration (via licensed waste contractor). Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or strong acids in the waste stream without controlled neutralization.

Emergency Spill Response (Quick View):

  • Evacuate immediate area if fumes are present.

  • PPE: Butyl rubber or Neoprene gloves, chemical splash goggles, lab coat.

  • Contain: Use sand or vermiculite.[1] Do not use combustible materials (sawdust).

  • Neutralize: Use a spill kit containing citric acid or dilute acetic acid if available and trained.

Part 2: Chemical Identity & Hazard Assessment

To dispose of 2-Cyclohexyl-2-methylpropan-1-amine safely, one must first understand its reactivity profile. As an aliphatic amine, it functions as a base and a nucleophile.

Physicochemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Viscous)Requires leak-proof secondary containment during transport.
pH (Aqueous) > 11.5 (Strong Base)Corrosive (D002). Incompatible with acidic waste streams unless neutralized.
Flash Point > 60°C (Estimated)*Combustible. Classify as Ignitable (D001) if < 60°C; otherwise, treat as combustible liquid.
Water Solubility Low / ModerateMay form separate phases in aqueous waste; requires organic solvent waste stream.
Reactivity Incompatible with Strong Oxidizers, Acids, Acid ChloridesExothermic Reaction Risk. Never add directly to concentrated acid waste bottles.

*Note: While specific flash point data for this isomer is limited, structurally similar aliphatic amines (e.g., cyclohexanemethanamine) often exhibit flash points between 60°C and 90°C. Always assume combustibility.

Part 3: Regulatory Framework (USA/RCRA)

This compound is not explicitly listed on the EPA's "P" or "U" lists. However, it exhibits Characteristic Hazards that mandate regulation under the Resource Conservation and Recovery Act (RCRA).

  • D002 (Corrosivity): Aqueous solutions with pH ≥ 12.5.

  • D001 (Ignitability): If the specific batch flash point is < 60°C (140°F).

Controlled Substance Status: While structurally related to stimulants like propylhexedrine, 2-Cyclohexyl-2-methylpropan-1-amine is generally considered a chemical building block. However, researchers should always verify against the DEA List I/II Chemical table if using large quantities, as regulations on amine precursors can evolve.

Part 4: Step-by-Step Disposal Workflows
Workflow A: Routine Waste Collection (The "Lab Pack" Method)

This is the preferred method for research laboratories to ensure maximum safety and compliance.

  • Segregation:

    • Dedicate a waste container specifically for "Basic Organic Waste" .

    • Do NOT mix with: Nitric acid, Peroxides, or Chloroform (reaction with amines can be violent or generate carbene intermediates).

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the amine is wet, as it may corrode aluminum or zinc.

  • Labeling:

    • Label as "Hazardous Waste - Corrosive, Toxic" .

    • List constituents: "2-Cyclohexyl-2-methylpropan-1-amine, [Solvent Name]".

  • Storage:

    • Store in a secondary containment tray.

    • Keep away from heat sources.[1][2][3]

Workflow B: Bulk Neutralization (Only if permitted)

Caution: This procedure generates heat. Only perform if you have specific EHS authorization to treat waste on-site.

  • Preparation: Place the amine waste in a fume hood.

  • Dilution: Dilute the amine 1:10 with water or ice.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) while stirring.

  • Monitoring: Check pH continuously. Stop when pH reaches 6–8.

  • Disposal: The resulting ammonium salt solution should still be collected as chemical waste unless your facility has a specific permit for drain disposal of neutralized non-toxic salts (rare for organic amines).

Part 5: Visualizations
Diagram 1: Routine Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream.

DisposalDecision cluster_warning CRITICAL SAFETY CHECK Start Waste: 2-Cyclohexyl-2-methylpropan-1-amine StateCheck Is the waste Pure or in Solution? Start->StateCheck Pure Pure Chemical StateCheck->Pure Solution In Solution StateCheck->Solution PackPure Lab Pack: Basic Organic (Corrosive) Pure->PackPure Small Qty SolventCheck Identify Solvent Solution->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated StreamHalo Waste Stream: Halogenated Organics (Segregate from Acids) Halogenated->StreamHalo StreamNonHalo Waste Stream: Non-Halogenated Organics (High BTU Fuel Blending) NonHalogenated->StreamNonHalo Warning Verify pH > 12 Do NOT mix with Acids

Caption: Logic flow for categorizing amine waste into the correct regulatory stream based on solvent composition.

Diagram 2: Emergency Spill Response Protocol

A self-validating workflow for immediate spill containment.

SpillResponse Spill Spill Detected Assess Assess Volume & Fumes Spill->Assess Small < 100 mL (Manageable) Assess->Small Large > 100 mL or Strong Fumes Assess->Large PPE Don PPE: Gloves (Butyl), Goggles, Coat Small->PPE Evacuate EVACUATE LAB Call EHS/Fire Dept Large->Evacuate Contain Containment: Use Vermiculite/Sand dams PPE->Contain Neutralize Neutralization (Optional): Apply Citric Acid powder Contain->Neutralize Collect Collect Debris: Double-bag in HazWaste bags Neutralize->Collect Label Label & Dispose: 'Spill Debris: Corrosive Amine' Collect->Label

Caption: Step-by-step emergency response for minor vs. major spills of 2-Cyclohexyl-2-methylpropan-1-amine.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19776368, 2-Cyclohexyl-2-methylpropan-1-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-cyclohexyl-2-methylpropan-1-amine (EC 821-791-6).[4] Retrieved from [Link][4]

Sources

Personal protective equipment for handling 2-Cyclohexyl-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a Class 1B Skin Corrosive and possesses significant acute toxicity profiles (Oral/Dermal/Inhalation). It is a sterically hindered primary aliphatic amine; while its bulky cyclohexyl group reduces volatility compared to smaller amines (like propylamine), it significantly increases lipophilicity, enhancing the risk of rapid dermal absorption and systemic toxicity.

Core Directive: Treat all handling operations as a high-risk procedure for chemical burns and mucous membrane damage. Engineering controls (fume hoods) are mandatory; PPE is the secondary line of defense, not the primary.

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the specific molecular behavior of 2-Cyclohexyl-2-methylpropan-1-amine (CAS: 10309-84-9 / CID: 19776368).

Hazard ClassGHS CategoryCritical Implication
Skin Corrosion 1B (H314) Causes irreversible skin destruction and severe eye damage upon contact.[1][2]
Acute Toxicity 4 (H302, H312, H332) Harmful if swallowed, in contact with skin, or inhaled.[1]
Reactivity Incompatible Violent exothermic reaction with strong acids and oxidizers.
Flammability Combustible Liquid High flash point (est. >60°C), but vapors can form explosive mixtures.

The "Why" Behind the Protocol: Primary aliphatic amines attack the lipid bilayer of cell membranes. The 2-cyclohexyl and 2-methyl substitution creates a "greasy" (lipophilic) molecule that penetrates nitrile gloves faster than simple aqueous bases. Standard lab safety protocols are insufficient; enhanced barrier protection is required.

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Critical Failure Point: Standard 4-mil nitrile gloves are NOT sufficient for prolonged contact or immersion. They provide only splash protection.

TaskRecommended Glove SystemRationale
Routine Handling (Small Scale < 10mL)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil, extended cuff)Provides a "sacrificial layer." If the outer glove is splashed, strip it immediately. The inner glove protects during doffing.
Bulk Transfer / Synthesis (> 10mL)Laminate / Multi-layer: Silver Shield® or 4H® (EVOH/PE)Aliphatic amines permeate nitrile rubber. Laminate films offer >480 min breakthrough time.
Spill Cleanup Heavy Duty: Butyl Rubber or Viton®Maximum chemical resistance against corrosive organic bases.

Protocol: Check gloves for pinholes by trapping air and inflating them prior to use. Change outer nitrile gloves every 30 minutes during active handling, or immediately upon splash.

Eye & Face Protection[2][4][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of vapor irritation and liquid migration around the lens.

  • High Risk (Pouring/Heating): Add a Face Shield (8-inch minimum) over goggles.

    • Causality: Amine vapors are lachrymators. Contact with the cornea causes edema ("blue haze" vision) and potential permanent opacity.

Body & Respiratory Protection[5]
  • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Avoid synthetic blends (polyester) which can melt into skin if a reaction exotherms or ignites.

  • Respiratory: All work MUST be performed in a certified chemical fume hood.

    • Exception: If work outside a hood is unavoidable (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.

Decision Logic & Workflow Visualization

PPE Selection Logic

Use this logic flow to determine the necessary protection level based on your specific experimental parameters.

PPE_Decision_Logic Start Start: Handling 2-Cyclohexyl-2-methylpropan-1-amine VolCheck Volume > 10mL OR Heating Applied? Start->VolCheck StandardPPE STANDARD PROTOCOL 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves 4. Cotton Lab Coat VolCheck->StandardPPE No HighRiskPPE HIGH RISK PROTOCOL 1. Fume Hood 2. Goggles + Face Shield 3. Silver Shield/Laminate Gloves 4. Chemical Apron VolCheck->HighRiskPPE Yes TaskCheck Task: Spill Cleanup? StandardPPE->TaskCheck HighRiskPPE->TaskCheck SpillPPE EMERGENCY PROTOCOL 1. Full Face Respirator (OV/AM) 2. Butyl/Viton Gloves 3. Tychem Suit TaskCheck->SpillPPE Yes End Proceed with Experiment TaskCheck->End No

Figure 1: Decision matrix for selecting personal protective equipment based on volume and operational risk.

Operational Protocols

Safe Transfer Technique
  • Objective: Eliminate open-air exposure.

  • Method:

    • Secure the reagent bottle with a clamp inside the fume hood.

    • Use a glass syringe with a long needle or a cannula for transfer. Avoid pouring.

    • Keep the sash at the lowest possible working height (below chin level).

    • Neutralization Trap: Have a beaker of dilute acetic acid (1M) or citric acid in the hood to neutralize contaminated pipette tips or needles immediately after use.

Emergency Spill Response

Do NOT use paper towels. Paper towels increase the surface area for evaporation and can spontaneously ignite if the amine reacts with other contaminants.

Spill_Response Alert 1. ALERT & EVACUATE Notify lab personnel. Post 'Do Not Enter'. PPE_Up 2. PPE UP Goggles, Butyl Gloves, Respirator (if outside hood). Alert->PPE_Up Contain 3. CONTAIN Circle spill with Vermiculite or Sand. PPE_Up->Contain Absorb 4. ABSORB Cover liquid completely. Wait 5 minutes. Contain->Absorb Collect 5. COLLECT Scoop into HDPE container. Label 'Hazardous Waste: Amine'. Absorb->Collect Clean 6. DECONTAMINATE Wipe surface with 1% Acetic Acid, then water. Collect->Clean

Figure 2: Step-by-step workflow for managing an amine spill.[3]

Waste Disposal & Deactivation

Improper disposal of amines is a leading cause of waste-stream fires.

  • Segregation:

    • DO: Segregate into "Basic Organic Waste" or "Amine Waste" containers.

    • DO NOT: Mix with "Acid Waste" (Exothermic explosion risk) or "Oxidizers" (Fire risk).[2][4]

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or glass containers. Avoid aluminum or zinc containers (amines can corrode these metals and generate hydrogen gas).

  • Labeling: Clearly mark the tag with "Corrosive," "Toxic," and the specific chemical name.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19776368, 2-Cyclohexyl-2-methylpropan-1-amine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart for Aliphatic Amines. Retrieved from [Link]

  • University of Toronto. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.